2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Description
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Properties
IUPAC Name |
2-bromo-3-(difluoromethyl)-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKMEVLHDAVNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in Modern Drug Discovery: A Technical Guide
For Immediate Release
CAS Number: 1672663-79-4
Molecular Formula: C₇H₃BrF₄
Molecular Weight: 243.00 g/mol
This technical guide provides an in-depth analysis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable building block in the synthesis of complex organic molecules with potential therapeutic applications.
Compound Overview and Physicochemical Properties
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a substituted benzene ring bearing a bromine atom, a difluoromethyl group, and two fluorine atoms. This combination of functionalities imparts specific reactivity and properties that are highly desirable in medicinal chemistry. The presence of the difluoromethyl (CF₂H) group, in particular, is noteworthy. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl and thiol groups, potentially enhancing a molecule's binding affinity to biological targets and improving its metabolic stability.
Table 1: Physicochemical Properties of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
| Property | Value | Source |
| CAS Number | 1672663-79-4 | N/A |
| Molecular Formula | C₇H₃BrF₄ | N/A |
| Molecular Weight | 243.00 g/mol | N/A |
| Appearance | Not specified in available literature | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | N/A |
Synthesis and Reactivity
While specific, detailed synthetic procedures for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene are not extensively documented in publicly available literature, its structure suggests that its synthesis would likely involve multi-step processes common in organofluorine chemistry. These could include selective bromination and difluoromethylation of a difluorobenzene precursor.
The reactivity of this compound is primarily dictated by the presence of the aryl bromide. The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions, which are fundamental transformations in the construction of complex drug-like molecules.
Key Reactions and Mechanistic Insights
The bromine atom on the aromatic ring makes 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Negishi Coupling: Reaction with organozinc reagents.[1]
-
Kumada-Corriu Coupling: Reaction with Grignard reagents.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The electronic properties of the difluoromethyl and fluorine substituents can influence the reactivity of the aryl bromide, a factor that must be considered in reaction optimization.
Figure 1: Generalized workflow for a palladium-catalyzed cross-coupling reaction involving 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and fluorinated groups into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[2][3] The difluoromethyl group, in particular, has garnered significant attention for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding interactions with target proteins.
While specific drug candidates synthesized directly from 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene are not explicitly detailed in the reviewed literature, its potential as a key intermediate is clear. Its structure is well-suited for the synthesis of novel compounds targeting a wide range of diseases. For instance, the difluoromethyl group is a key feature in some PI3Kα inhibitors, a class of molecules investigated for their anticancer properties.[4]
The strategic value of this building block lies in its ability to introduce a unique combination of substituents onto an aromatic scaffold, enabling medicinal chemists to fine-tune the properties of new chemical entities.
Hypothetical Synthetic Application: Synthesis of a Novel Kinase Inhibitor
The following represents a plausible, though hypothetical, synthetic route where 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene could be utilized to generate a complex, biologically active molecule.
Step 1: Suzuki-Miyaura Coupling
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene could be coupled with a heterocyclic boronic acid (e.g., a pyrimidine or quinoline derivative) using a palladium catalyst to form a biaryl system. This core structure is common in many kinase inhibitors.
Step 2: Further Functionalization
The remaining fluorine atoms on the benzene ring could potentially be displaced by nucleophiles under specific conditions, allowing for the introduction of other functional groups to optimize biological activity and pharmacokinetic properties.
Figure 2: A conceptual synthetic pathway illustrating the potential use of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in the synthesis of a complex molecule.
Safety and Handling
As with all laboratory chemicals, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene should be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle and a bioisosteric difluoromethyl group provides chemists with a powerful tool for the synthesis of novel and potentially therapeutic compounds. The continued exploration of its reactivity in various cross-coupling reactions will undoubtedly lead to the discovery of new molecules with significant biological activity.
References
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
- Process for making certain benzoic acid compounds. Google Patents.
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Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ACS Publications. Available at: [Link]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link]
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Reaction mechanisms involved in cross coupling processes catalysed by copper and nickel. Tesis Doctorals en Xarxa. Available at: [Link]
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Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. MDPI. Available at: [Link]
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2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene molecular weight
An In-depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: A Core Moiety in Modern Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and explore its strategic applications as a building block in medicinal chemistry. The unique combination of a bromine atom, multiple fluorine substituents, and a difluoromethyl group imparts desirable characteristics for the development of novel therapeutics. This document serves as a foundational resource, synthesizing technical data with field-proven insights to empower innovative research.
Introduction: The Strategic Value of Fluorination in Drug Design
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[1] Among the various fluorinated motifs, the difluoromethyl (CF2H) group has gained significant attention. It acts as a unique bioisostere for hydroxyl (OH), thiol (SH), and amine (NH) groups, capable of forming hydrogen bonds that can enhance drug-target interactions.[1]
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene emerges as a particularly valuable synthetic intermediate. It combines the utility of the difluoromethyl group with the reactivity of a bromine atom—a versatile handle for cross-coupling reactions—and the metabolic shielding provided by the fluorine atoms on the benzene ring. This strategic arrangement of functional groups makes it a powerful building block for constructing complex active pharmaceutical ingredients (APIs), especially in oncology and other fields where targeted therapies are paramount.[2]
Physicochemical and Structural Characterization
The precise molecular architecture of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene dictates its reactivity and utility. Its core properties are summarized below.
Core Molecular Data
A summary of the key quantitative data for this compound is presented in the table below, providing a clear reference for experimental design.
| Property | Value | Source |
| Molecular Weight | 243.00 g/mol | [3] |
| Molecular Formula | C₇H₃BrF₄ | [3] |
| CAS Number | 1672663-79-4 | [3] |
| Canonical SMILES | C1=CC(=C(C(=C1F)C(F)F)Br)F | [3] |
Structural Representation
The spatial arrangement of atoms is critical to the molecule's function in chemical synthesis.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Pillar of Trustworthiness: This protocol includes integrated purification and validation steps. The causality for each step is explained to ensure reproducibility and understanding.
Step 1: Synthesis of 1-(Difluoromethyl)-2,5-difluorobenzene (Intermediate)
-
Inert Atmosphere: A flame-dried, three-neck round-bottom flask is charged with anhydrous THF and cooled to -78 °C under an argon atmosphere. Causality: Low temperature and inert conditions are critical to prevent side reactions and degradation of the highly reactive organolithium reagent.
-
Lithiation: 1,2,4-Trifluorobenzene is added, followed by the slow, dropwise addition of n-butyllithium (n-BuLi). The reaction is stirred for 1-2 hours. Causality: n-BuLi is a strong base that selectively deprotonates the carbon atom between two fluorine atoms due to the inductive effect, forming a lithiated intermediate.
-
Difluoromethylation: Diethyl (difluoromethyl)phosphonate is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight. Causality: The phosphonate reagent serves as the source for the difluoromethyl group, which reacts with the lithiated benzene ring.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
Step 2: Regioselective Bromination
-
Reaction Setup: The crude intermediate from Step 1 is dissolved in a suitable solvent such as dichloromethane or acetic acid in a flask protected from light.
-
Brominating Agent: N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or an acid catalyst are added. [4]The mixture is heated to reflux. Causality: NBS is a mild and selective brominating agent. The position ortho to the difluoromethyl group is activated, directing the bromine atom to the desired position.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, washed with aqueous sodium thiosulfate to remove excess bromine, followed by brine. The organic layer is dried and concentrated.
Step 3: Purification and Validation
-
Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the final product, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, as a pure substance.
-
Validation: The identity and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).
Applications in Drug Discovery and Development
The title compound is not an API itself but rather a high-value building block. Its utility stems from the strategic placement of its functional groups, which allows medicinal chemists to construct novel drug candidates with potentially enhanced properties.
Role as a Synthetic Building Block
The bromine atom serves as a key reactive site for introducing molecular complexity. It is an ideal substrate for a variety of powerful cross-coupling reactions.
Caption: Role as a versatile intermediate in cross-coupling reactions.
-
Suzuki and Stille Couplings: The C-Br bond can be readily converted to a C-C bond, allowing for the synthesis of complex biaryl systems, which are common motifs in kinase inhibitors and other targeted therapies. [5]* Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing amine functionalities that are crucial for receptor binding and modulating solubility. [5]* Sonogashira Coupling: Facilitates the creation of C-C triple bonds, providing rigid linkers to explore deeper pockets of target proteins.
Impact of Fluorine and Difluoromethyl Groups
The fluorine atoms on the aromatic ring and the difluoromethyl group work in concert to confer advantageous properties to the final API. [1]* Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. [2][6]* Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and orthogonal multipolar interactions with protein targets. The CF2H group, as a hydrogen bond donor, can form crucial interactions in a binding pocket, potentially increasing potency. [1]* Modulation of Physicochemical Properties: The lipophilicity and pKa of nearby functional groups can be fine-tuned by the electron-withdrawing nature of the fluorine atoms, optimizing the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Safety and Handling
As a halogenated organic compound, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chemicals provide authoritative guidance. [7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [8][9]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [7][9]* Fire Safety: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing. * Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Avoid contact. In case of exposure, rinse the affected area with plenty of water and seek medical attention. [7][8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, with a molecular weight of 243.00 g/mol , is more than just a chemical reagent; it is a strategic tool for molecular design. [3]Its carefully orchestrated combination of a reactive bromine handle, a bio-active difluoromethyl group, and stabilizing fluorine atoms makes it an exceptionally powerful building block for the synthesis of next-generation therapeutics. Understanding its properties, synthesis, and safe handling is essential for researchers and scientists aiming to leverage its full potential in the demanding field of drug discovery.
References
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An In-Depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (CAS 1672663-79-4) is limited in publicly accessible literature. This guide provides a comprehensive technical overview based on the analysis of its structural motifs, established principles of physical organic chemistry, and data from closely related fluorinated aromatic compounds. The proposed synthetic methods and reactivity profiles are inferred from established chemical precedent.
Introduction: A Novel Building Block for Medicinal Chemistry
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly functionalized aromatic compound poised to be of significant interest to the medicinal chemistry and drug discovery sectors. Its unique substitution pattern, featuring a synthetically versatile bromine atom, electron-withdrawing fluorine atoms, and a difluoromethyl group—a key bioisostere—suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine and fluorinated groups is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] This guide aims to provide a detailed technical profile of this compound, exploring its inferred chemical properties, potential synthetic routes, and likely applications.
Physicochemical and Spectroscopic Properties
Core Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1672663-79-4 | [3] |
| Molecular Formula | C₇H₃BrF₄ | [3] |
| Molecular Weight | 243.00 g/mol | [3] |
| SMILES | C1=CC(=C(C(=C1F)C(F)F)Br)F | [3] |
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comparison with Analogs |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar polyhalogenated benzenes are often liquids or low-melting solids at room temperature.[4][5] |
| Boiling Point | 180-220 °C | The boiling point is expected to be higher than that of 1-bromo-2,3-difluorobenzene (186-188 °C) due to the increased molecular weight from the difluoromethyl group.[4] |
| Melting Point | < 0 °C | Similar to 1-bromo-2,3-difluorobenzene (-3 °C), the introduction of the difluoromethyl group is unlikely to significantly raise the melting point to above room temperature.[4] |
| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate); Insoluble in water. | The hydrophobic nature of the fluorinated aromatic ring and the bromine atom dictates its solubility profile. |
| Storage | Inert atmosphere, 2-8°C | Recommended by commercial suppliers, likely to prevent potential degradation.[3] |
Predicted Spectroscopic Data
The spectroscopic signature of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene will be complex due to the multiple fluorine atoms and their coupling with both protons and carbon-13.
-
¹H NMR: A complex multiplet in the aromatic region is expected for the single aromatic proton. The difluoromethyl proton will appear as a triplet with a characteristic large coupling constant (JHF ≈ 50-60 Hz).
-
¹³C NMR: The spectrum will show seven distinct signals. The carbon of the difluoromethyl group will appear as a triplet. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: Three distinct signals are anticipated: one for each of the aromatic fluorine atoms and one for the difluoromethyl group, which will appear as a doublet due to coupling with the proton. The chemical shifts will be indicative of their positions on the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (M+ and M+2 peaks of nearly equal intensity).
Synthesis and Reaction Mechanisms
While a specific, documented synthesis for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not available in the searched literature, plausible synthetic routes can be designed based on established methodologies for the synthesis of polyfluorinated and difluoromethylated aromatic compounds.
Proposed Synthetic Strategies
A logical retrosynthetic analysis suggests that the target molecule could be assembled through several key transformations, including bromination, difluoromethylation, and functional group interconversions.
Diagram of a Plausible Retrosynthetic Pathway:
Caption: A plausible retrosynthetic analysis for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Experimental Protocol: A Hypothetical Synthesis
The following protocol is a scientifically informed, hypothetical procedure for the synthesis of the target compound.
Step 1: Synthesis of 1-(Difluoromethyl)-2,5-difluorobenzene
This key intermediate could potentially be synthesized from a suitable precursor, such as 2,5-difluorobenzaldehyde, using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride) or by the reduction of a trifluoromethyl group. A more direct approach could involve the use of modern difluoromethylating reagents.
Step 2: Electrophilic Bromination
Reaction Scheme:
Detailed Protocol:
-
To a solution of 1-(difluoromethyl)-2,5-difluorobenzene in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis acid such as iron(III) bromide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add one equivalent of bromine dropwise to the stirred solution. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is dictated by its array of functional groups.
Key Reaction Sites and Their Implications
Diagram of Reactivity Sites:
Caption: Key reactive sites of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
-
The Carbon-Bromine Bond: This is the most versatile site for synthetic transformations. The C-Br bond can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a diverse array of substituents, such as aryl, heteroaryl, alkyl, alkynyl, and amino groups, providing a powerful tool for library synthesis in drug discovery programs.
-
The Aromatic Ring: The aromatic ring is electron-deficient due to the presence of four strongly electron-withdrawing fluorine atoms and a difluoromethyl group. This deactivation makes electrophilic aromatic substitution challenging but also highly regioselective, likely directing incoming electrophiles to the position para to the bromine atom.
The Role of Fluorine and the Difluoromethyl Group in Medicinal Chemistry
The incorporation of fluorine and the difluoromethyl group into bioactive molecules can have profound effects on their properties:[1][2][6][7][8]
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug in the body.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a drug's solubility and ionization state at physiological pH.
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.
-
Bioisosterism of the Difluoromethyl Group: The CF₂H group is often considered a lipophilic bioisostere of a hydroxyl (-OH) or thiol (-SH) group, as it can act as a hydrogen bond donor.[6]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not widely available, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene represents a promising, yet underexplored, building block for the synthesis of novel, highly functionalized molecules with potential applications in drug discovery and materials science. Its combination of a reactive bromine handle and multiple fluorine-containing moieties offers a unique opportunity to fine-tune the properties of lead compounds. While further experimental characterization is needed, this technical guide provides a solid foundation for researchers interested in exploring the potential of this intriguing molecule.
References
- 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. (URL not available)
- 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. (URL not available)
- Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook. October 11, 2022. (URL not available)
- Recent Advances in the Synthetic Application of Difluorocarbene. (URL not available)
- Applications of Fluorine in Medicinal Chemistry. PubMed. November 12, 2015. (URL not available)
- The Many Roles for Fluorine in Medicinal Chemistry.
- 2-Bromo-1,4-difluorobenzene 98%. Sigma-Aldrich. (URL not available)
- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applic
- The F-Difluoromethyl Group: Challenges, Impact and Outlook.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- 1-Bromo-2,6-difluorobenzene 98%. Sigma-Aldrich. (URL not available)
- Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (URL not available)
- 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. Sigma-Aldrich. (URL not available)
- Process for preparing 1-bromo-3,5-difluorobenzene.
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. (URL not available)
- Process for the preparation of 1-bromo-3,5-difluorobenzene.
- Process for preparing 1-bromo-3,5-difluorobenzene.
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- 1-Bromo-2,3-difluorobenzene. PubChem. (URL not available)
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An In-depth Technical Guide to the Prospective Synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Given the absence of a directly published synthetic protocol, this document provides a well-reasoned, prospective synthesis based on established chemical principles and analogous transformations. The proposed route commences with the commercially available starting material, 2-Bromo-1,4-difluorobenzene, and details a strategic approach to introduce the difluoromethyl group at the C3 position. This guide offers a comprehensive, step-by-step methodology, including reaction mechanisms, experimental protocols, and data presentation, to facilitate its synthesis in a research and development setting.
Introduction: The Significance of Fluorinated Aromatics
Fluorine-containing organic molecules are of paramount importance in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated motifs highly sought after. The target molecule, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, combines several key features: a polyfluorinated benzene ring, a bromine atom as a versatile synthetic handle for further derivatization, and a difluoromethyl group, which can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. These attributes make it a valuable building block for the synthesis of novel bioactive compounds and advanced materials.
Proposed Synthetic Strategy: A Multi-Step Approach
The proposed synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a multi-step process that begins with a commercially available starting material and proceeds through a series of well-established organic transformations. The key challenge lies in the regioselective introduction of the difluoromethyl group.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be synthesized from 2-bromo-1,4-difluorobenzene through a formylation reaction followed by deoxofluorination. This approach allows for the precise installation of the required functional groups.
Overall Reaction Scheme
The proposed synthetic pathway is illustrated in the following scheme:
Caption: Proposed synthetic pathway for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the proposed synthesis.
Step 1: Ortho-Formylation of 2-Bromo-1,4-difluorobenzene
The first step involves the regioselective formylation of 2-bromo-1,4-difluorobenzene at the position ortho to the bromine atom. This can be achieved through a directed ortho-metalation (DoM) reaction, where the bromine atom directs the deprotonation to the adjacent position.
Reaction:
Protocol:
-
To a solution of 2-bromo-1,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (n-BuLi, 1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-formyl-1,4-difluorobenzene.
Step 2: Deoxofluorination of 2-Bromo-3-formyl-1,4-difluorobenzene
The second step is the conversion of the aldehyde functional group to a difluoromethyl group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are suitable reagents for this transformation.
Reaction:
Protocol:
-
To a solution of 2-bromo-3-formyl-1,4-difluorobenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material and the target compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Bromo-1,4-difluorobenzene | C₆H₃BrF₂ | 192.99[1] | 58-59 (at 20 mmHg) | 1.708 (at 25 °C) |
| 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | C₇H₃BrF₄ | 243.00[2] | Not Available | Not Available |
Mechanistic Insights
The key transformations in this synthesis are the directed ortho-metalation and the deoxofluorination.
Directed Ortho-Metalation (DoM)
The bromine atom in 2-bromo-1,4-difluorobenzene is a moderately effective directed metalation group. It coordinates with the lithium atom of n-BuLi, directing the deprotonation to the adjacent ortho position (C3). This regioselectivity is crucial for the successful synthesis of the target molecule.
Caption: Mechanism of directed ortho-metalation.
Deoxofluorination
The deoxofluorination of the aldehyde proceeds through a nucleophilic attack of the aldehyde oxygen on the sulfur atom of DAST, followed by an intramolecular fluoride transfer and elimination of sulfur dioxide and diethylamine to form the difluoromethyl group.
Safety Considerations
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Diethylaminosulfur trifluoride (DAST): Toxic and corrosive. Reacts with moisture to release hydrogen fluoride (HF). Handle in a well-ventilated fume hood with appropriate PPE.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times.
Conclusion
This technical guide provides a detailed and scientifically sound prospective synthesis for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. While this proposed route is based on established and reliable chemical transformations, it is important to note that optimization of reaction conditions may be necessary to achieve optimal yields and purity. This guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to access this potentially important fluorinated building block.
References
-
PubChem. 2-Bromo-1,4-difluorobenzene. [Link]
- Ni, C.; Hu, J. The unique role of fluorine in the design and synthesis of bioactive molecules. Chem. Soc. Rev.2021, 50, 8335-8354.
- Snieckus, V. Directed ortho metalation.
- Singh, R. P.; Shreeve, J. M. Recent advances in the chemistry of diethylaminosulfur trifluoride. Synthesis2002, 2002, 2561-2578.
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A Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene for Researchers and Drug Development Professionals
Introduction
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a polysubstituted benzene derivative, it serves as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of its substituents—two fluorine atoms, a bromine atom, and a difluoromethyl group—provides multiple reactive handles for chemical modification. This guide offers an in-depth analysis of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in drug discovery and development. The incorporation of the difluoromethyl (-CF2H) moiety is a key feature, as this group is increasingly recognized as a valuable bioisostere that can enhance the pharmacological profile of drug candidates.[1][2]
Chemical Identity and Nomenclature
The accurate identification of a chemical entity is foundational for research and development. The IUPAC naming convention for this compound is based on the systematic numbering of the benzene ring to assign the lowest possible locants to its substituents, which are then cited in alphabetical order.
Table 1: Core Identifiers for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | Internal Analysis |
| CAS Number | 1672663-79-4 | [3] |
| Molecular Formula | C₇H₃BrF₄ | [3] |
| Molecular Weight | 243.00 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C(=C1F)C(F)F)Br)F | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A likely synthetic route involves the introduction of the difluoromethyl group onto a pre-existing brominated and fluorinated benzene ring. A common and effective method for this transformation is a radical difluoromethylation reaction. The starting material, 2-Bromo-1,4-difluorobenzene (CAS 399-94-0), is commercially available and provides the necessary scaffold.[5][6]
The reaction would proceed via the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, such as a S-(difluoromethyl)sulfonium salt or bromodifluoromethane, often initiated by a photocatalyst under visible light irradiation.[1][7] This radical would then attack the electron-rich aromatic ring at the position ortho to the bromine and meta to the fluorine atoms, a position activated for such a reaction.
Caption: Proposed photocatalytic synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar documented radical difluoromethylation reactions.[1]
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-1,4-difluorobenzene (1.0 eq.), S-(difluoromethyl)sulfonium salt (1.5 eq.), and the photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add degassed anhydrous acetonitrile (MeCN) via syringe.
-
Initiation: Stir the resulting mixture at room temperature under irradiation with blue LEDs.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Chemical Reactivity
The reactivity of this molecule is dictated by its functional groups:
-
Aromatic Ring: The ring is electron-deficient due to the four electron-withdrawing substituents (two -F, one -Br, one -CF₂H). This deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly displacement of a fluorine atom if a strong nucleophile is used.
-
Carbon-Bromine Bond: The C-Br bond is the primary site for introducing molecular diversity. It is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. It can also be used to form organometallic reagents, such as Grignard or organolithium species, by metal-halogen exchange.
Applications in Drug Discovery and Development
The unique combination of substituents makes 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene a highly valuable building block in medicinal chemistry. Each functional group imparts specific properties that can be leveraged to optimize a drug candidate's profile.[8]
The Strategic Role of the Difluoromethyl (CF₂H) Group
The difluoromethyl group has gained significant traction in drug design for its unique physicochemical properties.[1][9]
-
Bioisosterism: The CF₂H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[2] It can act as a hydrogen bond donor, potentially mimicking key interactions of these polar groups in a protein's binding site.[2]
-
Metabolic Stability: Unlike hydroxyl or thiol groups, which are common sites of metabolic oxidation or conjugation, the CF₂H group is highly resistant to metabolic breakdown due to the strength of the C-F bonds.[10] This can lead to an improved pharmacokinetic profile with a longer half-life.
-
Lipophilicity Modulation: The CF₂H group increases lipophilicity, but less so than the more common trifluoromethyl (-CF₃) group.[9] This allows for fine-tuning of a molecule's solubility and membrane permeability, which is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Contribution of Fluoro and Bromo Substituents
-
Fluorine Atoms: The two fluorine atoms on the ring contribute to metabolic stability by blocking potential sites of hydroxylation.[11] Their strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[8]
-
Bromine Atom: As previously mentioned, the bromine atom serves as the key point for synthetic elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: Use of the title compound in a drug discovery workflow.
Safety and Handling
As with most halogenated aromatic compounds, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Based on data for the closely related compound 2-Bromo-1,4-difluorobenzene, it may cause skin and serious eye irritation, as well as respiratory irritation.[5] A full review of the Safety Data Sheet (SDS) is required before handling.
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a sophisticated chemical intermediate with significant potential for advancing drug discovery and materials science. Its carefully arranged array of functional groups provides a powerful platform for synthetic chemists to build novel and complex molecules. The presence of the difluoromethyl group, in particular, offers a modern strategy for enhancing the metabolic stability and modulating the physicochemical properties of bioactive compounds. For researchers and drug development professionals, this compound represents a key tool for accessing new chemical space and designing the next generation of therapeutics.
References
-
Synthio Chemicals. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available from: [Link]
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Ferreira, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
Ni, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health (PMC). Available from: [Link]
-
Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2024). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Available from: [Link]
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PubChem. (n.d.). 2-Bromo-1,4-difluorobenzene. Available from: [Link]
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PubChem. (n.d.). 2-(Bromomethyl)-1,3-difluorobenzene. Available from: [Link]
-
ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]
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Journal of the American Chemical Society. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Available from: [Link]
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Matrix Fine Chemicals. (n.d.). 1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2. Available from: [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available from: [Link]
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ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]
- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
-
NIST WebBook. (n.d.). Benzene, 2-bromo-1,4-difluoro-. Available from: [Link]
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
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- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but also to provide expert insights into the practical application and scientific context of this molecule.
Introduction: The Significance of Fluorinated Moieties in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. Compounds such as 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene are valuable building blocks, offering a scaffold with a specific arrangement of bromo and fluoro substituents that can be exploited for further chemical modifications. The difluoromethyl group, in particular, is a recognized bioisostere for hydroxyl or thiol groups, capable of enhancing lipophilicity and metabolic stability.
This guide will delve into the known characteristics of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, providing a foundational understanding for its use in research and development.
Molecular Identity and Structure
A clear understanding of the molecular structure is fundamental to appreciating the reactivity and physical properties of a compound.
Caption: Molecular structure of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene |
| CAS Number | 1672663-79-4 |
| Molecular Formula | C₇H₃BrF₄ |
| Molecular Weight | 243.0 g/mol |
| SMILES | C1=CC(=C(C(=C1F)C(F)F)Br)F |
Physical and Chemical Properties
Table 2: Physical Properties
| Property | Value | Source/Rationale |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on analogous bromofluorobenzenes. |
| Boiling Point | Data not available. | Expected to be higher than related, lower molecular weight compounds like 2-bromo-1,4-difluorobenzene (boiling point of 58-59 °C at 20 mmHg). |
| Melting Point | Data not available. | - |
| Density | Data not available. | Likely to be denser than water, a common characteristic of brominated aromatic compounds. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons). | General solubility trends for halogenated aromatic compounds. |
Expert Insight: The presence of multiple fluorine atoms and a bromine atom suggests a high molecular density. The difluoromethyl group will contribute to the compound's lipophilicity. When planning reactions, it is reasonable to assume standard workup procedures involving extraction with common organic solvents will be effective.
Spectroscopic Data
Specific spectroscopic data for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not publicly available. However, a hypothetical analysis based on its structure can provide researchers with expected spectral characteristics.
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the two hydrogens on the benzene ring. A characteristic triplet signal would be expected for the hydrogen in the difluoromethyl group due to coupling with the two fluorine atoms.
-
¹³C NMR: The spectrum would display seven distinct signals for the carbon atoms. The carbon of the difluoromethyl group would appear as a triplet due to C-F coupling.
-
¹⁹F NMR: This would be the most informative spectrum, likely showing three distinct signals: one for each of the fluorine atoms on the aromatic ring and one for the two equivalent fluorine atoms of the difluoromethyl group, which would appear as a doublet due to coupling with the hydrogen atom.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not described in the available literature, its structure suggests plausible synthetic routes.
Caption: A generalized synthetic pathway.
A potential synthetic strategy could involve the introduction of a difluoromethyl group onto a suitably substituted difluorobenzene precursor, followed by selective bromination. The directing effects of the existing substituents would be critical in achieving the desired regiochemistry.
Reactivity Insights:
-
The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents.
-
The aromatic ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms.
-
The difluoromethyl group is generally stable under many reaction conditions.
Safety and Handling
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere. A recommended storage temperature is 2-8°C.
Applications in Research and Development
Given its structure, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a promising building block for:
-
Pharmaceuticals: Introduction of the difluoromethylphenyl moiety into potential drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The bromo-substituent allows for diverse late-stage functionalization.
-
Agrochemicals: Similar to pharmaceuticals, its use in the synthesis of novel pesticides and herbicides can enhance their efficacy and environmental profile.
-
Materials Science: Incorporation into organic electronic materials, such as polymers and small molecules for applications in OLEDs and organic photovoltaics, where the fluorine content can influence electronic properties and stability.
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a specialized chemical intermediate with significant potential in various fields of chemical R&D. While comprehensive experimental data on its physical properties is currently limited, its structural features provide a strong basis for its application as a versatile building block. As research progresses, a more detailed characterization of this and similar compounds will undoubtedly emerge, further enabling their use in the development of novel technologies and therapeutics.
References
An In-Depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: A Versatile Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug design. These substitutions can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated groups, the difluoromethyl (CF2H) group has garnered significant attention. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine functionalities, making it a valuable tool for fine-tuning the properties of drug candidates.[1][3][4] This guide provides a comprehensive technical overview of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a promising, yet under-documented, building block for the synthesis of novel therapeutics.
Molecular Structure and Physicochemical Properties
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a polysubstituted aromatic compound with the molecular formula C₇H₃BrF₄. The strategic placement of bromo, difluoromethyl, and fluoro groups on the benzene ring offers multiple avenues for synthetic diversification, making it a highly versatile intermediate.
Table 1: Physicochemical Properties of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
| Property | Value | Source |
| CAS Number | 1672663-79-4 | Commercial Supplier Data |
| Molecular Formula | C₇H₃BrF₄ | Calculated |
| Molecular Weight | 243.00 g/mol | Calculated |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | (Predicted) ~180-200 °C | Inferred from similar compounds |
| Solubility | (Predicted) Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate); insoluble in water | Inferred from similar compounds |
Proposed Synthesis Protocol
The logical precursor for this synthesis is 2-bromo-1,4-difluorobenzene , a commercially available starting material.[7][8] The fluorine atom at the 1-position can act as a moderate directing metalation group, facilitating deprotonation at the adjacent C3 position.[2][9]
Experimental Workflow: Directed ortho-Metalation and Difluoromethylation
Caption: Proposed synthetic workflow for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Dissolution of Starting Material: The flask is charged with 2-bromo-1,4-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Generation of the ortho-Lithiated Species: A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete deprotonation. The fluorine atom at C1 directs the lithiation to the C3 position.
-
Difluoromethylation: A suitable difluoromethylating agent, such as bromodifluoromethane (BrCF₂H), is then introduced to the reaction mixture.[5][10] This can be bubbled through the solution or added as a condensed liquid. The reaction is allowed to proceed at -78 °C for several hours before gradually warming to room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Reactivity and Synthetic Utility
The chemical reactivity of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is dictated by its distinct functional groups, offering a platform for diverse chemical transformations.
-
Cross-Coupling Reactions: The bromine atom is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the C2 position, including aryl, heteroaryl, alkyl, and amino groups.
-
Further Metalation: The presence of multiple fluorine atoms and the difluoromethyl group can influence the acidity of the remaining aromatic proton, potentially allowing for further regioselective metalation and functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than their nitro-activated counterparts, the fluorine atoms on the ring can be susceptible to nucleophilic displacement under forcing conditions, providing another avenue for derivatization.
Caption: Key reaction pathways for the derivatization of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on established principles and data from analogous compounds.
¹H NMR
The ¹H NMR spectrum is expected to be relatively simple, dominated by the signal from the difluoromethyl proton and the remaining aromatic proton.
-
-CHF₂ Proton: A triplet in the range of δ 6.5-7.0 ppm is predicted. The triplet multiplicity arises from the coupling to the two adjacent fluorine atoms (²JHF).
-
Aromatic Proton: A multiplet in the range of δ 7.0-7.5 ppm is expected, with coupling to the adjacent fluorine atoms.
¹⁹F NMR
¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds.[7][11][12][13]
-
-CHF₂ Fluorines: A doublet in the range of δ -110 to -115 ppm is predicted, arising from coupling to the proton (²JFH).
-
Aromatic Fluorines: Two distinct multiplets are expected in the aromatic region of the ¹⁹F NMR spectrum.
¹³C NMR
The ¹³C NMR spectrum will show characteristic signals for the fluorinated carbons.
-
-CHF₂ Carbon: A triplet in the range of δ 110-115 ppm is expected due to coupling with the two fluorine atoms (¹JCF).
-
Aromatic Carbons: The spectrum will display six distinct signals for the aromatic carbons, with characteristic C-F coupling constants.
Mass Spectrometry
The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2).[10][14][15]
-
Molecular Ion (M⁺): Predicted at m/z 242 and 244.
-
Key Fragments: Loss of Br (m/z 163) and loss of CF₂H are expected to be prominent fragmentation pathways.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong C-F stretching vibrations.[1][11][16]
-
C-F Stretching (Aromatic): Strong absorptions in the region of 1100-1400 cm⁻¹.
-
C-F Stretching (-CHF₂): Strong absorptions in the region of 1000-1100 cm⁻¹.
-
C-H Stretching (Aromatic and -CHF₂): Absorptions around 3000-3100 cm⁻¹.
Applications in Drug Discovery and Development
The unique substitution pattern of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene makes it a valuable scaffold for the synthesis of novel drug candidates. The difluoromethyl group can enhance metabolic stability and act as a hydrogen bond donor, improving target engagement.[17] The bromo and fluoro substituents provide handles for the introduction of diverse pharmacophoric groups.
Potential therapeutic areas where this building block could be employed include:
-
Oncology: The development of kinase inhibitors and other targeted therapies.
-
Neuroscience: The synthesis of novel agents for the treatment of neurodegenerative diseases and psychiatric disorders.
-
Infectious Diseases: The design of new antibacterial and antiviral agents.
The incorporation of this moiety into lead compounds can be a strategic approach to optimize their pharmacokinetic and pharmacodynamic profiles.[3][4][12]
Safety and Handling
As with all halogenated aromatic compounds, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene represents a promising and versatile building block for the synthesis of complex, fluorinated molecules with potential applications in drug discovery and materials science. Its unique combination of reactive sites allows for a wide range of chemical modifications, enabling the exploration of novel chemical space. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical innovation.
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Zheng, J., et al. Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 2018. (URL: [Link])
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Zheng, J., et al. Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Macmillan Group - Princeton University. (URL: [Link])
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Saunders, C., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 2018. (URL: [Link])
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Gill, H., et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021. (URL: [Link])
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Nakamura, T., et al. Defluorinative functionalization approach led by difluoromethyl anion chemistry. Nature Communications, 2025. (URL: [Link])
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Saunders, C., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 2018. (URL: [Link])
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Postigo, A., et al. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 2022. (URL: [Link])
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Kuchar, M., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 2022. (URL: [Link])
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Snieckus, V., et al. Directed ortho Metalation (DOM). Organic Chemistry Portal. (URL: [Link])
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Snieckus, V., et al. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, 1996. (URL: [Link])
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Larrosa, I., et al. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 2021. (URL: [Link])
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Douberly, G. E., et al. Protonation Sites of Isolated Fluorobenzene Revealed by IR Spectroscopy in the Fingerprint Range. The Journal of Physical Chemistry A, 2008. (URL: [Link])
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Snieckus, V., et al. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate, 2008. (URL: [Link])
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Directed ortho Metalation. Organic Chemistry Portal. (URL: [Link])
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Baker, R. T., et al. ¹⁹F NMR spectra of complex 3 in (A) benzene, (B) with 8 equiv. of DMSO. ResearchGate, 2024. (URL: [Link])
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2-Bromo-1,4-difluorobenzene. PubChem. (URL: [Link])
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The oa-TOF mass spectra of the major bromine-containing peaks shown in. ResearchGate. (URL: [Link])
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Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. ResearchGate, 2009. (URL: [Link])
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A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 2024. (URL: [Link])
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Bromo pattern in Mass Spectrometry. YouTube, 2023. (URL: [Link])
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Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate, 2000. (URL: [Link])
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An In-depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (CAS No. 1672663-79-4), a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science.[1][2][3][4][5][6] Due to the limited availability of public-domain information on this specific molecule, this paper constructs a scientifically grounded, prospective analysis. We propose a plausible synthetic pathway, detail the underlying chemical principles, predict its physicochemical properties based on analogous structures, and explore its potential applications. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, aiming to stimulate further investigation into this promising, yet under-explored, chemical entity.
Introduction: The Emerging Significance of Fluorinated Aromatics
The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science.[7] Fluorination can profoundly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl (CF2H) group, in particular, has garnered considerable attention as a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a hydrogen bond donor.[8][9]
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene presents a unique constellation of functional groups: a bromine atom, a difluoromethyl group, and two additional fluorine atoms on an aromatic ring. This combination suggests its potential as a versatile building block for creating complex, highly functionalized molecules. The bromine atom serves as a convenient handle for a wide array of cross-coupling reactions, while the polyfluorinated and difluoromethyl-substituted ring system offers a unique electronic and steric profile.[10]
This guide will first elucidate a proposed synthetic route to this molecule, followed by a discussion of its predicted properties and a forward-looking perspective on its potential applications.
A Proposed Synthetic Pathway
Given the absence of a published synthesis for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, we propose a two-step synthetic sequence starting from the commercially available 1,2,4-trifluorobenzene. This pathway is designed based on established and robust chemical transformations, prioritizing regioselectivity and functional group tolerance.
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An In-depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, modulating acidity, and improving cell membrane permeability.[1] When positioned on a benzene ring already bearing other halogens, such as bromine and fluorine, the resulting scaffold becomes a highly versatile and powerful building block for constructing complex pharmaceutical agents.
This guide provides an in-depth technical overview of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a key starting material for researchers, medicinal chemists, and drug development professionals. We will explore its synthesis, physicochemical properties, and critical applications, with a focus on its role in the development of novel therapeutics. The narrative is grounded in established scientific principles and supported by peer-reviewed literature to ensure technical accuracy and practical utility.
Compound Profile and Physicochemical Properties
A thorough understanding of a starting material's physical and chemical properties is paramount for its effective use in synthesis. 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a specialized aromatic compound whose structure presents unique opportunities for selective chemical transformations.
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | N/A |
| CAS Number | 1672663-79-4 | [2] |
| Molecular Formula | C₇H₃BrF₄ | [2] |
| Molecular Weight | 243.00 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1F)C(F)F)Br)F | [2] |
Note: Detailed experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published and are typically provided on a supplier-specific basis. Researchers should always consult the Certificate of Analysis and Safety Data Sheet (SDS) from their supplier.
The structure combines several key reactive handles:
-
A Bromo Group: An excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and for the formation of Grignard reagents or organolithium species.
-
A Difluoromethyl Group: A metabolically robust isostere that can participate in hydrogen bonding and influence the electronic properties of the aromatic ring.
-
Ring Fluorines: These atoms significantly modulate the electronics (pKa) and lipophilicity of the molecule and can direct ortho-lithiation reactions.
Synthesis and Mechanistic Considerations
Conceptual Synthetic Workflow:
The introduction of the difluoromethyl group is a key transformation. Modern methods often employ radical difluoromethylation or nucleophilic addition using reagents that generate the CF₂H radical or its equivalent.
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An In-depth Technical Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: A Key Intermediate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Among the vast array of fluorinated building blocks, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (CAS No. 1672663-79-4) has emerged as a compound of significant interest. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling reactions and a difluoromethyl group known for its ability to act as a lipophilic hydrogen bond donor, makes it a valuable intermediate in the synthesis of complex, high-value molecules. This technical guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, potential applications, and known properties, serving as a vital resource for researchers and developers in the chemical sciences.
Commercial Availability
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is available from a number of specialized chemical suppliers, catering primarily to the research and development sector. The compound is typically offered in quantities ranging from grams to kilograms, with purity levels generally at 95% or higher.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (in partnership with ChemScene LLC) | 1672663-79-4 | Not specified | Varies |
| ChemScene LLC | 1672663-79-4 | 95% | 1g, 5g, etc.[1] |
| Jiangsu Aikang Biomedical Research and Development Co., Ltd. | 1672663-79-4 | Not specified | Bulk/Custom |
Table 1: Commercial Suppliers of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Lead times for delivery can vary depending on the supplier and the quantity required. It is advisable to contact the suppliers directly for the most current information on pricing, availability, and lead times. The compound should be stored in an inert atmosphere at 2-8°C.[1]
Molecular and Physicochemical Properties
While specific, experimentally determined data for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not widely published in peer-reviewed literature, some basic properties are available from supplier information.
| Property | Value |
| Molecular Formula | C₇H₃BrF₄ |
| Molecular Weight | 243.0 g/mol |
| SMILES | C1=CC(=C(C(=C1F)C(F)F)Br)F[1] |
Table 2: Molecular Properties of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Plausible Synthetic Routes
One potential starting material is 2-bromo-1,4-difluorobenzene. The introduction of the difluoromethyl group at the 3-position would be the key transformation. Various methods for the difluoromethylation of aromatic rings have been developed, often involving radical, nucleophilic, or electrophilic pathways.
A potential synthetic workflow could be as follows:
Figure 1: A plausible synthetic pathway to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Experimental Protocol (Hypothetical):
-
Metalation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-1,4-difluorobenzene in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78 °C).
-
Deprotonation/Halogen-Metal Exchange: Slowly add a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to selectively deprotonate the position ortho to one of the fluorine atoms and meta to the bromine, or to induce halogen-metal exchange. The regioselectivity of this step is crucial and would require careful optimization of reaction conditions (solvent, temperature, and base).
-
Difluoromethylation: To the resulting organometallic intermediate, add a suitable difluoromethylating agent. This could be a source of electrophilic "CF₂H⁺" or a radical precursor, depending on the chosen methodology.
-
Quenching and Work-up: After the reaction is complete, quench the reaction mixture with a suitable reagent, such as saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to obtain the desired 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Causality Behind Experimental Choices:
-
Anhydrous and Inert Conditions: Organometallic intermediates are highly reactive and sensitive to moisture and oxygen. Therefore, stringent anhydrous and inert atmosphere techniques are essential to prevent quenching of the intermediates and ensure high yields.
-
Low Temperature: The metalation and subsequent reactions are typically carried out at low temperatures to control the reactivity of the organometallic species, prevent side reactions, and enhance regioselectivity.
-
Choice of Base and Solvent: The choice of the organometallic reagent and solvent system is critical for achieving the desired regioselectivity in the deprotonation or halogen-metal exchange step. The coordinating ability of the solvent can influence the stability and reactivity of the organometallic intermediate.
Applications in Research and Development
The unique structural features of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene make it a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.
Pharmaceutical Research
The presence of the difluoromethyl group is known to favorably modulate the properties of drug candidates. It can act as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and cell membrane permeability. The bromine atom provides a convenient handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.
While specific examples of marketed drugs synthesized from this exact intermediate are not publicly documented, it is a prime candidate for the synthesis of kinase inhibitors . Many kinase inhibitors feature a substituted aromatic core, and the functionalities present in 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene are well-suited for the elaboration of such scaffolds.
Figure 2: General workflow for the application of the title compound in kinase inhibitor synthesis.
Agrochemical Research
Similar to its utility in pharmaceuticals, this compound can also serve as a key intermediate in the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The incorporation of fluorinated moieties is a common strategy in agrochemical design to enhance potency and metabolic stability in the target organisms and the environment.
Safety and Handling
Based on the safety information for similar compounds, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Hazard Statements (Anticipated):
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
Precautionary Statements (Anticipated):
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
IF ON SKIN: Wash with plenty of soap and water.[1]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
For detailed and up-to-date safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a commercially available and highly promising building block for advanced chemical synthesis. Its unique combination of a reactive bromine atom and a property-modulating difluoromethyl group makes it a valuable tool for medicinal chemists and agrochemical researchers. While detailed synthetic protocols and specific application examples in the public domain are currently limited, the principles of modern organometallic and fluorine chemistry provide a clear path for its utilization in the creation of novel and potentially impactful molecules. As research in these fields continues to advance, the demand for and documentation of such specialized intermediates are expected to grow.
References
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Methodological & Application
The Strategic Deployment of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the vast arsenal of fluorinated building blocks, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene emerges as a highly versatile scaffold, poised for significant impact in medicinal chemistry. This guide provides an in-depth exploration of its potential applications, underpinned by detailed synthetic protocols and a discussion of the strategic rationale for its use in drug discovery programs. While this reagent is a relatively new entrant to the catalog of commercially available building blocks, its unique constellation of reactive handles and medicinally relevant functional groups suggests a broad scope of utility.
The Architectural Advantage: Unpacking the Therapeutic Potential
The medicinal chemistry value of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is rooted in the synergistic interplay of its three key structural features: the reactive arylbromide, the bioisosteric difluoromethyl group, and the polysubstituted fluorinated ring.
-
The Aryl Bromide Handle: The carbon-bromine bond serves as a versatile anchor for a wide array of transition metal-catalyzed cross-coupling reactions. Its reactivity, significantly greater than that of the C-F bonds on the same ring, allows for highly selective and predictable synthetic transformations.[1] This enables the facile introduction of diverse functionalities, including aryl, heteroaryl, alkyl, and amino groups, which are critical for probing structure-activity relationships (SAR).
-
The Difluoromethyl Moiety (CF₂H): A Bioisosteric Powerhouse: The difluoromethyl group is a key asset in contemporary drug design.[2] It can function as a lipophilic hydrogen bond donor, serving as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[3] This substitution can lead to enhanced metabolic stability, improved membrane permeability, and fine-tuning of pKa, all of which are critical for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[4]
-
The Densely Fluorinated Core: The presence of multiple fluorine atoms on the benzene ring can profoundly influence a molecule's conformation, lipophilicity, and metabolic stability. Fluorine substitution can block sites of oxidative metabolism and modulate the acidity of nearby protons, thereby enhancing the drug-like properties of a molecule.[4]
The strategic combination of these features in a single, readily accessible building block provides medicinal chemists with a powerful platform for the rapid generation of novel, high-value chemical entities.
Proposed Synthetic Applications and Protocols
The primary utility of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene lies in its capacity to undergo selective cross-coupling reactions at the C-Br bond. The following protocols are proposed as exemplary transformations, based on established methodologies for similar aryl bromides.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. This protocol outlines a general procedure for the coupling of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene with a generic arylboronic acid.
Protocol 1: Synthesis of a Biaryl Derivative
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in Modern Organic Synthesis
Introduction: A Privileged Building Block for Complex Molecule Synthesis
In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing motifs is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. The difluoromethyl group (-CF₂H), in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities. Its introduction can enhance metabolic stability, improve membrane permeability, and increase binding affinity of drug candidates. 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene emerges as a highly valuable and versatile building block, offering a unique combination of reactive handles and modulating substituents for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations, empowering researchers to effectively utilize this powerful synthetic intermediate.
Molecular Profile and Reactivity Considerations
The reactivity of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in cross-coupling reactions is governed by the interplay of several electronic and steric factors:
-
The Carbon-Bromine Bond: The C-Br bond is the primary site for oxidative addition to a low-valent palladium catalyst, initiating the cross-coupling cycle.
-
Electron-Withdrawing Effects: The three fluorine atoms on the benzene ring and the difluoromethyl group exert a strong collective electron-withdrawing effect. This polarization of the aromatic ring enhances the electrophilicity of the carbon bearing the bromine atom, generally facilitating the oxidative addition step in palladium-catalyzed reactions.
-
Steric Hindrance: The difluoromethyl group at the ortho position to the bromine atom introduces moderate steric bulk. This can influence the approach of the palladium catalyst and may necessitate the use of sterically demanding and electron-rich phosphine ligands to promote efficient catalysis.
These characteristics make 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene an intriguing substrate for a range of powerful C-C and C-N bond-forming reactions.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is an excellent substrate for several of these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The coupling of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene with various boronic acids or their derivatives provides access to a diverse array of substituted difluoromethyl-difluoro-biaryl compounds.
Representative Protocol: Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide
This protocol is a general guideline for the Suzuki-Miyaura coupling of electron-deficient aryl bromides and may require optimization for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Anhydrous, degassed solvents and reagents
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for coupling electron-deficient and sterically hindered aryl bromides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium phosphate is a moderately strong base that is well-suited for Suzuki couplings, minimizing side reactions such as protodeboronation of the boronic acid.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reaction components. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion, particularly with challenging substrates.
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | |
| 2-Bromo-6-methylpyridine | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF/H₂O | 120 (microwave) | 88 |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key components of numerous pharmaceuticals. The reaction of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene with a variety of primary and secondary amines, or their equivalents, provides access to novel N-aryl-difluoromethyl-difluoroaniline derivatives.
Representative Protocol: Buchwald-Hartwig Amination of an Electron-Deficient Aryl Bromide
This protocol is a general guideline for the Buchwald-Hartwig amination of electron-deficient aryl bromides and may require optimization for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Catalyst System: A combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of challenging aryl bromides. The ligand promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and generate the active palladium-amido intermediate.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are commonly used. It is critical to exclude water and oxygen to prevent catalyst deactivation.
Table 2: Representative Buchwald-Hartwig Amination Conditions for Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 99 | |
| 3-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS | Toluene | 65 | 92 |
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated systems found in materials science and as precursors for more complex molecular scaffolds in drug discovery.
Representative Protocol: Sonogashira Coupling of an Aryl Bromide
This protocol is a general guideline for the Sonogashira coupling of aryl bromides and may require optimization for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(II) source and a copper(I) co-catalyst. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt is believed to form a copper acetylide intermediate that participates in the transmetalation step.
-
Base: An amine base, such as triethylamine, serves both as a base to deprotonate the terminal alkyne and as a solvent.
-
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid potential side reactions. These often employ more sophisticated palladium catalysts and different bases.
Table 3: Representative Sonogashira Coupling Conditions for Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 | |
| 3-Bromo-1,2-dione derivative | Various alkynes | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Et₃N | Reflux | up to 93 |
Diagram 3: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a potent and versatile building block for the synthesis of a wide range of complex organic molecules. Its unique electronic and steric properties make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable intermediate. As with any synthetic procedure, the provided protocols should be considered as starting points, with optimization of reaction conditions likely necessary to achieve the best results for specific substrates and desired products.
References
- Google Patents. (n.d.). Process for continuously preparing difluorobenzene derivatives with long operating times.
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview | Request PDF. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed synthesis of difluoromethylated aromatic compounds.... Retrieved January 7, 2026, from [Link]
- American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
-
ACS Publications. (n.d.). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives | ACS Catalysis. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Microreactor technology to buchwald-hartwig amination.
- Google Patents. (n.d.). The preparation method of the bromo- 2,4 difluorobenzene formic acid of high-purity 5-.
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved January 7, 2026, from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Ortho substituted benzaldehydes, preparation thereof and use thereof.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 7, 2026, from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. Retrieved January 7, 2026, from [Link]
-
Beilstein Journals. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Polyfluorophenylation of Porphyrins with Bis(polyfluorophenyl)zinc Reagents. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI.
-
NIH. (n.d.). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Retrieved January 7, 2026, from [Link]
-
NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved January 7, 2026, from [Link]
Application Notes and Protocols for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in Drug Discovery
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has garnered significant attention. It serves as a unique bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, capable of acting as a hydrogen bond donor, which can enhance target affinity and specificity. Furthermore, the introduction of a –CF₂H group often improves metabolic stability and membrane permeability, critical attributes for successful drug candidates.
This application note provides a detailed guide for the use of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (CAS 1672663-79-4) as a versatile building block in drug discovery. Its strategic placement of a bromine atom ortho to the difluoromethyl group, on a polyfluorinated benzene ring, presents a unique scaffold for the synthesis of novel, highly functionalized molecules through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, due to the fluorine and difluoromethyl substituents, significantly influences its reactivity, a key consideration in the development of robust synthetic protocols.
Physicochemical Properties of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
A clear understanding of the substrate's properties is essential for effective reaction design.
| Property | Value |
| CAS Number | 1672663-79-4 |
| Molecular Formula | C₇H₃BrF₄ |
| Molecular Weight | 243.00 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Storage | Inert atmosphere, 2-8°C |
The presence of multiple fluorine atoms and a difluoromethyl group renders the aromatic ring electron-deficient. This electronic property generally enhances the rate of oxidative addition of the aryl bromide to a palladium(0) catalyst, a crucial step in many cross-coupling reactions. However, the steric bulk of the ortho-difluoromethyl group must also be considered when selecting appropriate ligands and reaction conditions.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The following sections provide detailed protocols for three of the most impactful transformations in drug discovery: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds. For an electron-deficient and potentially sterically hindered substrate like 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, the choice of a highly active catalyst system is paramount to ensure efficient coupling and suppress potential side reactions like protodeboronation of the boronic acid partner.
Given the electron-deficient nature of the aryl bromide, a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is recommended. These ligands facilitate the formation of the active Pd(0) species and promote both oxidative addition and reductive elimination. A moderately strong base like K₃PO₄ is chosen to activate the boronic acid without promoting unwanted side reactions. The use of a dioxane/water solvent system is a common and effective medium for Suzuki couplings.
-
Reagent Preparation:
-
To a dry Schlenk tube, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0–3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80–110 °C) in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, a common motif in pharmaceuticals. The coupling of electron-deficient aryl halides like our building block with amines can be highly efficient. The choice of ligand and base is critical to facilitate the C-N bond-forming reductive elimination.
For the amination of this electron-deficient aryl bromide, a palladium precatalyst paired with a sterically hindered biarylphosphine ligand (e.g., a Buchwald-type ligand like BrettPhos or XPhos) is a reliable choice. These ligands promote the formation of a monoligated palladium species that is highly active in the catalytic cycle. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex. Toluene or dioxane are common solvents for this transformation.
-
Reagent Preparation:
-
In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate biarylphosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
-
Substrate Addition:
-
Add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).
-
-
Solvent Addition and Reaction Execution:
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the tube, remove it from the glovebox, and heat with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl amine.
-
Sonogashira Coupling: Forming C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis and can be found in various bioactive molecules. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
For an electron-deficient aryl bromide, standard Sonogashira conditions are generally effective. A palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ is commonly used in conjunction with a copper(I) salt, typically CuI. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves both as a base and often as a solvent or co-solvent. The use of a polar aprotic solvent like THF or DMF can also be beneficial.
-
Reagent Preparation:
-
To a dry Schlenk flask, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
-
Inert Atmosphere and Solvent/Base Addition:
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
-
Alkyne Addition and Reaction Execution:
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Synthetic Strategy
The strategic application of these cross-coupling reactions allows for the divergent synthesis of a wide array of complex molecules from a single, versatile building block.
Caption: Synthetic utility of the building block in cross-coupling.
Structure-Activity Relationship (SAR) Insights
The unique arrangement of substituents on this building block can be leveraged to fine-tune the properties of a lead compound.
Application Notes & Protocols: Strategic Functionalization of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene via Organometallic Reactions
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and fluorinated motifs is a cornerstone of molecular design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as it can act as a lipophilic hydrogen-bond donor and serves as a bioisostere for hydroxyl, thiol, or amino groups, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The compound 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly valuable and versatile building block. Its structure presents a unique array of reactive sites: a readily functionalized carbon-bromine bond, an electron-deficient aromatic core, and stable carbon-fluorine bonds. This guide provides an in-depth exploration of its reactivity with organometallic reagents, offering both mechanistic insights and field-proven protocols for its derivatization.
This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this substrate for the synthesis of complex, high-value molecules. We will delve into the primary pathways for its functionalization: palladium-catalyzed cross-coupling reactions and the formation of potent organometallic intermediates.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For a substrate like 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, the C-Br bond is the primary site of reactivity, being significantly more susceptible to oxidative addition to a Pd(0) center than the robust C-F bonds.[3] The general catalytic cycle, applicable to Suzuki, Stille, and Sonogashira couplings, is a foundational concept.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly favored method due to the operational simplicity, broad functional group tolerance, and the low toxicity of the boron-based reagents and byproducts.[3][4][5] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst System: For electron-deficient aryl bromides like our substrate, catalyst systems employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ are often superior to traditional Pd(PPh₃)₄.[6] These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.
-
Base: The base (e.g., K₂CO₃, K₃PO4, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[4][5] The choice of base can significantly impact yield, with stronger bases often required for less reactive partners.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as it helps to dissolve both the organic substrate and the inorganic base.[5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Organoboron Reagent (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| (3-pyridinyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 85 |
| (4-(trifluoromethyl)phenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 88 |
| Methyl-4-boronobenzoate | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF/H₂O (5:1) | 100 | 8 | 90 |
Protocol 1: Suzuki-Miyaura Coupling with (4-methoxyphenyl)boronic acid
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol, 1.0 eq), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Stille Coupling
The Stille coupling offers the advantage of using organostannane reagents that are often inert to many functional groups and do not require activation by a base.[7] However, the primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts during purification.[7][8]
Causality Behind Experimental Choices:
-
Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step.[9] Lithium chloride (LiCl) is also frequently used to facilitate the reaction, possibly by preventing ligand dissociation from palladium or by forming more reactive organostannane species.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are typically used.
Protocol 2: Stille Coupling with Tributyl(vinyl)stannane
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol, 1.0 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and anhydrous LiCl (3.0 mmol, 3.0 eq) to a dry reaction vial.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL). Then, add tributyl(vinyl)stannane (1.1 mmol, 1.1 eq) via syringe.
-
Reaction: Seal the vial and heat the mixture to 90 °C for 6 hours. Monitor the reaction by GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether (30 mL) and wash with a saturated aqueous solution of KF (3 x 15 mL) to precipitate tin salts. Stirring the organic layer with the KF solution for 1 hour is often effective.
-
Purification: Filter the mixture through a pad of Celite. Wash the organic phase with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the aryl bromide to a terminal alkyne.[10][11] The reaction is typically co-catalyzed by palladium and copper(I).
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate.[10] This intermediate then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both to neutralize the HBr byproduct and to deprotonate the alkyne.
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Vessel Preparation: To a Schlenk tube, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq). Finally, add phenylacetylene (1.2 mmol, 1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Work-up: Filter the reaction mixture through Celite, washing with THF. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Formation and Reaction of Organometallic Intermediates
An alternative strategy to cross-coupling is to transform the electrophilic C-Br bond into a nucleophilic carbon center. This "umpolung" (polarity reversal) is achieved by forming a Grignard or organolithium reagent, which can then react with a wide range of electrophiles.
Grignard Reagent Formation
The reaction of the aryl bromide with magnesium metal generates a potent Grignard reagent (ArMgBr).[12] This reaction is highly sensitive to moisture and requires strictly anhydrous conditions.[13]
Causality Behind Experimental Choices:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation, typically with a small crystal of iodine or 1,2-dibromoethane, is essential to expose fresh metal surface and initiate the reaction.[13]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required to solvate and stabilize the Grignard reagent.
-
Side Reaction: The primary side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted aryl bromide to form a biaryl dimer.[14] This can be minimized by slow addition of the aryl bromide solution to the magnesium suspension, keeping the concentration of the halide low.
Caption: Workflow for Grignard reagent formation and subsequent electrophilic quench.
Protocol 4: Grignard Formation and Reaction with CO₂
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an argon atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 mmol, 1.2 eq) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under argon flow until the iodine sublimes, then allow it to cool.
-
Initiation: Dissolve 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) and add it to the dropping funnel. Add ~10% of this solution to the activated magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gentle warming may be required.
-
Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir at reflux for 1 hour to ensure complete consumption of the magnesium.
-
Reaction with CO₂: Cool the Grignard solution to 0 °C. Bubble dry CO₂ gas through the solution for 30 minutes, or pour the solution over crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature. Quench by carefully adding 1 M aqueous HCl until the solution is acidic.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.
Lithium-Halogen Exchange
Lithium-halogen exchange is an extremely fast reaction, often occurring at very low temperatures (-78 °C), that converts the aryl bromide into an aryllithium species using an alkyllithium reagent like n-BuLi or t-BuLi.[15][16] The equilibrium favors the formation of the more stable organolithium, which in this case is the sp²-hybridized aryllithium over the sp³-hybridized alkyllithium.[17]
Causality Behind Experimental Choices:
-
Temperature: The reaction must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as the aryllithium reacting with the solvent (THF) or with the butyl bromide byproduct.
-
Reagent Stoichiometry: Typically, slightly more than one equivalent of the alkyllithium reagent is used to ensure complete exchange.
Caption: Pathway of lithium-halogen exchange followed by electrophilic trapping.
Protocol 5: Lithium-Halogen Exchange and Formylation
-
Vessel Preparation: To a dry, argon-flushed round-bottom flask, add a solution of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange Reaction: Add n-butyllithium (1.1 mmol, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 5 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 mmol, 3.0 eq) dropwise.
-
Warming and Work-up: After stirring for another hour at -78 °C, allow the reaction to slowly warm to 0 °C before quenching with a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, concentrate, and purify by silica gel chromatography to obtain the corresponding aldehyde.
Summary and Outlook
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene stands out as a robust and versatile intermediate for accessing novel fluorinated compounds. Through palladium-catalyzed cross-coupling reactions, its bromine atom can be replaced with a wide array of aryl, heteroaryl, vinyl, and alkynyl groups with high efficiency and predictability. Alternatively, converting the C-Br bond into a nucleophilic Grignard or aryllithium reagent opens the door to reactions with a vast range of electrophiles. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to strategically and effectively utilize this powerful building block in their synthetic campaigns, accelerating the development of next-generation pharmaceuticals and advanced materials.
References
- Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
- Google Patents. (CN105859536A). Method for preparing 3, 4-difluorobenzaldehyde.
- ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- Xi'an Jiaotong University. (2024).
- YouTube. (2022). Stille reaction | Brief theory, double cross-coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- NIH.
- Wikipedia. Suzuki reaction.
- NIH. (2020).
- Organic Chemistry Portal. Stille Coupling.
- Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.
- YouTube. (2018). Grignard Reagent Reaction Mechanism.
- Bailey, W. F., et al. lithium halogen exchange #1 revised.
- MSU chemistry. Main Group Organometallic Compounds.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- ACS Publications. (2014).
- Benchchem. A Technical Guide to 1-Bromo-3,5-difluorobenzene-d3 for Researchers and Drug Development Professionals.
- NIH.
- BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- University of Windsor. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie.
- ChemRxiv. (2023).
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Myers, A. The Stille Reaction. Chem 115.
- BenchChem. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
- ResearchGate. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry.
- NROChemistry. Stille Coupling.
- ResearchGate.
- Luo Group Meeting (CCME@PKU). (2019).
- NIH. (2020).
- Elsevier Ltd. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
- Benchchem.
- ResearchGate. (2025).
- Wikipedia. Sonogashira coupling.
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
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Suzuki coupling protocols for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
An Application Guide to Suzuki Coupling Protocols for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] Its application is particularly profound in pharmaceutical and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount. The incorporation of fluorine-containing functional groups, such as the difluoromethyl (CF₂H) group, into molecular scaffolds is a key strategy in drug discovery to modulate properties like metabolic stability, lipophilicity, and binding affinity.[3]
This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This substrate presents a unique set of challenges and opportunities due to its electronic and steric profile:
-
High Electron Deficiency: The presence of three fluorine atoms and the electron-withdrawing difluoromethyl group renders the aryl bromide highly susceptible to oxidative addition, the initial step in the catalytic cycle.
-
Significant Steric Hindrance: The bromine atom is flanked by ortho substituents, which can impede the approach of the palladium catalyst and slow down key steps of the catalytic cycle, particularly for bulky coupling partners.[4][5][6]
This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust protocols, and a comprehensive troubleshooting guide to enable the successful synthesis of novel fluorinated compounds.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle is generally understood to have three main stages: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a Pd(0) species, which is either introduced directly or generated in situ from a more stable Pd(II) precatalyst.
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) complex into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[1][9]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a boronate species that facilitates the transfer.[10]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling This Substrate
The success of coupling 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene hinges on the careful selection of reaction components to overcome steric challenges while leveraging its favorable electronic properties.
Palladium Catalyst and Ligand System (The Crucial Choice)
For sterically hindered and electron-deficient substrates, the combination of the palladium source and the phosphine ligand is the most critical factor.
-
Palladium Source: While Pd(PPh₃)₄ can be used, modern protocols often favor a combination of a Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst like Pd(OAc)₂ with a specialized ligand.[10] Advanced, commercially available palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) offer high activity and air stability, simplifying reaction setup.[2]
-
Ligand Selection: Standard ligands like PPh₃ are often insufficient for this transformation. The key to success lies in using bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands").[4][11]
-
Rationale: These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Their steric bulk also accelerates the final reductive elimination step, preventing catalyst decomposition and side reactions.[5]
-
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand for challenging couplings.[11]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for sterically demanding substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective ligand, particularly for heteroaryl couplings.[12]
-
-
Base Selection
The base plays a crucial role in activating the boronic acid for the transmetalation step.[13] The choice of base must balance reactivity with the potential for side reactions.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings. It is a strong, non-nucleophilic base that is effective in anhydrous or aqueous conditions.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. Its high solubility in organic solvents can accelerate the reaction rate.
-
Potassium Carbonate (K₂CO₃): A milder, cost-effective base that can be effective, though it may require higher temperatures or longer reaction times for this substrate.
Solvent System
The solvent must solubilize the organic substrate, the catalyst complex, and, to some extent, the base or the activated boronate species.
-
Aqueous Mixtures: A mixture of an organic solvent and water is standard. Water is essential for dissolving the base and facilitating the formation of the active boronate species. Common systems include:
-
1,4-Dioxane / Water (typically 4:1 to 10:1 v/v)
-
Toluene / Water (typically 4:1 to 10:1 v/v)[12]
-
THF / Water
-
-
Anhydrous Conditions: In cases where the substrate or product is sensitive to water, anhydrous conditions can be used, often with a base like K₃PO₄ and a polar aprotic solvent like DMF or anhydrous dioxane.[13][14]
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE). Solvents are flammable. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[15]
Protocol 1: General Method Using a Modern Catalyst System
This protocol utilizes a highly active and reliable Buchwald-type ligand system, recommended for achieving high yields.
-
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Pd₂(dba)₃ (2 mol%) or a suitable Buchwald Precatalyst (2 mol%)
-
SPhos or XPhos (4-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv.)
-
1,4-Dioxane and Degassed Water (e.g., 5:1 v/v mixture, to make a 0.1 M solution)
-
-
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium source and the phosphine ligand.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4–24 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Classical Conditions with Pd(PPh₃)₄
This protocol uses a more traditional catalyst but may require higher temperatures and longer reaction times.
-
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 v/v/v mixture, to make a 0.1 M solution)
-
-
Procedure:
-
To a reaction flask, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, the arylboronic acid, and K₂CO₃.
-
Add the solvent mixture. Degas the resulting slurry by bubbling Argon through it for 15-20 minutes.
-
Under a positive pressure of Argon, add the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (typically 12–36 hours).
-
Follow the work-up and purification steps as described in Protocol 1.
-
Data Presentation: Reaction Parameter Optimization
The following table provides a starting point for optimizing the reaction conditions for a generic arylboronic acid partner.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Expected Outcome |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | High yield, efficient conversion. Recommended starting point. |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | Potentially faster reaction, good for very hindered partners. |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 90 | Slower reaction, may result in lower yield or side products. |
| 4 | G3-XPhos Precat (2) | - | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | Excellent yield, simplified setup due to air-stable precatalyst. |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues.[13][15][16]
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system for the hindered substrate. 3. Poor quality or decomposed reagents (boronic acid, palladium source). 4. Insufficient temperature or reaction time. | 1. Ensure the solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[13][15] 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Consider using a precatalyst.[2][11] 3. Use fresh, high-purity reagents. Store phosphine ligands and catalysts under inert gas. 4. Increase the reaction temperature in 10 °C increments or extend the reaction time. |
| Protodeboronation (Boronic acid is replaced by -H) | 1. The boronic acid is unstable under the reaction conditions. 2. Excess water or overly harsh basic conditions.[13] | 1. Use the boronic acid as soon as possible after purchase. Consider converting it to a more stable pinacol (BPin) or MIDA ester. 2. Use a milder base (e.g., K₂CO₃) or reduce the amount of water in the solvent system. |
| Homocoupling (Aryl-Aryl or Boronic-Boronic) | 1. Presence of oxygen, which can facilitate oxidative homocoupling. 2. Catalyst decomposition leading to palladium black, which can promote homocoupling. | 1. Improve the degassing procedure for the solvent and reaction vessel.[13] 2. Ensure an adequate ligand-to-palladium ratio (typically 2:1 for Pd(OAc)₂ or 1:1 for Pd₂(dba)₃) to stabilize the catalyst. |
| Difficulty in Purification | 1. Formation of closely-eluting byproducts. 2. Residual palladium in the final product. | 1. Optimize the reaction to minimize side products. Try different solvent systems for column chromatography. 2. After the aqueous workup, consider washing the organic layer with a solution of a palladium scavenger (e.g., aqueous sodium N,N-diethyldithiocarbamate). |
Conclusion
The Suzuki-Miyaura coupling of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a challenging yet highly rewarding transformation. Success requires a strategic approach that directly addresses the steric hindrance around the reaction site. The use of modern catalytic systems, particularly those employing bulky, electron-rich biaryl monophosphine ligands like SPhos and XPhos, is critical for achieving high efficiency and yields. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous inert atmosphere techniques, researchers can reliably synthesize novel and valuable difluoromethylated biaryl compounds for applications across the chemical sciences.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Synlett. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Benchchem. (2025).
- Benchchem. (2025). A Troubleshooting Guide for CPME in Suzuki Couplings.
- Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Accounts of Chemical Research. (2016). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Zhang, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- MDPI. (2023). Preformed Pd(II)
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ChemistryViews. (2017).
- Organic Chemistry Portal. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products.
- Dreher, S. D., et al. (2008).
- Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
- Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
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- 6. researchgate.net [researchgate.net]
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- 16. reddit.com [reddit.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Introduction
The strategic incorporation of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group (CHF₂), in particular, serves as a valuable bioisostere for hydroxyl or thiol functionalities, offering improved metabolic stability, lipophilicity, and binding affinity. 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a key building block for the synthesis of novel compounds bearing this privileged motif. Its polyfluorinated and electronically complex aromatic core presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this substrate and detailed, field-proven protocols for its successful implementation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The electron-withdrawing nature of the two fluorine atoms and the difluoromethyl group renders the aryl bromide susceptible to oxidative addition to a palladium(0) catalyst, a critical step in these catalytic cycles. However, the steric hindrance from the ortho-bromo and meta-difluoromethyl substituents, as well as potential side reactions, necessitates careful optimization of reaction conditions. This document aims to provide researchers, scientists, and drug development professionals with the necessary insights and practical guidance to effectively utilize 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in their synthetic endeavors.
Synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
A potential synthetic pathway could involve the initial bromination of 1,2,4-trifluorobenzene, followed by a difluoromethylation reaction. The regioselectivity of the bromination will be influenced by the directing effects of the fluorine substituents. Subsequent introduction of the difluoromethyl group could be achieved using a variety of modern difluoromethylating agents. Researchers should consult specialized literature on the functionalization of polyfluorinated benzenes for detailed experimental procedures.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1] For an electron-deficient substrate such as 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, the choice of catalyst, ligand, and base is crucial to achieve high yields and prevent side reactions like protodeboronation of the boronic acid coupling partner.[2]
Causality Behind Experimental Choices
-
Catalyst and Ligand: For electron-poor aryl bromides, bulky and electron-rich phosphine ligands are often employed. These ligands stabilize the palladium(0) active species and promote the rate-limiting oxidative addition step. Ligands like SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst, are excellent starting points.
-
Base: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is often a good choice as it is less likely to promote protodeboronation compared to stronger bases like potassium carbonate or cesium carbonate, especially with sensitive boronic acids.[2]
-
Solvent: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. Toluene/water or dioxane/water are common solvent systems.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol), the boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Under a positive flow of argon, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Predicted: >80 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Predicted: >85 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | Predicted: >70 |
| Yields are predicted based on reactions with analogous electron-deficient aryl bromides and are starting points for optimization. |
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes.[3][4] For electron-deficient aryl bromides, copper-free conditions are often preferred to minimize the formation of alkyne homocoupling byproducts (Glaser coupling).
Causality Behind Experimental Choices
-
Catalyst and Ligand: A palladium(0) source is essential. For copper-free conditions, bulky and electron-rich phosphine ligands are beneficial to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[5]
-
Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used to deprotonate the terminal alkyne, forming the reactive acetylide.
-
Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly employed.
Experimental Protocol: Copper-Free Sonogashira Coupling
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk tube, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed THF (5 mL), followed by the terminal alkyne (1.5 mmol) and triethylamine (3.0 mmol) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | Et₃N | THF | 60 | 6 | Predicted: >85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | Et₃N | THF | 60 | 4 | Predicted: >90 |
| 1-Hexyne | Pd(PPh₃)₄ | Et₃N | THF | 60 | 8 | Predicted: >75 |
| Yields are predicted based on reactions with analogous electron-deficient aryl bromides and are starting points for optimization. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6][7] For the electron-deficient and sterically hindered 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a robust catalytic system is required to achieve efficient C-N bond formation. A particularly relevant precedent is the successful monoamination of the structurally similar 1,3-dibromo-2,5-difluorobenzene.[8]
Causality Behind Experimental Choices
-
Catalyst and Ligand: The combination of a palladium source like Pd(dba)₂ and a bulky, electron-rich biarylphosphine ligand such as Xantphos has proven effective for the amination of challenging aryl bromides.[8] This ligand framework promotes both oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine or the intermediate palladium-amine complex. Potassium phosphate (K₃PO₄) is a suitable choice that has been successfully employed in similar systems.[8]
-
Amine Source: A wide range of primary and secondary amines can be used. For the synthesis of primary anilines, an ammonia surrogate such as benzophenone imine is often used, followed by hydrolysis of the resulting imine.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Amine (1.1 equivalents) or Benzophenone imine (1.1 equivalents)
-
Pd(dba)₂ (1 mol%)
-
Xantphos (1.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk tube, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol), the amine or benzophenone imine (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Under a positive flow of argon, add Pd(dba)₂ (0.01 mmol) and Xantphos (0.012 mmol).
-
Add degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If benzophenone imine was used, the resulting imine can be hydrolyzed by treatment with aqueous HCl in THF to afford the primary aniline.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(dba)₂ / Xantphos | K₃PO₄ | Toluene | 110 | 18 | Predicted: >90 |
| Aniline | Pd(dba)₂ / Xantphos | K₃PO₄ | Toluene | 110 | 24 | Predicted: >80 |
| Benzophenone imine | Pd(dba)₂ / Xantphos | K₃PO₄ | Toluene | 110 | 16 | Predicted: >95 (imine) |
| Yields are predicted based on reactions with analogous electron-deficient aryl bromides and are starting points for optimization. |
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a valuable and reactive building block for the synthesis of complex, fluorinated molecules. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide robust starting points for the successful implementation of this substrate in a variety of synthetic contexts. The key to success lies in the careful selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, and an appropriate base and solvent system to accommodate the electron-deficient nature of the aryl bromide. The provided protocols, grounded in established literature for analogous systems, are intended to empower researchers to confidently and efficiently utilize this versatile reagent in their pursuit of novel chemical entities.
References
Sources
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- 5. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic Role of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Design
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within this landscape, the strategic incorporation of fluorine atoms into active ingredients has emerged as a paramount strategy for enhancing biological efficacy. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to improved metabolic stability and target binding affinity.[1] This application note details the utility of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene as a key building block in the synthesis of next-generation agrochemicals, with a focus on the creation of potent fungicidal agents. Its polyfluorinated and brominated structure offers a versatile platform for a variety of chemical transformations, enabling the construction of complex and highly active molecules.
Core Scientific Principles: Unlocking the Potential of a Multifunctional Intermediate
The chemical architecture of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is rich with potential for synthetic diversification. The interplay of its substituents governs its reactivity and makes it a valuable precursor for agrochemical synthesis.
-
The Difluoromethyl Moiety: The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the aromatic ring. It is a key pharmacophore in a number of modern fungicides, contributing to their enhanced performance.[1][2]
-
Polyfluorinated Aromatic Ring: The presence of two additional fluorine atoms on the benzene ring further modulates the electronic properties and lipophilicity of the molecule. This can lead to improved cellular uptake and transport of the final agrochemical product.
-
The Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. Furthermore, it can be readily converted into an organometallic reagent, for example, through lithium-halogen exchange, opening up another avenue for carbon-carbon bond formation.
A pivotal reaction for leveraging the potential of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is the Friedel-Crafts acylation .[3][4] This classic electrophilic aromatic substitution allows for the introduction of an acyl group, forming a phenyl ketone structure. Many successful fungicides, such as pyriofenone, are based on an aryl phenyl ketone scaffold.[5] The deactivating effect of the fluorine and difluoromethyl substituents on the starting material necessitates careful optimization of the reaction conditions, often requiring a strong Lewis acid catalyst and potentially elevated temperatures.[5]
Application Protocol: Synthesis of a Representative Phenyl Ketone Fungicide
This section provides a detailed, step-by-step protocol for a representative synthesis of a phenyl ketone-based fungicide starting from 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This protocol is based on established principles of Friedel-Crafts acylation and is intended to serve as a foundational method for researchers.
Reaction Scheme:
Caption: Workflow for the synthesis of a phenyl ketone fungicide.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | C₇H₃BrF₄ | 247.00 | >98% | Various |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | >99% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | >99% | Acros Organics |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | 37% | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | - | In-house prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | EMD Millipore |
Experimental Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: Dissolve 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 eq) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.
-
Acylating Agent Addition: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acylating agent dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). Stir until all the solids have dissolved.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenyl ketone fungicide.
Characterization of the Final Product:
The structure and purity of the synthesized phenyl ketone should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the chemical structure. The ¹⁹F NMR spectrum will be particularly informative for confirming the presence and chemical environment of the difluoromethyl group and the fluorine atoms on the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group of the ketone.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Data Visualization and Interpretation
Logical Flow of Synthesis and Analysis
Caption: From Synthesis to Biological Evaluation.
Conclusion and Future Perspectives
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene stands as a highly promising and versatile intermediate for the synthesis of novel agrochemicals. The protocol detailed herein for the synthesis of a representative phenyl ketone fungicide via Friedel-Crafts acylation provides a robust starting point for researchers in the field. The multiple reactive sites on this molecule pave the way for the creation of a diverse library of compounds for biological screening. Future work should focus on exploring various cross-coupling reactions to further functionalize the bromo-position and to synthesize a broader range of potential agrochemical candidates. The continued exploration of such fluorinated building blocks will undoubtedly be a key driver of innovation in the agrochemical industry, leading to the development of more effective and sustainable crop protection solutions.
References
-
Zhou, Y. J., et al. (1997). [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles]. Yao Xue Xue Bao, 32(12), 902-7. [Link]
-
ResearchGate. (2025). Fluorine/Phenyl Chelated Boron Complexes: Synthesis, Fluorescence Properties and Catalyst for Transfer Hydrogenation of Aromatic Ketones. [Link]
-
MDPI. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. [Link]
-
National Center for Biotechnology Information. (2021). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. [Link]
-
Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]
-
ResearchGate. (2025). Difluoromethylation Reactions of Organic Compounds. [Link]
-
National Center for Biotechnology Information. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]
-
Justia Patents. (2018). Fungicidal compositions. [Link]
-
ResearchGate. (2025). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. [Link]
-
ResearchGate. (2021). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]
-
Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Royal Society of Chemistry. (2015). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. [Link]
- Google Patents. (2011). Preparation method of 2-(2', 2'-difluoroethoxyl)-6-trifluoromethyl phenyl propyl sulfide.
- Google Patents. (2009).
-
ResearchGate. (2025). Synthesis and Fungicidal Activity of Difluoromethy Substituted Carboxamide Derivatives. [Link]
- Google Patents. (2024). Synthesis process of 3, 5-difluorophenol.
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
CORE. (2006). Synthesis and characterization of fluorinated b-ketoiminate and imino-alcoholate Pd complexes: precursors for palladium chemical. [Link]
-
European Patent Office. (2018). Voriconazole intermediate and voriconazole synthesis method. [Link]
-
Organic Chemistry Portal. (2021). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
MDPI. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]
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Application Notes & Protocols: Synthesis of Novel Heterocyles Using 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The difluoromethyl group (CHF2), in particular, is a valuable bioisostere for hydroxyl, thiol, or methyl groups, offering the potential to modulate pKa and act as a hydrogen bond donor.[3]
This guide provides a comprehensive overview of the synthetic utility of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene as a versatile building block for the construction of novel, highly functionalized fluorinated heterocycles. We will explore its reactivity in key organic transformations and provide detailed, field-proven protocols for the synthesis of promising heterocyclic cores.
Reactivity Profile of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
The synthetic potential of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is dictated by the interplay of its functional groups. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine atoms and the difluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).
PART 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures.[4][5][6] For 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, the C-Br bond is the primary site of reactivity in these transformations.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Precursors
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[7][8] This reaction is instrumental in creating biaryl structures that can serve as precursors to various heterocyclic systems.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-3-(difluoromethyl)-1,4-difluorobenzene
Rationale: This protocol details the synthesis of a biaryl ether, a common scaffold in medicinal chemistry. The choice of Pd(PPh₃)₄ as the catalyst is based on its broad applicability and commercial availability. A two-phase solvent system with a carbonate base is a standard and effective condition for Suzuki-Miyaura couplings.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | 1.0 | 254.99 | 255 mg |
| 4-Methoxyphenylboronic acid | 1.2 | 151.96 | 182 mg |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg |
| K₂CO₃ (2M aq. solution) | 3.0 | 138.21 | 1.5 mL |
| Toluene | - | - | 5 mL |
Procedure:
-
To a 25 mL round-bottom flask, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (255 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add toluene (5 mL) and the 2M aqueous solution of K₂CO₃ (1.5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer, and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination: Synthesis of Fluorinated Anilines
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to substituted anilines which are key intermediates for the synthesis of nitrogen-containing heterocycles like quinolines and indoles.
Protocol 2: Synthesis of N-phenyl-2-(difluoromethyl)-3,6-difluoroaniline
Rationale: This protocol illustrates the coupling of an aniline with the starting material. The use of a palladium precatalyst with a specialized ligand like XPhos is often necessary for efficient C-N bond formation with electron-deficient aryl halides. Sodium tert-butoxide is a common strong base for this transformation.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | 1.0 | 254.99 | 255 mg |
| Aniline | 1.2 | 93.13 | 112 mg |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18 mg |
| XPhos | 0.08 | 476.62 | 38 mg |
| NaOtBu | 1.4 | 96.10 | 135 mg |
| Toluene | - | - | 5 mL |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add toluene (5 mL), 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (255 mg, 1.0 mmol), and aniline (112 mg, 1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired N-arylated product.
PART 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the polyfluorinated ring in 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene makes it susceptible to nucleophilic aromatic substitution (SNAr), typically at the fluorine atoms ortho or para to the electron-withdrawing groups.[9][10][11][12][13]
Reaction Scheme for SNAr:
Caption: Generalized SNAr Reaction Pathway.
Synthesis of Fluorinated Benzofurans via Intramolecular SNAr
A powerful strategy for constructing heterocyclic rings is through an intramolecular SNAr reaction. By first introducing a nucleophilic group via a cross-coupling reaction, a subsequent cyclization can be triggered.
Protocol 3: Synthesis of 4-(Difluoromethyl)-5,8-difluorobenzofuran
Rationale: This two-step protocol first involves a Sonogashira coupling to introduce an alkyne, which is then hydrated to a ketone. The resulting intermediate undergoes an intramolecular cyclization via SNAr to form the benzofuran ring. This is a common and effective strategy for the synthesis of substituted benzofurans.[3][14][15]
Step 1: Sonogashira Coupling
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | 1.0 | 254.99 | 255 mg |
| Ethynyltrimethylsilane | 1.5 | 98.22 | 147 mg |
| PdCl₂(PPh₃)₂ | 0.03 | 701.90 | 21 mg |
| CuI | 0.06 | 190.45 | 11 mg |
| Triethylamine | 3.0 | 101.19 | 303 mg |
| THF | - | - | 5 mL |
Procedure:
-
To a Schlenk tube, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (255 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).
-
Evacuate and backfill with argon three times.
-
Add THF (5 mL), triethylamine (303 mg, 3.0 mmol), and ethynyltrimethylsilane (147 mg, 1.5 mmol).
-
Stir the reaction at room temperature for 8 hours.
-
Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield the TMS-protected alkyne.
Step 2: Deprotection and Intramolecular Cyclization
Rationale: The TMS group is easily removed with a fluoride source. The subsequent hydration of the terminal alkyne to a methyl ketone is acid-catalyzed. The final intramolecular SNAr to form the benzofuran is promoted by a base.
Procedure:
-
Dissolve the product from Step 1 in THF (5 mL) and add TBAF (1.1 mL of a 1M solution in THF, 1.1 mmol). Stir for 1 hour at room temperature.
-
Quench with water and extract with diethyl ether. Dry the organic layer and concentrate to obtain the deprotected alkyne.
-
To the crude alkyne, add a mixture of formic acid (4 mL) and water (1 mL). Heat to 80 °C for 4 hours to effect hydration.
-
Cool the reaction, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Concentrate to obtain the crude ketone.
-
Dissolve the crude ketone in DMF (5 mL) and add K₂CO₃ (276 mg, 2.0 mmol). Heat to 120 °C for 6 hours.
-
Cool, pour into water, and extract with ethyl acetate. Wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain 4-(Difluoromethyl)-5,8-difluorobenzofuran.
PART 3: Synthesis of Fluorinated Quinolines
Fluorinated quinolines are an important class of heterocycles with a wide range of biological activities.[1][16] Starting from the aniline derivative synthesized in Protocol 2, various established methods can be employed for the construction of the quinoline core.
Protocol 4: Friedländer Annulation for Quinolone Synthesis
Rationale: The Friedländer annulation is a classic method for quinoline synthesis involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. Here, we propose a variation starting from the aniline derivative and reacting it with an α,β-unsaturated ketone.
Workflow for Friedländer Annulation:
Caption: Friedländer Annulation Workflow.
Procedure:
-
To the N-phenyl-2-(difluoromethyl)-3,6-difluoroaniline (from Protocol 2, 1.0 mmol), add ethyl acetoacetate (1.2 mmol).
-
Carefully add polyphosphoric acid (PPA, ~5 g) to the mixture.
-
Heat the reaction mixture to 140 °C for 4 hours.
-
Monitor the reaction by LC-MS.
-
Cool the mixture to about 80 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with concentrated NaOH solution while cooling in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure fluorinated quinolone.
Conclusion and Future Perspectives
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly valuable and versatile building block for the synthesis of novel fluorinated heterocycles. Its reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions opens up a multitude of synthetic pathways to a diverse range of heterocyclic scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and materials science. Further exploration of other cross-coupling reactions, such as Sonogashira and Heck couplings, as well as reactions with a wider range of nucleophiles, will undoubtedly lead to the discovery of even more complex and potentially bioactive molecules.
References
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Thakur, A., et al. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Vitale, P., et al. (2022). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry. [Link]
-
Wang, M., et al. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™. Organic & Biomolecular Chemistry. [Link]
-
Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
BYJU'S. Nucleophilic Aromatic Substitution. [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Jadhavar, P. S., et al. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Nan, J., et al. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. Synthesis of quinoline derivatives (104) from bromoaniline (55). [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. Fluorinated Quinolines: Synthesis, Properties and Applications. [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Baker, R. T., & West, N. M. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters. [Link]
-
Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]
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Application Notes and Protocols for the Functionalization of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, modulating lipophilicity, and participating in hydrogen bonding interactions.[1] The compound 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene represents a highly valuable, albeit synthetically challenging, scaffold. Its utility lies in the convergence of three key structural features: a reactive bromine handle for cross-coupling reactions, and the strongly electron-withdrawing difluoromethyl group and fluorine atoms that significantly influence the electronic properties of the aromatic ring.
This guide provides a detailed exploration of the functionalization of this key intermediate. We will delve into the mechanistic rationale behind protocol choices and offer detailed, step-by-step methodologies for common and powerful transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions. The protocols and insights presented herein are designed to empower researchers to confidently and effectively utilize 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene in the synthesis of novel chemical entities.
Understanding the Reactivity Profile: The Influence of Fluorine and the Difluoromethyl Group
The reactivity of 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene in transition metal-catalyzed cross-coupling reactions is dictated by the strong electron-withdrawing nature of the fluorine and difluoromethyl substituents. This has several important mechanistic implications:
-
Facilitated Oxidative Addition: The electron-deficient nature of the aromatic ring polarizes the C-Br bond, making it more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)).[2] This is often the rate-limiting step in cross-coupling reactions, and for this substrate, it is expected to be relatively facile.
-
Challenges in Reductive Elimination: While oxidative addition is promoted, the subsequent reductive elimination step to form the new C-C or C-N bond can be more challenging. The electron-withdrawing groups stabilize the metal-aryl intermediate, potentially increasing the energy barrier for reductive elimination. The choice of ligand on the metal center is therefore critical to facilitate this final, product-forming step. Bulky, electron-rich phosphine ligands are often employed to promote reductive elimination.[3]
-
Potential for C-F Bond Activation: Under harsh reaction conditions, the activation of C-F bonds can become a competing pathway, particularly with highly reactive catalyst systems. Careful control of temperature and catalyst choice is necessary to ensure selective C-Br bond functionalization.
Core Functionalization Protocols
The following sections provide detailed protocols for key synthetic transformations of 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene. These protocols are based on established methodologies for structurally related electron-deficient aryl halides and have been adapted to address the specific electronic and steric properties of the target substrate.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[4] For an electron-deficient substrate such as 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene, the choice of catalyst, ligand, and base is crucial to achieve high yields and avoid side reactions like protodeboronation of the boronic acid partner.
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Following this, transmetalation occurs where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. For electron-deficient aryl halides, bulky, electron-donating ligands on the palladium are essential to promote the reductive elimination step.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Conditions:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for coupling electron-deficient aryl halides. SPhos promotes both oxidative addition and the challenging reductive elimination step.[5]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting transmetalation while minimizing side reactions such as protodeboronation of the boronic acid.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.
| Aryl Halide Partner | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 (conversion) | [6][7] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 (conversion) | [6][7] |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | 85-95 | [4] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[8] This reaction is of immense importance in pharmaceutical synthesis, where the arylamine moiety is a common pharmacophore.
The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, but the transmetalation step is replaced by coordination of the amine to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine. The choice of a strong, non-nucleophilic base is critical for the deprotonation step.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a screw-cap vial with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 110 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Rationale for Conditions:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst for the amination of a wide range of aryl halides, including electron-deficient ones.[9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for the deprotonation of a wide variety of amines.[10]
-
Inert Conditions: The use of a glovebox is recommended due to the sensitivity of the catalyst and the strong base to air and moisture.
| Aryl Halide Partner | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110-120 | 75 | [11] |
| Aryl Fluorosulfonate | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | Moderate to Good | [12] |
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The cyanation of aryl halides is a valuable transformation that introduces a nitrile group, which can be further converted into a variety of functional groups such as carboxylic acids, amides, and amines. The use of non-toxic cyanide sources is a significant advancement in this area.[13][14]
The catalytic cycle for cyanation follows a similar pathway to other cross-coupling reactions. A key challenge is the potential for the cyanide anion to poison the palladium catalyst.[13] Using a cyanide source with low solubility or one that releases cyanide slowly, such as potassium hexacyanoferrate(II), can mitigate this issue.
Diagram 3: Logical Relationship in Cyanation Reagent Choice
Caption: Rationale for selecting a non-toxic, slow-release cyanide source.
Materials:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)
-
Palladacycle precatalyst (e.g., G3-XPhos) (1 mol%)
-
Potassium acetate (KOAc) (0.2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a screw-top vial equipped with a magnetic stir bar, add the palladacycle precatalyst (0.01 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), and 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol).
-
Seal the vial with a Teflon-lined cap and evacuate and backfill with nitrogen three times.
-
Add 1,4-dioxane (2.5 mL) and a degassed solution of KOAc in water (0.05 M, 2.5 mL) via syringe.
-
Place the vial in a preheated heating block at 120 °C and stir for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble iron salts.
-
Separate the filtrate layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale for Conditions:
-
Cyanide Source: K₄[Fe(CN)₆]·3H₂O is a non-toxic and air-stable source of cyanide that has been shown to be effective in the palladium-catalyzed cyanation of aryl halides.[13]
-
Catalyst: The use of a palladacycle precatalyst can prevent catalyst poisoning during its formation, leading to higher efficiency and lower catalyst loadings.[13]
-
Additive: Potassium acetate can act as a promoter in these reactions.
| Aryl Halide | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| (Hetero)aryl Chlorides and Bromides | K₄[Fe(CN)₆]·3H₂O | Palladacycle/Ligand | Dioxane/H₂O | 120 | Good to Excellent | [13] |
| Aryl Bromides | Redox-active N-CN reagent | Pd(OAc)₂ / Xantphos | Dioxane | 100 | Good to Excellent | [12] |
Conclusion and Future Outlook
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a powerful building block for the synthesis of complex, fluorinated molecules. Its electron-deficient nature, while presenting certain synthetic challenges, also imparts unique reactivity that can be harnessed through carefully optimized cross-coupling conditions. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions provide a solid foundation for researchers to explore the diverse functionalization of this versatile intermediate. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the development of robust and efficient methods for the transformation of scaffolds like 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene will remain an area of active and important research.
References
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Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (n.d.). PMC. Retrieved from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. Retrieved from [Link]
-
In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. (2025). ResearchGate. Retrieved from [Link]
-
Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization. (2019). Journal of the American Chemical Society. Retrieved from [Link]
-
Structures of testosterone and selected SARMs (selective androgen receptor modulators). (n.d.). ResearchGate. Retrieved from [Link]
-
Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. (2023). MDPI. Retrieved from [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). PMC. Retrieved from [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (2025). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (n.d.). Organic Letters. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. (2007). PMC. Retrieved from [Link]
-
Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (2016). R Discovery. Retrieved from [Link]
-
Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. (2026). Organic Letters. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]
-
GSK2256294. (n.d.). SPAN. Retrieved from [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). RSC Publishing. Retrieved from [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). ACS Publications. Retrieved from [Link]
-
Design and synthesis of fluorinated RXR modulators. (2003). PubMed. Retrieved from [Link]
-
Oxidative Addition of Aryl Electrophiles into a Red-Light-Active Bismuthinidene. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2026). Journal of the American Chemical Society. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (n.d.). RSC Publishing. Retrieved from [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (n.d.). PMC. Retrieved from [Link]
-
Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2025). American Chemical Society. Retrieved from [Link]
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- 14. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This molecule represents a valuable building block for researchers in medicinal chemistry and materials science, largely due to the unique properties conferred by its fluorinated substituents. The difluoromethyl group, in particular, is a recognized bioisostere of hydroxyl and thiol groups, offering improved metabolic stability and lipophilicity in drug candidates.[1]
The synthesis of this specific substitution pattern is non-trivial and requires a multi-step approach with careful control over reaction conditions to manage regioselectivity and prevent side reactions. This guide provides a robust, proposed synthetic pathway and addresses common challenges you may encounter, ensuring a higher probability of success in your experiments.
Proposed Synthetic Workflow
Our recommended approach is a three-step synthesis starting from the commercially available 1,2,4-trifluorobenzene. This strategy is designed for maximal control over the introduction of each functional group.
Caption: A three-step workflow for synthesizing the target molecule.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Ortho-Lithiation and Formylation
Question: My initial lithiation and formylation step to produce 2,5-difluorobenzaldehyde is giving a low yield. What are the likely causes?
Answer: Low yields in this step are almost always traced back to three factors: reagent activity, temperature control, or moisture.
-
Reagent Activity: The n-Butyllithium (n-BuLi) reagent is highly reactive and degrades upon exposure to air and moisture. It is crucial to use a freshly titrated or newly purchased bottle. An inactive reagent will fail to deprotonate the trifluorobenzene effectively.
-
Temperature Control: The ortho-lithiation must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent (THF). If the temperature rises, you will see a significant drop in yield.
-
Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen). Any trace of water will quench the n-BuLi and the lithiated intermediate. The solvent (THF) must be anhydrous.
Step 2: Regioselective Bromination
Question: I am getting a mixture of brominated products, or the reaction is not proceeding to completion. How can I improve the regioselectivity and yield?
Answer: Achieving high regioselectivity in the bromination of 2,5-difluorobenzaldehyde requires balancing the directing effects of the substituents and choosing the correct brominating system. The aldehyde group is deactivating and meta-directing, while the fluorine atoms are deactivating but ortho-, para-directing. The target position is ortho to one fluorine and meta to both the aldehyde and the other fluorine.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective choice than liquid bromine for activated or moderately deactivated rings.[2] Using NBS with a catalytic amount of a strong acid or a Lewis acid can promote the desired reaction.
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane is often effective.
-
Catalyst: For a deactivated ring like this, a catalyst is likely necessary. Iron(III) bromide (FeBr₃) is a classic choice for electrophilic aromatic bromination.
-
Temperature: Running the reaction at 0 °C to room temperature is a good starting point. If the reaction is slow, gentle heating may be required, but this can also decrease selectivity.
-
Question: How can I confirm that I have synthesized the correct isomer, 3-Bromo-2,5-difluorobenzaldehyde?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.
-
¹H NMR: You should see two doublets in the aromatic region, corresponding to the two remaining aromatic protons. The key is to analyze their coupling constants. The proton at the C4 position will show coupling to the adjacent fluorine and a smaller meta-coupling to the proton at C6. The proton at C6 will show coupling to the adjacent fluorine and a smaller meta-coupling to the proton at C4.
-
¹⁹F NMR: This is highly diagnostic. You will see two distinct fluorine signals, each coupled to the other fluorine and to nearby protons.
-
¹³C NMR: The carbon attached to the bromine will show a characteristic chemical shift.
Step 3: Deoxyfluorination (Aldehyde to Difluoromethyl)
Question: The conversion of the aldehyde to the difluoromethyl group is inefficient, and I'm isolating unreacted starting material or tar-like substances.
Answer: This transformation is challenging and highly sensitive to conditions. The primary issues are reagent choice, moisture, and temperature.
-
Fluorinating Agent: (Diethylamino)sulfur trifluoride (DAST) or its safer analogue, Deoxo-Fluor®, are the standard reagents for this conversion. These reagents are extremely sensitive to moisture and must be handled under strictly anhydrous conditions in an inert atmosphere.
-
Mechanism and Side Reactions: The reaction proceeds through a fluoro-sulfurane intermediate. If water is present, the reagent will be hydrolyzed, and the reaction will not proceed. At elevated temperatures, these reagents can decompose, and the aldehyde can be prone to polymerization, leading to the formation of tar.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvent (e.g., DCM) and flame-dried glassware.
-
Control Temperature: Add the fluorinating agent slowly at a low temperature (e.g., -78 °C or 0 °C) and then allow the reaction to warm slowly to room temperature. This mitigates both reagent decomposition and polymerization.
-
Stoichiometry: Use a slight excess (e.g., 1.2-1.5 equivalents) of the fluorinating agent to drive the reaction to completion.
-
Question: Are there modern, alternative methods for this difluoromethylation step?
Answer: Yes, the field of fluorine chemistry is rapidly evolving. An alternative to deoxyfluorination is to use a difluorocarbene source. Reagents like sodium 2-chloro-2,2-difluoroacetate can generate difluorocarbene (:CF₂) upon heating.[3] While this is typically used for O- or N-difluoromethylation, C-difluoromethylation can also be achieved under specific catalytic conditions, though this is a more advanced approach and may require significant optimization.
Detailed Experimental Protocols
The following are generalized protocols. You must adapt them based on your specific laboratory equipment and safety procedures.
Protocol 1: Synthesis of 2,5-Difluorobenzaldehyde
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagents: Add anhydrous THF (tetrahydrofuran) to the flask and cool to -78 °C using a dry ice/acetone bath. Add 1,2,4-trifluorobenzene (1.0 eq).
-
Lithiation: Slowly add n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Formylation: Slowly add anhydrous DMF (N,N-dimethylformamide, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Quench: After stirring for 2 hours at -78 °C, slowly warm the reaction to 0 °C and quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde
-
Setup: In a round-bottom flask, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq). Cool the mixture to 0 °C and slowly add a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once complete, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography.
Protocol 3: Synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 3-Bromo-2,5-difluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Fluorination: Cool the solution to 0 °C. Slowly add DAST (1.3 eq) dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor carefully by TLC or ¹⁹F NMR.
-
Quench: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate. Caution: This can be exothermic and release gas.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: The final product should be purified by flash chromatography, followed by distillation under reduced pressure if necessary to achieve high purity.
Data Summary Table
The following table provides typical parameters for the proposed synthesis. Yields are estimates based on analogous transformations in the literature and will vary.
| Step | Key Reagents | Solvent | Temperature | Typical Time | Estimated Yield |
| 1 | n-BuLi, DMF | THF | -78 °C to 0 °C | 3-4 hours | 60-75% |
| 2 | NBS, H₂SO₄ (cat.) | MeCN | 0 °C to RT | 4-16 hours | 70-85% |
| 3 | DAST or Deoxo-Fluor® | DCM | 0 °C to RT | 12-18 hours | 45-60% |
References
- ChemicalBook. (n.d.). 1-Bromo-2,3-difluorobenzene synthesis.
- ChemicalBook. (2022, October 11). Synthesis and Application of 2,3-Difluorobromobenzene.
- Journal of the American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. J. Am. Chem. Soc.
- Google Patents. (n.d.). CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.
- Wu, J. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis.
- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
- He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24, 2145-2148.
- MedchemExpress.com. (n.d.). 2-Bromo-1,4-difluorobenzene-d3.
-
PrepChem.com. (n.d.). Synthesis of 3-bromofluorobenzene. Retrieved from [Link]
- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Org. Synth. Coll. Vol. 5, p.136 (1973); Vol. 41, p.13 (1961).
- BLDpharm. (n.d.). 2-Bromo-3,4-difluoro-1-(trifluoromethyl)benzene.
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
PubChem. (n.d.). 2-Bromo-1,4-difluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- Ni, C., & Hu, J. (2015). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 47(10), 1395-1412.
- MySkinRecipes. (n.d.). 1-Bromo-3-(difluoromethyl)-2-fluorobenzene.
- ResearchGate. (n.d.). Difluoromethylation Reactions of Organic Compounds. Request PDF.
- Sigma-Aldrich. (n.d.). 2-Bromo-1,4-difluorobenzene 98%.
- Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Org. Synth. 2024, 101, 164-181.
Sources
Technical Support Center: Purification of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Welcome to the technical support center for the purification of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges in your purification workflows.
Estimated Physicochemical Properties
| Property | Estimated Value | Source (for analogous compound 2-Bromo-1,4-difluorobenzene) |
| Molecular Formula | C₇H₃BrF₄ | N/A |
| Molecular Weight | 243.00 g/mol | N/A |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | ~160-170 °C at 760 mmHg (estimated) | [1][2] |
| Melting Point | < -30 °C (estimated) | [1][2] |
| Density | ~1.7-1.8 g/mL at 25 °C (estimated) | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents | [1] |
Note: The difluoromethyl group will likely increase the boiling point and density compared to 2-Bromo-1,4-difluorobenzene.
Potential Impurities
Understanding potential impurities is crucial for developing an effective purification strategy. Depending on the synthetic route, you may encounter the following:
-
Isomeric Impurities: Positional isomers formed during the synthesis are common and can be challenging to separate due to their similar physical properties.[3]
-
Starting Materials: Unreacted starting materials may be present in the crude product.
-
Reaction Byproducts: Side reactions can lead to various byproducts.
-
Solvent Residues: Residual solvents from the reaction or workup.
Purification Method Selection Workflow
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Fractional Distillation
Fractional distillation is a suitable method for separating volatile compounds with different boiling points.[4][5][6][7][8]
FAQs for Fractional Distillation
Q1: My distillation is very slow, and I'm not getting any product in the receiving flask. What should I do?
A1:
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Leaks in the system can prevent the vapor from reaching the condenser.
-
Heating Mantle Temperature: The temperature of the heating mantle should be high enough to boil the compound but not so high as to cause decomposition. For aromatic compounds, a slow and steady distillation is often key.[9]
-
Insulation: Insufficient insulation of the distillation column can lead to heat loss and prevent the vapor from reaching the condenser. Wrap the column with glass wool or aluminum foil to minimize heat loss.[5]
-
Condenser Water Flow: Check that the cooling water in the condenser is flowing at an adequate rate. If the condenser is too cold, it can cause the vapor to solidify and block the path.
Q2: I'm seeing a lot of "bumping" or uneven boiling in my distillation flask. How can I prevent this?
A2:
-
Boiling Chips/Stir Bar: Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating. This will promote smooth boiling.
-
Even Heating: Ensure the heating mantle is in good contact with the flask for even heat distribution.
-
Avoid Overheating: Excessive heat can lead to vigorous and uncontrolled boiling.[10]
Q3: I'm trying to separate isomers, but the separation is poor. What can I do?
A3:
-
Fractionating Column: For separating compounds with close boiling points, like isomers, a fractionating column is essential. The longer the column and the more theoretical plates it has, the better the separation will be.[4][5]
-
Slow Distillation Rate: A slower distillation rate allows for more equilibrium stages within the column, leading to better separation.[9]
-
Vacuum Distillation: If the isomers have high boiling points and are prone to decomposition, consider performing the distillation under reduced pressure. This will lower their boiling points.
Experimental Protocol: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Add the crude 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene and a few boiling chips to the round-bottom flask.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Distillation: As the liquid boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored. The fraction that distills at a constant temperature is collected.
-
Fraction Collection: Collect different fractions at different temperature ranges. Analyze each fraction by GC or NMR to determine its purity.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11][12][13]
FAQs for Column Chromatography
Q1: My compound is not moving down the column. What's wrong?
A1:
-
Solvent Polarity: The eluting solvent (mobile phase) may not be polar enough to move your compound. Gradually increase the polarity of the mobile phase. For halogenated aromatic compounds, common solvent systems include mixtures of hexane/ethyl acetate or hexane/dichloromethane.[14][15]
-
Compound Stability: Your compound might be decomposing on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[12]
Q2: My compound is coming off the column too quickly with the solvent front. How can I improve retention?
A2:
-
Solvent Polarity: The mobile phase is too polar. Start with a less polar solvent system.
-
Stationary Phase: For some compounds, a different stationary phase like alumina might be more suitable.
Q3: The separation between my desired compound and an impurity is very poor. How can I improve the resolution?
A3:
-
Solvent System Optimization: Systematically vary the solvent composition to find the optimal mobile phase that provides the best separation. Sometimes, using a three-component solvent system can improve resolution.
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of complex mixtures.
-
Column Dimensions: A longer and narrower column will generally provide better resolution.
-
Flow Rate: A slower flow rate can improve separation, but if it's too slow, band broadening can occur.[11]
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine the appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your compound should be around 0.2-0.3.
-
Packing the Column: Pack a glass column with silica gel using a slurry method with your chosen mobile phase.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[11]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide: Crystallization
Crystallization is an excellent technique for purifying solid compounds.[16][17][18][19]
FAQs for Crystallization
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1:
-
Cooling Rate: Oiling out often occurs when the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[16]
-
Solvent Choice: The solvent may be too nonpolar for your compound. Try a slightly more polar solvent or a mixed solvent system.
-
Saturation Point: The solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.
Q2: My compound won't crystallize from the solution. What are my options?
A2:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[16]
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.
-
-
Increase Concentration: The solution may be too dilute. Evaporate some of the solvent to increase the concentration of your compound.[16]
-
Change Solvent: Your compound may be too soluble in the chosen solvent. Try a different solvent in which your compound has lower solubility at room temperature.
Q3: My recovery from crystallization is very low. How can I improve the yield?
A3:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[16]
-
Cooling: Ensure the solution is thoroughly cooled to maximize the amount of product that crystallizes out.
-
Washing: When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Experimental Protocol: Crystallization
-
Solvent Selection: Choose a solvent in which your compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
References
-
Fractional Distillation. (n.d.). University of Pittsburgh. Retrieved January 7, 2026, from [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 7, 2026, from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
What is Fractional Distillation? (n.d.). The Chemistry Blog. Retrieved January 7, 2026, from [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2024, April 30). MicroSolv. Retrieved January 7, 2026, from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 7, 2026, from [Link]
-
Fractional distillation. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Fractional Distillation. (n.d.). EPIC Systems Group. Retrieved January 7, 2026, from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved January 7, 2026, from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved January 7, 2026, from [Link]
-
How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]
-
2-Bromo-1,4-difluorobenzene. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 7, 2026, from [Link]
-
Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Retrieved January 7, 2026, from [Link]
-
Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved January 7, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
How do you select solvents for chromatography? (n.d.). TutorChase. Retrieved January 7, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved January 7, 2026, from [Link]
-
Distilling Aromatic Plants. (n.d.). Retrieved January 7, 2026, from [Link]
-
Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. (n.d.). Retrieved January 7, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]
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- 17. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene Coupling Reactions
Welcome to the technical support center for coupling reactions involving 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but challenging building block. The unique electronic properties conferred by the difluoromethyl group and the fluorine substituents can lead to specific side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and optimize your synthetic routes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during cross-coupling reactions with 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. Each entry details the problem, its probable causes, and recommended solutions based on mechanistic principles and empirical data.
Issue 1: Low Yield of Desired Product with Significant Formation of a Hydrodehalogenated Byproduct
Symptoms:
-
The primary analytical signal (e.g., GC-MS, LC-MS) corresponds to 1-(difluoromethyl)-2,5-difluorobenzene instead of the expected coupled product.
-
The reaction consumes the starting aryl bromide, but the mass balance is dominated by the hydrodehalogenated species.
Probable Cause: Hydrodehalogenation
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings where the aryl-halide bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly prevalent with electron-deficient aryl halides like 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. The electron-withdrawing nature of the fluorine and difluoromethyl groups makes the aryl ring more susceptible to this pathway.
The mechanism can be influenced by several factors, including the nature of the phosphine ligand, the base, and the presence of hydrogen sources like water or alcohol solvents.[2]
Solutions & Experimental Protocols:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over competing side reactions.[3][4]
-
Protocol: Screen a panel of bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)3). Start with a 1.5:1 ligand-to-palladium ratio.
-
-
Base Selection: The strength and nature of the base can influence the rate of hydrodehalogenation.[1]
-
Protocol: If using a strong alkoxide base like NaOt-Bu, consider switching to a weaker carbonate base such as Cs2CO3 or K3PO4. This can disfavor pathways that lead to hydrodehalogenation.
-
-
Solvent System: Protic solvents (e.g., methanol, ethanol) can serve as a hydrogen source for hydrodehalogenation.
-
Protocol: Ensure the use of anhydrous aprotic solvents like toluene, dioxane, or THF. If the reaction requires a co-solvent, consider using anhydrous DMF or NMP.
-
-
Moisture Control: Adventitious water can also be a proton source.[2]
-
Protocol: Dry all glassware thoroughly. Use freshly distilled or anhydrous solvents. Handle hygroscopic bases in a glovebox.
-
Issue 2: Formation of Homocoupled Byproducts
Symptoms:
-
Detection of a dimeric species, 2,2'-Bis(difluoromethyl)-1,1',4,4'-tetrafluoro-3,3'-biphenyl, in the reaction mixture.
-
Reduced yield of the desired cross-coupled product.
Probable Cause: Homocoupling (Glaser-Hay or Ullmann-type)
Homocoupling of the aryl bromide can occur, particularly in Sonogashira reactions if copper is used as a co-catalyst, leading to the formation of diynes (Glaser coupling). In Suzuki and Buchwald-Hartwig reactions, palladium-mediated homocoupling can also be a significant side reaction, especially at higher temperatures.
Solutions & Experimental Protocols:
-
Copper-Free Sonogashira: For Sonogashira couplings, the most effective solution is to switch to copper-free conditions.[5]
-
Protocol: Employ a palladium catalyst with a bulky phosphine ligand (e.g., Pd(PPh3)4 or a custom Pd/phosphine system) in the presence of an amine base like triethylamine or diisopropylethylamine.
-
-
Lower Reaction Temperature: High temperatures can promote homocoupling.
-
Protocol: Attempt the reaction at a lower temperature. If the reaction is sluggish, consider a more active catalyst system rather than increasing the temperature.
-
-
Control of Stoichiometry: An excess of the aryl bromide can favor homocoupling.
-
Protocol: Use a slight excess (1.1-1.2 equivalents) of the coupling partner (e.g., boronic acid, amine, alkyne) relative to the 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
-
Issue 3 (Suzuki Coupling Specific): Low Conversion and Presence of Unreacted Boronic Acid with Protodeboronation Byproduct
Symptoms:
-
Significant amounts of both the starting aryl bromide and the boronic acid remain after the reaction.
-
Detection of the arene corresponding to the boronic acid (Ar-H instead of Ar-B(OH)2).
Probable Cause: Protodeboronation
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[6] This is a common side reaction in Suzuki couplings and can be accelerated by aqueous basic conditions and elevated temperatures.[7] Boronic acids with electron-withdrawing groups are particularly susceptible.
Solutions & Experimental Protocols:
-
Use of Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable to protodeboronation than the corresponding boronic acids.
-
Protocol: Synthesize or purchase the pinacol ester of the desired boronic acid and use it in the coupling reaction.
-
-
Anhydrous Conditions: Minimizing water content can suppress protodeboronation.
-
Protocol: Use anhydrous solvents and bases. Powdered KF can be an effective base that minimizes aqueous-phase side reactions.[8]
-
-
"Slow Release" Strategies: Using boronic acid derivatives that slowly release the active boronic acid can keep its concentration low, minimizing side reactions.[6]
-
Protocol: Consider the use of MIDA boronates or organotrifluoroborates as coupling partners.
-
| Problem | Primary Side Product | Recommended Action |
| Low Yield, Hydrodehalogenation | 1-(difluoromethyl)-2,5-difluorobenzene | Switch to bulky, electron-rich phosphine ligands; use weaker, non-alkoxide bases; ensure anhydrous conditions. |
| Homocoupling | 2,2'-Bis(difluoromethyl)-1,1',4,4'-tetrafluoro-3,3'-biphenyl | For Sonogashira, use copper-free conditions; lower reaction temperature; use a slight excess of the coupling partner. |
| Protodeboronation (Suzuki) | Arene from boronic acid | Use boronate esters (e.g., pinacol); employ anhydrous conditions and bases like KF; consider "slow release" boron reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene prone to side reactions?
A1: The combination of three electron-withdrawing groups (two fluorine atoms and a difluoromethyl group) on the benzene ring significantly lowers the electron density of the aromatic system. This makes the C-Br bond more activated towards oxidative addition to the palladium catalyst, but it also enhances the likelihood of side reactions like hydrodehalogenation.
Q2: How does the choice of palladium precatalyst affect the reaction outcome?
A2: The choice of palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3, or pre-formed Pd-ligand complexes) can influence the rate of formation of the active Pd(0) species. For challenging substrates, using a well-defined, air-stable precatalyst that rapidly generates a monoligated Pd(0) species can lead to more reproducible results and potentially lower side product formation.[9]
Q3: Can I use aryl chlorides instead of aryl bromides for these couplings?
A3: While aryl chlorides are generally less reactive than aryl bromides, modern catalyst systems with highly active, sterically demanding ligands (often Buchwald-type biarylphosphines) have made their use more feasible.[10] For 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, you would likely need to employ more forcing conditions (higher temperature, stronger base) and a highly active catalyst system, which could also increase the propensity for side reactions.
Q4: What is the optimal base for a Buchwald-Hartwig amination with this substrate?
A4: For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required.[11] Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, given the potential for hydrodehalogenation, it is worth screening a weaker base like cesium carbonate (Cs2CO3), especially if significant byproduct formation is observed with stronger bases.
Q5: How can I visually troubleshoot my reaction progress?
A5: A helpful approach is to create a decision tree for troubleshooting based on the observed outcomes.
Caption: Troubleshooting workflow for coupling reactions.
References
-
Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2012). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
-
Al-Zoubi, R. M. (Year unavailable). Protodeboronation. Wikipedia. Available at: [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]
-
Cammidge, A. N., & Crepy, K. V. L. (Year unavailable). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (Year unavailable). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
- (Year unavailable). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Source unavailable.
-
(Year unavailable). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
(2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
(Year unavailable). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link]
-
Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (Year unavailable). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
-
(2026). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Organic Letters. Available at: [Link]
-
(2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
(Year unavailable). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
(2025). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. Available at: [Link]
-
(Year unavailable). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
(Year unavailable). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
(Year unavailable). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
(2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
(2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
stability of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene under reaction conditions
Welcome to the technical support guide for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile fluorinated building block. Our guidance is derived from established principles of organofluorine chemistry and extensive experience with related aryl halides in complex syntheses.
Introduction: Structural Features & Reactivity Profile
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of three key features:
-
Aryl Bromide: The carbon-bromine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
-
Electron-Deficient Ring: The presence of two fluorine atoms and a potent electron-withdrawing difluoromethyl group significantly lowers the electron density of the aromatic ring. This influences the kinetics of cross-coupling reactions and activates the ring for potential nucleophilic aromatic substitution.
-
Difluoromethyl (-CF₂H) Group: This group is a unique bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and lipophilicity in target molecules.[1][2] Crucially, the hydrogen atom on the difluoromethyl group is weakly acidic and can be abstracted by strong bases, a critical consideration for reaction design.[3]
This guide will address common challenges and questions organized by reaction type, helping you navigate the unique chemistry of this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability and Handling
Q: What are the recommended storage and handling procedures for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene?
A: Based on safety data for structurally similar brominated and fluorinated aromatics, the following guidelines are recommended:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][5][6] Keep away from heat, sparks, and open flames.[4][6]
-
Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[4][5]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases, especially at elevated temperatures.[4]
-
Hazardous Decomposition: Under thermal stress or in a fire, hazardous decomposition products can be released, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[4][6]
Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction is slow or fails to go to completion. What should I change?
A: Sluggish Suzuki reactions with this substrate are often due to its electron-deficient nature, which can slow the initial oxidative addition step to the Pd(0) catalyst.
Troubleshooting Steps:
-
Catalyst & Ligand Selection: Standard Pd(PPh₃)₄ may be insufficient. Switch to a more electron-rich and sterically bulky phosphine ligand system, which promotes oxidative addition and subsequent reductive elimination. Catalyst systems based on biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective for electron-deficient aryl halides.
-
Base Selection: The choice of base is critical. While a strong base is needed to activate the boronic acid for transmetalation, an overly strong base (like an alkoxide) at high temperatures can potentially lead to side reactions involving the acidic -CF₂H proton.[3][7] Consider using milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Temperature & Solvent: Higher temperatures are typically required. Aprotic polar solvents like dioxane, DMF, or toluene are standard. Ensure the solvent is rigorously degassed to prevent catalyst deactivation.
Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for a Suzuki-Miyaura coupling reaction.
Q: I am observing significant hydrodehalogenation (Ar-Br → Ar-H) in my Buchwald-Hartwig amination. How can I prevent this?
A: Hydrodehalogenation is a common side reaction, often competing with the desired C-N bond formation.[8] It is particularly prevalent with electron-deficient aryl halides.
Mitigation Strategies:
-
Ligand Choice is Paramount: This is the most critical factor. Use ligands specifically designed to favor reductive elimination over competing pathways like β-hydride elimination from the amido-complex. Highly hindered biarylphosphine ligands (e.g., BrettPhos, Josiphos) are excellent choices.[9]
-
Control the Base: Use the weakest base necessary to deprotonate the amine. Strong bases like NaOtBu or LiHMDS can promote side reactions.[10][11] For many primary and secondary amines, K₂CO₃ or Cs₂CO₃ may be sufficient, albeit requiring higher temperatures.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate decomposition and side reactions.
| Parameter | Condition for Electron-Rich Ar-Br | Recommended Starting Point for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | Rationale |
| Catalyst System | Pd₂(dba)₃ / P(o-tol)₃ | Pd(OAc)₂ / Biarylphosphine (e.g., XPhos, SPhos) | Electron-rich ligands accelerate the slow oxidative addition step.[9] |
| Base | NaOtBu | Cs₂CO₃ or K₃PO₄ | Milder bases minimize side reactions related to the acidic -CF₂H proton. |
| Temperature | 80-100 °C | 100-120 °C | Higher energy input is needed to overcome the activation barrier for oxidative addition. |
Table 1: Comparison of typical cross-coupling conditions.
Formation of Organometallic Intermediates
Q: Why is it so difficult to form the Grignard reagent from this aryl bromide?
A: There are two primary reasons for the difficulty in forming a stable Grignard reagent (ArMgBr):
-
Acidic -CF₂H Proton: The most significant issue is the presence of the acidic proton on the difluoromethyl group.[3] Any Grignard reagent that forms is a very strong base and can immediately deprotonate the -CF₂H group of a starting material molecule, quenching the reagent and leading to a complex mixture.
-
Electron-Deficient Ring: The electron-withdrawing nature of the fluoro and difluoromethyl substituents makes the C-Br bond less susceptible to oxidative insertion by magnesium metal.[12][13]
Protocol: Low-Temperature Halogen-Metal Exchange
For generating the corresponding aryllithium or arylmagnesium species, direct formation is ill-advised. A low-temperature halogen-metal exchange is the preferred method.
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in anhydrous THF or Et₂O.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add 1.05 equivalents of a 2.5 M solution of n-butyllithium in hexanes dropwise, keeping the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The aryllithium species is now formed in situ.
-
Trapping: Add the desired electrophile (e.g., aldehyde, ketone, CO₂) as a solution in anhydrous THF, again maintaining a low temperature.
-
Workup: After the reaction is complete, quench carefully at low temperature with a saturated aqueous NH₄Cl solution.
Competing Pathways in Organometallic Formation
Caption: Competing reaction pathways during attempted organometallic formation.
Nucleophilic Aromatic Substitution (SNAr)
Q: Can I displace one of the fluorine atoms with a nucleophile (SNAr)? If so, which one?
A: Yes, SNAr is a viable pathway due to the highly electron-deficient nature of the aromatic ring. For a successful SNAr reaction, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, a fluorine atom).[14][15]
-
Most Labile Fluorine: The fluorine atom at the C4 position is the most likely to be substituted. It is para to the strongly electron-withdrawing difluoromethyl group at C3.
-
Less Labile Fluorine: The fluorine atom at the C1 position is ortho to the difluoromethyl group, which also activates it, but it is sterically more hindered. It is also meta to the bromine, which has a less pronounced electronic effect in this context.
Troubleshooting an SNAr Reaction:
-
Nucleophile Strength: Only strong nucleophiles (e.g., alkoxides, thiolates, secondary amines like morpholine) are typically effective.
-
Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP to stabilize the charged Meisenheimer intermediate.[16]
-
Temperature: These reactions often require elevated temperatures (100-150 °C) to proceed at a practical rate.
References
- Vertex AI Search.
- Vertex AI Search.
- PubChem. 2-(Bromomethyl)-1,3-difluorobenzene.
- QMRO Home.
- Journal of the American Chemical Society. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.
- Fisher Scientific.
- Wikipedia.
- Chemistry LibreTexts.
- Sigma-Aldrich.
- Sigma-Aldrich.
- University of Toronto. The Grignard Reaction.
- Fisher Scientific.
- Organic Chemistry Portal. Suzuki Coupling.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- Isonet.
- PubMed Central (PMC).
- YouTube.
- Vapourtec Flow Chemistry.
- Wikipedia. Grignard reagent.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. vapourtec.com [vapourtec.com]
- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This electron-deficient substrate presents unique challenges, and this guide is designed to help you navigate them effectively to achieve high-yield, reproducible results.
The Challenge: Coupling an Electron-Deficient Aryl Bromide
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly electron-deficient aryl halide. The cumulative electron-withdrawing effects of the two fluorine atoms and the difluoromethyl group significantly alter the electronic properties of the aromatic ring. While the C-Br bond is the intended site of reaction, its reactivity profile is modulated by these substituents. This can lead to challenges in the rate-determining oxidative addition step and a higher propensity for certain side reactions. Understanding these nuances is key to successful optimization.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the Suzuki coupling of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Q1: My reaction shows low or no conversion of the starting material. What are the most common initial checks I should perform?
A1: Low conversion is typically an issue with one of the three core components of the catalytic cycle. Given the electron-deficient nature of your aryl bromide, the oxidative addition step is often the bottleneck.
-
Catalyst & Ligand Integrity: The choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition of electron-poor aryl halides.[5][6][7]
-
Expert Insight: The palladium(0) active species is susceptible to oxidation. Ensure your phosphine ligands are not oxidized (phosphine oxide is a common impurity) and that your palladium source is fresh.[8] Using a pre-catalyst, which is a stable Pd(II) source that reliably generates the active Pd(0) species in situ, can dramatically improve reproducibility.[9][10]
-
-
Base Selection: The base is not merely a spectator; it activates the boronic acid for transmetalation.[11][12] For this substrate, a moderately strong base is usually optimal.
-
Causality: A base that is too weak may not form the reactive boronate "ate" complex efficiently.[13] Conversely, a base that is too strong can promote unwanted side reactions, including decomposition of the boronic acid partner (protodeboronation).[8][12] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[13]
-
-
Solvent Purity & Degassing: Oxygen is detrimental to the active Pd(0) catalyst and can promote the oxidative homocoupling of your boronic acid.[8]
-
Protocol: Solvents must be anhydrous and rigorously degassed. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Ensure the entire reaction is performed under a positive pressure of an inert gas.
-
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting material minus the bromine atom (hydrodehalogenation). How can I prevent this?
A2: Hydrodehalogenation is a known side reaction where the aryl halide is reduced to an arene. This occurs when the Ar-Pd(II)-X intermediate undergoes reductive elimination with a hydride source instead of transmetalating with the boronic acid.[9]
-
Source of Hydride: The hydride can originate from amines (if used as a base), alcohols (if used as a solvent or present as an impurity), or even water under certain conditions.
-
Mitigation Strategies:
-
Change the Base: Avoid amine bases like triethylamine if hydrodehalogenation is observed. Switch to inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Use Anhydrous Solvents: Ensure your solvents are scrupulously dry.
-
Optimize Ligand: A bulky, electron-donating ligand can promote the desired transmetalation and reductive elimination pathways over the undesired hydride pathway.
-
Q3: My main side-product is the homocoupling of my boronic acid partner (R'-R'). What is the cause and how do I fix it?
A3: Homocoupling is the palladium-catalyzed dimerization of the boronic acid. It is a strong indicator of two potential problems:
-
Presence of Oxygen: As mentioned in A1, oxygen can facilitate the oxidative coupling of boronic acids, especially in the presence of a palladium catalyst.[8][9] Rigorous degassing of solvents and maintaining a strict inert atmosphere is the primary solution.
-
Inefficient Catalytic Turnover: If the oxidative addition of your aryl bromide is slow, the palladium catalyst may preferentially react with the more abundant boronic acid. This can happen if the Pd(II) precatalyst is reduced to Pd(0) by homocoupling two boronic acid molecules before it has a chance to react with the aryl bromide.[9]
-
Solution: Using a more active catalyst/ligand system (see Table 1) to accelerate the oxidative addition step can often outcompete the homocoupling pathway.
-
Q4: I suspect my boronic acid is decomposing during the reaction (protodeboronation). What are the signs and solutions?
A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[12][14] This is a very common failure mode, particularly with electron-deficient or heteroaromatic boronic acids.[8][15]
-
Signs: You will observe the formation of the arene corresponding to your boronic acid (R'-H) and a lower yield of your desired product, even if the aryl bromide is consumed.
-
Solutions:
-
Choice of Base: Use weaker bases like K₂CO₃ or even potassium fluoride (KF) if possible, as strong bases can accelerate this side reaction.[12]
-
Temperature & Time: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it once the starting material is consumed.
-
Use More Stable Boron Reagents: This is often the most robust solution. Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate.[8][12] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation. Aryltrifluoroborates are another excellent, highly stable alternative.[9]
-
Q5: Which analytical techniques are best for monitoring this specific reaction?
A5: Due to the fluorinated nature of your substrate and likely products, you have a powerful and highly specific tool at your disposal.
-
¹⁹F NMR Spectroscopy: This is the ideal technique. It provides a clean, quantitative way to monitor the disappearance of the singlet/doublet for the -CHF₂ group and the fluorine atoms on the ring of your starting material, and the appearance of new signals for the product. This allows for precise calculation of conversion without chromatography.[16]
-
GC-MS / LC-MS: These are standard and effective methods for monitoring reaction progress by observing the consumption of starting materials and the formation of the product peak.[17]
-
TLC: Useful for a quick qualitative check, but can be difficult to interpret if the polarities of the starting material and product are very similar.[17]
Optimization Strategies & Data Tables
Systematic screening of parameters is crucial for success. The following tables provide validated starting points for optimizing the coupling with 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Table 1: Catalyst & Ligand Selection for Electron-Deficient Aryl Bromides
| Catalyst Source | Ligand | Typical Loading (mol%) | Rationale & Comments | Source |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos or SPhos | Pd: 0.5-2, L: 1-4 | Bulky, electron-rich biaryl phosphines. Excellent for accelerating oxidative addition of challenging substrates. | [10] |
| Pd(OAc)₂ | P(t-Bu)₃ | Pd: 1-3, L: 2-6 | A strong, electron-donating and sterically hindered ligand. Very effective but air-sensitive. | [5] |
| PEPPSI™-IPr | (None needed) | 1-3 | A Pd-NHC pre-catalyst. NHCs are highly active and robust ligands, often successful when phosphines fail. | [6][9] |
| Pd(dppf)Cl₂ | (None needed) | 2-5 | A common, reliable pre-catalyst. May require higher temperatures but is a good baseline for comparison. |[9] |
Table 2: Base Selection Guide
| Base | Strength | Solubility | Key Considerations | Source |
|---|---|---|---|---|
| K₃PO₄ | Moderate-Strong | Moderate (aq.) | Often provides a good balance of reactivity and minimal side reactions. Often used with aqueous/organic solvent mixtures. | [11][13] |
| Cs₂CO₃ | Strong | High (org.) | Highly effective, especially in anhydrous polar aprotic solvents like dioxane or THF. Can sometimes promote protodeboronation. | [3][11] |
| K₂CO₃ | Moderate | High (aq.) | A milder, inexpensive option. Good choice if protodeboronation of the boronic acid is a major concern. | [11][13][18] |
| KF | Weak | Moderate (aq.) | Used when substrates are highly base-sensitive. The fluoride ion is thought to play a unique role in activating the boronic acid. |[5][11] |
Table 3: Solvent System Recommendations
| Solvent System | Polarity | Typical Temp (°C) | Notes | Source |
|---|---|---|---|---|
| 1,4-Dioxane / H₂O (e.g., 4:1) | Polar Aprotic | 80-100 | A very common and robust system. Water helps solubilize inorganic bases. Must be peroxide-free. | [3] |
| Toluene / H₂O (e.g., 10:1) | Nonpolar | 90-110 | Good for higher temperature reactions. Biphasic system often enhances catalyst stability. | [11] |
| THF / H₂O (e.g., 4:1) | Polar Aprotic | 60-70 | Lower boiling point, suitable for more sensitive substrates. | [3] |
| DMF or Acetonitrile | Polar Aprotic | 80-120 | Highly polar solvents can sometimes alter reactivity and selectivity. Use with caution and ensure high purity. |[18][19][20] |
Experimental Protocols
Protocol 1: General Screening Procedure
This protocol is designed to efficiently screen different conditions.
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the selected base (2.0-3.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., XPhos, 2.2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to aryl bromide) via syringe.
-
Reaction: Place the vial in a preheated heating block at the desired temperature (e.g., 90 °C).
-
Monitoring: Stir vigorously. After a set time (e.g., 2, 8, 16 hours), withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze by GC-MS or ¹⁹F NMR to determine conversion.[11]
Protocol 2: Optimized Procedure Example
This is a representative optimized protocol based on common findings for challenging substrates.
-
Setup: To a flame-dried Schlenk flask, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol, 255 mg), phenylboronic acid (1.2 mmol, 146 mg), and finely ground K₃PO₄ (2.0 mmol, 424 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the Pd-NHC pre-catalyst [PEPPSI™-IPr] (0.02 mmol, 13.6 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane via cannula or syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Workflow
Use this logical diagram to diagnose and solve issues systematically.
Caption: A step-by-step decision tree for diagnosing and resolving common Suzuki coupling failures.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Available at: [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. (2022). Available at: [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes - ResearchGate. (2016). Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). Available at: [Link]
-
Common Byproducts in Suzuki Coupling - YouTube. (2023). Available at: [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (2021). Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (2021). Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (2008). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (2017). Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018). Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (2021). Available at: [Link]
-
SUZUKI REACTION MONITORING - Advion. (n.d.). Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023). Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (n.d.). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (2013). Available at: [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society. (2021). Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. (2021). Available at: [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (1997). Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (2018). Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014). Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Available at: [Link]
-
Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchGate. (2019). Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (2018). Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018). Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (2015). Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. (2021). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
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- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. mdpi.com [mdpi.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these highly functionalized fluorinated aromatics. The unique substitution pattern of this molecule presents distinct challenges, from regioselectivity to the introduction and stability of the difluoromethyl group. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format. Each answer delves into the underlying chemical causality and provides actionable solutions.
Q1: My difluoromethylation reaction is giving consistently low or no yield. What are the likely causes and how can I fix it?
Low yields in the introduction of a difluoromethyl (-CF₂H) group onto an aryl ring are a common and frustrating problem. The root cause often lies in the choice of reagents, catalyst system, and the inherent stability of the key intermediates.
Underlying Causes & Mechanistic Insights:
-
Inefficient Catalyst Turnover (Cross-Coupling Routes): Palladium and copper-catalyzed cross-coupling reactions are standard methods, but they face challenges. For copper-catalyzed reactions, the oxidative addition of the aryl halide to a Cu(I) center has a high activation energy.[1] For palladium catalysis, while oxidative addition is more facile, the subsequent transmetallation step to transfer the CF₂H group to the Pd(II) center can be slow and inefficient.[1]
-
Instability of the Difluoromethyl Anion (Deprotonation Routes): Using a difluoromethylarene (Ar-CF₂H) as a precursor and deprotonating it to form a nucleophile is an attractive strategy. However, the C-H bond in a difluoromethyl group is not highly acidic, requiring a very strong base.[2] Once formed, the resulting carbanion (Ar-CF₂⁻) is prone to rapid α-fluoride elimination to form a carbene, significantly reducing the nucleophile's lifetime.[2]
-
Decomposition of the CF₂H Source: Many difluoromethylating reagents are thermally or chemically sensitive. For example, reagents that generate difluorocarbene (:CF₂) as the active species can lead to a variety of unwanted side reactions if not trapped efficiently.
Troubleshooting & Optimization Protocol:
-
Re-evaluate Your Catalyst System (For Cross-Coupling):
-
Palladium: Ensure your Pd(0) source is active. Use ligands that promote reductive elimination; electron-rich, bulky phosphine ligands are often effective. Consider a pre-catalyst that is reliably reduced to Pd(0) in situ.
-
Copper: Stoichiometric copper iodide is sometimes more effective than catalytic amounts for difficult substrates.[1] The choice of ligand is critical to stabilize the key Cu-CF₂H intermediate.[1]
-
-
Optimize Reaction Conditions:
-
Temperature Control: Incrementally increase the reaction temperature. While higher temperatures can improve sluggish kinetics, they can also accelerate catalyst decomposition and side reactions. Run a temperature screen from 80°C to 120°C.
-
Solvent Choice: Use anhydrous, polar aprotic solvents like DMF, DMAc, or NMP, which can help solubilize organometallic species and ionic reagents.
-
Strictly Anhydrous & Inert Conditions: Both organometallic catalysts and difluoromethylating reagents are sensitive to moisture and oxygen. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a positive pressure of argon or nitrogen.
-
-
Consider an Alternative CF₂H Source:
-
The choice of reagent is critical. A comparison of common sources is provided in the table below. TMSCF₂H (generated from Ruppert's reagent) is often a reliable choice for generating a nucleophilic CF₂H source.
-
Table 1: Comparison of Selected Difluoromethylating Reagents
| Reagent/Precursor | Method Type | Advantages | Common Issues |
| TMSCF₂H | Nucleophilic | Versatile, well-established | Requires fluoride activator (e.g., TBAF, CsF) |
| Zn(CF₂H)₂ | Nucleophilic/Coupling | Pre-formed, can be used in Pd-coupling | Sensitive to air and moisture |
| nBu₃SnCF₂H | Cross-Coupling | Effective for aryl iodides with Cu(I) | Stoichiometric tin waste, toxicity concerns[1] |
| CHF₂Cl / CHF₂Br | Carbene/Radical | Inexpensive gas source | Requires specific conditions for activation (e.g., base for carbene, photoredox for radical)[1][3] |
-
Stabilize the Ar-CF₂⁻ Anion (For Deprotonation): If attempting a deprotonation strategy, the key is to trap the anion as it forms. This can be achieved by including a Lewis acid (like a borane) in the reaction mixture, which coordinates to the anion, preventing α-elimination.[2]
Q2: I'm getting a mixture of brominated isomers that are impossible to separate. How can I improve the regioselectivity of my bromination step?
This is a classic challenge in the synthesis of polysubstituted aromatics. The final position of the incoming bromine atom is dictated by the directing effects of the substituents already on the ring. In your target molecule, you have three electron-withdrawing, ortho-, para-directing fluorine atoms.
Underlying Causes & Mechanistic Insights:
-
Conflicting Directing Effects: Fluorine is an ortho-, para-director. In a 1,4-difluorobenzene system, all available positions (2, 3, 5, 6) are ortho to a fluorine atom. When a third group (like -CF₂H) is present, its electronic and steric properties further complicate the outcome.
-
Steric Hindrance: Bromination is sensitive to steric bulk. A substituent will preferentially direct an incoming electrophile to the least sterically hindered ortho or para position. The -CF₂H group, while not excessively large, will exert some steric influence.
Workflow for Achieving Regiocontrol:
Caption: Troubleshooting workflow for poor regioselectivity.
Troubleshooting & Optimization Protocol:
-
Control the Order of Events: The sequence of reactions is paramount. Do not attempt to brominate a molecule that already has multiple activated sites leading to your desired product. A more robust strategy is to build the substitution pattern logically. A potential route could involve:
-
Starting with a precursor that already contains the desired 2,3,4-substitution pattern.
-
Employing a nucleophilic aromatic substitution (SNAᵣ) reaction if a suitable precursor with a good leaving group (e.g., -NO₂) is available.
-
-
Use a Blocking Group: If a direct electrophilic substitution gives poor selectivity, use a reversible blocking group.[4]
-
Protocol: Introduce a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This large group will typically install itself at the most accessible, activated position (e.g., para to a fluorine).
-
Perform your desired bromination. The blocking group will prevent reaction at its position, forcing the bromine to another activated site.
-
Remove the -SO₃H group by heating with dilute aqueous acid to yield the desired isomer.[4]
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Electrophilic substitutions can sometimes show better selectivity at lower temperatures. Try running the reaction at 0°C or even -20°C.
-
Choice of Brominating Agent: While Br₂ with a Lewis acid (FeBr₃ or AlCl₃) is standard, consider using N-Bromosuccinimide (NBS) with a mild acid catalyst, which can be less aggressive and sometimes more selective.
-
Q3: My starting material is a toluene derivative (e.g., 3-(difluoromethyl)-1,4-difluorotoluene). How do I selectively brominate the aromatic ring without touching the benzylic position?
This is a common issue of competing reaction pathways: electrophilic aromatic substitution (EAS) on the ring versus free-radical substitution on the alkyl side-chain. The benzylic C-H bonds are susceptible to radical abstraction.[5]
Underlying Causes & Mechanistic Insights:
-
Radical Pathway: In the presence of light or a radical initiator (like AIBN), reagents like NBS will preferentially abstract a benzylic hydrogen to form a stable benzylic radical. This radical then reacts with Br₂ (or NBS itself) to form the benzyl bromide.[5][6]
-
Electrophilic Pathway: In the presence of a strong Lewis acid (e.g., FeBr₃), Br₂ is polarized to create a powerful electrophile ("Br⁺") that attacks the electron-rich π-system of the benzene ring.[7]
Troubleshooting & Optimization Protocol:
-
Ensure Conditions Favor Electrophilic Aromatic Substitution:
-
Catalyst: Use a dedicated Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).
-
Exclusion of Light: Wrap the reaction flask in aluminum foil to prevent photochemical initiation of the radical pathway.
-
Solvent: Use a non-coordinating solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
No Radical Initiators: Ensure your reagents are free from peroxides or other potential radical initiators.
-
-
Select the Right Reagent: Use molecular bromine (Br₂). NBS is the classic reagent for benzylic bromination and should be avoided if you want to functionalize the ring.[5]
Table 2: Conditions for Selective Bromination
| Feature | Ring Bromination (EAS) | Side-Chain Bromination (Radical) |
| Reagent | Br₂ | N-Bromosuccinimide (NBS) |
| Catalyst/Initiator | Lewis Acid (FeBr₃, AlCl₃) | Radical Initiator (AIBN) or Light (hν) |
| Solvent | CH₂Cl₂, CCl₄ | CCl₄ |
| Conditions | Dark, moderate temperature | Reflux, exposure to light |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies to introduce a -CF₂H group onto an aryl scaffold?
There are two dominant modern approaches to forming an Ar-CF₂H bond.[8][9]
-
Transition Metal-Catalyzed Cross-Coupling: This is a convergent approach where two fragments are joined.
-
Mechanism: An aryl halide or pseudohalide (Ar-X) reacts with a difluoromethyl source in the presence of a palladium or copper catalyst.[1] The general cycle involves oxidative addition of the Ar-X to the metal center, transmetallation with the CF₂H source, and reductive elimination to form the Ar-CF₂H bond and regenerate the catalyst.
-
Common CF₂H Sources: These include organosilicon reagents (like TMSCF₂H), organozinc reagents, and organotin reagents.[1][2]
-
-
Direct C-H Difluoromethylation: This is a more atom-economical but often less selective method.
-
Mechanism: A difluoromethyl radical (•CF₂H) is generated in situ, which then adds to the aromatic ring. This is often achieved via photoredox catalysis.
-
Common Radical Precursors: Reagents like difluoromethyl iodide (ICHF₂) or bromodifluoromethane can serve as precursors to the •CF₂H radical upon irradiation or reaction with a suitable initiator.[3]
-
Q2: How should I purify my final 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene product, especially from its isomers?
Purification of halogenated aromatic isomers is notoriously difficult due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points (>5-10 °C) and the compound is thermally stable, fractional distillation under reduced pressure can be effective for larger quantities.
-
Column Chromatography: This is the most common laboratory-scale method.
-
Stationary Phase: Use high-purity silica gel.
-
Mobile Phase: A non-polar eluent system is required. Start with pure hexanes or heptane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane or ethyl acetate. Isocratic elution (a constant solvent mixture) often gives better separation for closely-eluting isomers than a steep gradient.
-
-
Preparative HPLC: For high-purity material on a smaller scale, reverse-phase or normal-phase preparative HPLC is the gold standard.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing small amounts of impurities.
Q3: What are the key analytical techniques I must use to confirm the structure and purity of my product?
A combination of spectroscopic methods is essential for unambiguous characterization.
-
¹⁹F NMR Spectroscopy: This is the most critical technique. You should observe two distinct signals for the aromatic fluorines and one signal for the -CF₂H group. The -CF₂H signal will appear as a triplet due to coupling with the single proton (¹JFH). The aromatic fluorine signals will show complex coupling patterns (splitting) from each other and potentially from the -CF₂H group.
-
¹H NMR Spectroscopy: This will confirm the presence of the aromatic protons and the single proton of the difluoromethyl group. The -CF₂H proton signal will be a triplet due to coupling to the two equivalent fluorine atoms (¹JHF).
-
¹³C NMR Spectroscopy: This will show the number of unique carbon environments. Carbons bonded to fluorine will appear as doublets or triplets with large C-F coupling constants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is vital for assessing purity. It will separate your product from isomers and impurities, and the mass spectrum will show the characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature for a compound containing one bromine atom.
References
-
Ford, J., Ortalli, S., & Gouverneur, V. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(26), e202404957. [Link][8][9]
-
Thom, A., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9845–9849. [Link][2]
-
Wang, J., & Sánchez-Roselló, M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 972–976. [Link][10]
-
Le, C., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7383-7434. [Link][1]
-
PubChem. (n.d.). 2-Bromo-1,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link][11]
-
Lee, S. H., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link][3]
-
LibreTexts Chemistry. (2021). Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link][5]
-
KPU Pressbooks. (n.d.). Synthesis of Benzene Derivatives. In Organic Chemistry II. Retrieved from [Link][4]
-
The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions. YouTube. Retrieved from [Link][6]
-
University of Illinois, Department of Chemistry. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from [Link][7]
-
Google Patents. (n.d.). Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane. Retrieved from [12]
-
Lin, Y-C., et al. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. [Link][13]
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- 6. youtube.com [youtube.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Bromo-1,4-difluorobenzene | C6H3BrF2 | CID 67862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Reactions of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the complexities of working with this versatile fluorinated building block. As Senior Application Scientists, we understand that unexpected byproduct formation can be a significant challenge in the synthesis of complex molecules. This resource, presented in a question-and-answer format, addresses specific issues you may encounter during your experiments, with a focus on the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene and an arylboronic acid, but I am observing significant byproduct formation and low yield of my desired biaryl product. What are the likely side reactions and how can I mitigate them?
Answer:
Low yields and byproduct formation in Suzuki-Miyaura couplings involving 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene can often be attributed to several competing pathways. The electron-deficient nature of the aromatic ring and the specific substitution pattern can lead to challenges. The most common byproducts and their troubleshooting strategies are outlined below.
Potential Byproducts and Troubleshooting Strategies for Suzuki-Miyaura Coupling
| Byproduct | Plausible Cause | Troubleshooting & Optimization Strategies |
| Homocoupling of Boronic Acid | - Presence of oxygen leading to oxidative homocoupling.- Inefficient oxidative addition of the aryl bromide to the Pd(0) catalyst. | - Degassing: Ensure rigorous degassing of all solvents and reagents, and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.- Catalyst System: Use a pre-activated Pd(0) source or a reliable Pd(II) precatalyst with a suitable phosphine ligand (e.g., SPhos, XPhos) to facilitate efficient oxidative addition. |
| Protodeboronation of Boronic Acid | - Presence of water or protic solvents.- Prolonged reaction times at elevated temperatures. | - Anhydrous Conditions: Use anhydrous solvents and reagents. If a co-solvent is needed, consider using a non-protic one like dioxane or THF.- Base Selection: A non-aqueous base like CsF or K₃PO₄ can be beneficial.- Reaction Monitoring: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| Hydrodehalogenation (Protodebromination) | - Inefficient transmetalation step leading to competing reductive pathways.- Presence of hydride sources (e.g., from solvent or base). | - Ligand Choice: Employ bulky, electron-rich phosphine ligands that promote rapid transmetalation and reductive elimination.- Solvent Purity: Use high-purity, anhydrous solvents. |
| Nucleophilic Aromatic Substitution (SNAr) | - The highly electron-deficient aromatic ring is susceptible to attack by nucleophiles present in the reaction mixture (e.g., hydroxide from the base). | - Base Selection: Use a non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Avoid strong hydroxide bases if possible.- Temperature Control: Running the reaction at the lowest effective temperature can minimize SNAr side reactions. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if necessary) under a positive flow of argon.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting flowchart for Suzuki coupling reactions.
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene and a primary/secondary amine. My reaction is giving a complex mixture of products, including what appears to be the de-brominated starting material. How can I improve the selectivity?
Answer:
The Buchwald-Hartwig amination of this substrate can be challenging due to its electronic properties. The presence of multiple electron-withdrawing groups can influence the stability of intermediates in the catalytic cycle and open up pathways for side reactions.
Potential Byproducts and Troubleshooting Strategies for Buchwald-Hartwig Amination
| Byproduct | Plausible Cause | Troubleshooting & Optimization Strategies |
| Hydrodehalogenation (Protodebromination) | - Slow reductive elimination from the Pd(II) intermediate.- β-hydride elimination from the amine or amido complex.[1] | - Ligand Selection: Use bulky, electron-rich ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) to accelerate reductive elimination.[2][3][4][5]- Base Choice: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often preferred. Ensure the base is of high purity. |
| Benzyne Formation | - Use of a very strong base (e.g., NaNH₂) can lead to elimination of HBr to form a reactive benzyne intermediate, which can then be trapped by the amine at two different positions.[6][7][8][9] | - Avoid Extremely Strong Bases: Stick to standard Buchwald-Hartwig bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃.- Temperature Control: Run the reaction at the lowest temperature that allows for efficient coupling. |
| Nucleophilic Aromatic Substitution (SNAr) | - The electron-deficient ring can be attacked by the amine nucleophile directly, especially at higher temperatures. This is more likely to displace one of the fluorine atoms.[8][10][11][12] | - Catalyst is Key: Ensure the palladium catalyst is active. If no reaction occurs under catalytic conditions, direct SNAr might be a competing uncatalyzed pathway at higher temperatures.- Lower Temperature: If SNAr is suspected, reducing the reaction temperature is crucial. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (2-4 mol%), and NaOt-Bu (1.4 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Reaction Pathway Diagram: Buchwald-Hartwig Amination and Side Reactions
Caption: Competing reaction pathways in the amination of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Lithiation and Borylation Reactions
Question: I am trying to perform a lithium-halogen exchange on 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene followed by quenching with an electrophile (e.g., triisopropyl borate to form a boronic ester). The reaction is giving poor yields and multiple products. What could be the issue?
Answer:
Directed ortho-metalation and lithium-halogen exchange are powerful tools, but the reactivity of your substrate presents specific challenges. The acidity of the aromatic protons and the stability of the resulting organolithium species are key factors.
Potential Byproducts and Troubleshooting Strategies for Lithiation/Borylation
| Byproduct | Plausible Cause | Troubleshooting & Optimization Strategies |
| Protonated Starting Material | - Incomplete lithiation or quenching of the organolithium by a proton source during work-up. | - Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry.- Temperature Control: Maintain a very low temperature (e.g., -78 °C) throughout the lithiation and quenching steps. |
| Ortho-lithiated Byproduct | - The fluorine atoms are strong ortho-directing groups for lithiation.[7][11][13] A strong lithium amide base (like LDA) might deprotonate the position between the two fluorine atoms. | - Base Selection: For lithium-halogen exchange, use an alkyllithium reagent like n-BuLi or t-BuLi at low temperature. Avoid lithium amide bases if you want to avoid deprotonation.- Reaction Time: Keep the lithiation time as short as possible before adding the electrophile. |
| Benzyne Formation | - The generated aryllithium species can be unstable and eliminate LiF to form a benzyne intermediate, especially if the reaction temperature is not well-controlled. | - Strict Temperature Control: Maintain the reaction at -78 °C or lower. Do not allow the reaction to warm up before the electrophile is added. |
Experimental Protocol: Optimized Lithiation and Borylation
-
Reaction Setup: To a flame-dried flask under argon, add a solution of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq.) and stir for 30-60 minutes at this temperature.
-
Quenching: Add a solution of triisopropyl borate (1.2 eq.) in THF pre-cooled to -78 °C.
-
Warm-up: Allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an etheral solvent, wash with brine, and dry over MgSO₄.
-
Hydrolysis & Purification: Concentrate the crude boronic ester and hydrolyze with aqueous acid (e.g., 1M HCl) to obtain the boronic acid, which can be purified by recrystallization or chromatography.
References
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Gilman, H., & Jacoby, A. L. (1939). The Metalation of Furan. Journal of Organic Chemistry, 3(2), 108–119.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879–933. [Link]
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- US Patent US7563932B2, "Microreactor technology to buchwald-hartwig amin
- CN Patent CN103951688A, "Method for preparing 3,5-difluoro-4-methyl phenylboronic acid," issued July 30, 2014.
-
Wikipedia contributors. (2023, December 12). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
- Sigma-Aldrich. (n.d.). 2-Bromo-1,4-difluorobenzene. Product Page.
- Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Their Application in Organic Synthesis. In The Chemistry of Organolithium Compounds (pp. 1-134). Wiley.
- Buchwald, S. L. (2011). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
- Chemistry LibreTexts. (2023, June 30).
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 4. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes. | Semantic Scholar [semanticscholar.org]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Technical Support Center: Large-Scale Synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for the multi-step, large-scale synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This molecule is a highly functionalized aromatic building block, and its synthesis presents unique challenges related to regioselectivity, the handling of energetic reagents, and process scale-up. The difluoromethyl group is a key pharmacophore, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, making this target molecule valuable for drug discovery and agrochemical development.[1][2] This document is structured as a series of frequently asked questions and troubleshooting scenarios that a researcher or process chemist is likely to encounter.
Proposed Synthetic Pathway: An Overview
The synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not a trivial one-step process. A robust and scalable route requires careful strategic planning. Direct bromination of a difluoromethylated precursor is complicated by the directing effects of the existing substituents, making the desired regiochemistry difficult to achieve. Therefore, a more reliable strategy involves installing the key functional groups in a controlled sequence. The proposed pathway begins with a commercially available starting material, 2-Bromo-1,4-difluorobenzene , and proceeds through a directed ortho-metalation, formylation, and subsequent deoxofluorination.
Caption: Proposed three-step synthesis pathway.
Part 1: Directed ortho-Metalation and Formylation
This initial step is critical for establishing the correct substitution pattern. It leverages the bromine atom as a directing group to functionalize the adjacent C3 position.
Experimental Protocol: Synthesis of 2-Bromo-3-formyl-1,4-difluorobenzene
-
Reactor Setup: A multi-neck, jacketed glass reactor is dried in an oven and assembled hot under a stream of dry nitrogen. Equip the reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a septum for reagent addition.
-
Solvent and Reagent Charging: Charge the reactor with anhydrous tetrahydrofuran (THF, 10 volumes). Cool the solvent to -78 °C using a cryostat.
-
LDA Formation/Addition: In a separate dry vessel, prepare or charge a standardized solution of Lithium Diisopropylamide (LDA). Slowly add the LDA (1.1 equivalents) to the cold THF.
-
Substrate Addition: Slowly add 2-Bromo-1,4-difluorobenzene (1.0 equivalent) to the LDA solution, maintaining the internal temperature below -70 °C. The addition rate should be controlled to prevent temperature spikes.
-
Metalation: Stir the resulting mixture at -78 °C for 1-2 hours.
-
Formylation (Quench): Add anhydrous N,N-Dimethylformamide (DMF, 1.5 equivalents) dropwise, again ensuring the temperature does not rise above -70 °C.
-
Warm-up and Quench: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separation funnel. Extract the aqueous layer with ethyl acetate or methyl tert-butyl ether (MTBE). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde intermediate.
Troubleshooting and FAQs
Q: Why is Lithium Diisopropylamide (LDA) specified over a more common base like n-Butyllithium (n-BuLi)? A: This is a question of chemoselectivity. While n-BuLi is a strong base, it is also a potent nucleophile and can readily participate in halogen-metal exchange with aryl bromides, especially as the temperature rises. This would result in the formation of 2,5-difluorophenyllithium and bromobutane, leading to undesired byproducts. LDA is a sterically hindered, non-nucleophilic base, which strongly favors proton abstraction (metalation) at the position activated by the directing group (the bromine atom) over halogen-metal exchange.
Q: My yield of the aldehyde intermediate is low, with significant recovery of the starting material. What went wrong? A: This is a common issue in large-scale lithiation reactions and typically points to one of three areas:
-
Insufficient Moisture Control: Lithium bases are extremely sensitive to water. Any moisture in the solvent, starting material, or glassware will consume the LDA, leading to incomplete metalation. Ensure all solvents are rigorously dried, and the reaction is performed under a strictly inert atmosphere.
-
Temperature Control Failure: The lithiated intermediate is thermally unstable. If the temperature rises significantly above -70 °C during addition or stirring, it can decompose or participate in side reactions. Ensure your cooling system is robust enough for the scale of the reaction.
-
Impure or Inactive Base: The titer (concentration) of the LDA solution must be accurately known. If using a commercial solution, it should be periodically titrated. If preparing it in-situ, ensure the quality of the diisopropylamine and n-BuLi is high.
Q: I'm observing the formation of a significant byproduct that appears to be 1,4-difluorobenzene. What is the cause? A: The formation of 1,4-difluorobenzene suggests that some halogen-metal exchange did occur, followed by quenching of the resulting 2,5-difluorophenyllithium by a proton source (likely trace water or during workup). This reinforces the need to use a non-nucleophilic base like LDA and maintain strict temperature control.
Part 2: Deoxofluorination to Install the Difluoromethyl Group
This step converts the aldehyde into the target difluoromethyl group using a specialized fluorinating agent. This transformation is often exothermic and involves hazardous materials, requiring careful planning for scale-up.
Experimental Protocol: Synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
-
Reactor Setup: Use a clean, dry, and inert reactor system, preferably constructed of or lined with a material resistant to fluoride, such as stainless steel or Hastelloy for pilot-scale operations. For lab-scale, glassware is acceptable. Equip with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel.
-
Reagent Charging: Dissolve the crude 2-Bromo-3-formyl-1,4-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C.
-
Fluorinating Agent Addition: In a separate vessel, prepare a solution of the fluorinating agent, such as Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2-1.5 equivalents), in anhydrous DCM. CAUTION: These reagents are toxic, corrosive, and react violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Add the fluorinating agent solution dropwise to the aldehyde solution, maintaining the internal temperature between 0-5 °C. The reaction can be exothermic.
-
Completion: Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS or TLC for the disappearance of the starting material.
-
Quench: Cool the reactor back to 0 °C. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This will neutralize acidic byproducts and destroy excess reagent. Expect gas evolution (CO2 and others). Ensure adequate venting.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting and FAQs
Q: What are the primary safety hazards associated with deoxofluorinating agents like DAST, and how can they be mitigated at scale? A: DAST and its analogs pose significant risks.[1]
-
Toxicity and Corrosivity: They are highly toxic upon inhalation and contact and can cause severe burns. They also release hydrogen fluoride (HF) upon contact with moisture. Mitigation involves using a closed-system for transfers, working in a high-performance fume hood, and using appropriate PPE including neoprene or butyl rubber gloves, a face shield, and a lab coat.
-
Thermal Instability: DAST can decompose violently at elevated temperatures (above ~90 °C). Scale-up requires a reactor with excellent heat transfer capabilities and a reliable cooling system to manage the reaction exotherm. A semi-batch process (slow addition of the reagent) is mandatory to control the rate of heat generation.
-
Violent Reaction with Water: The quench step is one of the most hazardous points. It must be done slowly, at low temperatures, and with the expectation of vigorous gas evolution.
Q: My reaction is stalled, with a mixture of starting material and product even after extended time. What could be the issue? A: This often points to reagent stoichiometry or quality. The fluorinating agent may have degraded due to improper storage (exposure to moisture). It's also possible that impurities in the starting aldehyde (e.g., residual water from the previous step) consumed some of the reagent. Using a larger excess of the fluorinating agent (e.g., 1.5 equivalents) can sometimes drive the reaction to completion, but this increases cost and the severity of the quench.
Q: Are there safer or more modern alternatives to DAST for this transformation? A: Yes, the field of fluorine chemistry is constantly evolving. Reagents like Fluolead™ or XtalFluor® are often marketed as having improved thermal stability and handling characteristics compared to DAST. While they may be more expensive, a risk assessment at scale might justify their use due to the significantly improved safety profile.
Part 3: Scale-Up, Purification, and Safety
Transitioning a synthesis from the bench to a pilot plant or manufacturing scale introduces new challenges related to safety, material handling, and purification.
Caption: Decision tree for troubleshooting low yield issues.
FAQs: Scale-Up and Purification
Q: What is the most critical parameter to control when scaling the directed metalation step? A: Thermal management. Lithiation reactions are typically fast and exothermic. At a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. The addition rate of the starting material must be carefully calculated based on the reactor's heat transfer coefficient (U) and the cooling capacity of the cryostat to ensure the internal temperature never exceeds the stability limit of the aryllithium intermediate.
Q: For the bromination step, if we were to use a different synthetic route, what are the modern approaches to improve safety at scale? A: For many bromination reactions, especially those involving elemental bromine or radical initiators, continuous flow processing offers a paradigm shift in safety.[3][4] By performing the reaction in a microreactor or a continuous stirred-tank reactor (CSTR), the volume of hazardous material present at any given moment is minimized. This drastically reduces the risk of a thermal runaway and allows for much more precise control over reaction parameters like temperature and residence time, often leading to higher selectivity and yield.[3][5]
Q: What is the recommended large-scale purification method for the final product? A: For multi-kilogram quantities, fractional vacuum distillation is almost always preferred over chromatography due to cost, solvent usage, and throughput. The final product, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, is expected to be a liquid with a relatively high boiling point, making it a good candidate for distillation. A preliminary purity assessment by GC will determine if any close-boiling impurities necessitate a high-efficiency packed column.
Q: What are the key safety precautions for handling the final product? A: Based on safety data for analogous compounds like 2-bromo-1,4-difluorobenzene, the final product should be handled as a flammable liquid that is a skin and eye irritant and may cause respiratory irritation.[6][7] Standard handling procedures should include:
-
Use in a well-ventilated area or fume hood.
-
Grounding of all containers to prevent static discharge.
-
Use of appropriate PPE: safety glasses/goggles, chemical-resistant gloves, and a lab coat.
-
Storage in a cool, dry, well-ventilated area away from ignition sources.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Equiv. | Solvent | Temp. (°C) | Expected Yield |
| 1 | ortho-Metalation & Formylation | LDA, DMF | 1.1, 1.5 | THF | -78 | 75-85% |
| 2 | Deoxofluorination | DAST or Deoxo-Fluor® | 1.2-1.5 | DCM | 0 to RT | 70-80% |
References
-
Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Available at: [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. Available at: [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses Procedure. Available at: [Link]
-
Méndez-Sánchez, P., et al. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC. Available at: [Link]
-
Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. Available at: [Link]
-
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Available at: [Link]
-
Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Semantic Scholar. Available at: [Link]
-
ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Available at: [Link]
-
ACS Publications. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]
Sources
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- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor | Semantic Scholar [semanticscholar.org]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Welcome to the technical support guide for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile fluorinated building block into their synthetic workflows. The unique combination of a reactive bromine atom and the electron-withdrawing difluoromethyl group makes this compound a valuable intermediate, but also one that requires specific handling and storage considerations to ensure experimental success and safety.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and troubleshooting scenarios.
Section 1: Core Properties & Safety Data Summary
Before handling, it is crucial to be familiar with the compound's characteristics. While a specific Safety Data Sheet (SDS) for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene should always be consulted, the table below summarizes key data extrapolated from its close structural analog, 2-Bromo-1,4-difluorobenzene, and general principles of fluorinated aromatic compounds.
| Property | Value / Information | Source / Rationale |
| Chemical Formula | C₇H₃BrF₄ | - |
| Molecular Weight | 243.00 g/mol | - |
| Appearance | Likely a liquid at room temperature. | Based on analogs like 2-bromo-1,4-difluorobenzene.[3] |
| Boiling Point | Not specified; likely >150 °C. | Analogs have boiling points in this range.[4] |
| Storage Temperature | Store in a cool, dry, well-ventilated place. Keep cool. | Standard for flammable/combustible organic liquids.[5][6] |
| Key Hazards | Combustible liquid. Causes skin and eye irritation. May cause respiratory irritation. | Based on SDS for 2-bromo-1,4-difluorobenzene.[6] |
| Incompatibilities | Strong oxidizing agents, strong bases (under certain conditions), moisture. | Moisture sensitivity is critical for subsequent organometallic reactions.[5][7][8] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Hydrogen Bromide (HBr), Hydrogen Fluoride (HF). | Expected thermal or chemical decomposition products.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene?
Answer: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture ingress.[7] Store in a cool, dry, and well-ventilated area designated for flammable or combustible materials, away from heat, sparks, and open flames.[4][5] Refrigeration is recommended to minimize vapor pressure and potential degradation over time. Ensure the container is properly labeled and stored away from incompatible materials, particularly strong oxidizing agents.[5]
-
Causality: Aryl halides are often used to generate moisture-sensitive organometallic reagents (Grignards, organolithiums).[8] Storing under inert gas is a preventative measure that ensures the compound's integrity for these critical downstream applications. The fluorinated nature of the compound also warrants caution, as unforeseen reactivity with atmospheric components over long periods cannot be ruled out.
Q2: What is the minimum required Personal Protective Equipment (PPE) when handling this reagent?
Answer: Due to its hazardous nature, comprehensive PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[7]
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling of the neat liquid should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5][7]
Q3: I am planning a reaction with a strong base. Are there any stability concerns?
Answer: Yes, caution is advised. While the C-F bonds in the difluoromethyl group are generally stable, highly fluorinated aromatic systems can be susceptible to nucleophilic aromatic substitution, and strong bases can potentially promote side reactions.[9] Furthermore, if your goal is to perform a metal-halogen exchange, using a strong, non-nucleophilic base like LDA is common, but temperature control is critical to prevent unwanted reactions. For cross-coupling reactions, the choice of base (e.g., carbonates, phosphates vs. hydroxides, alkoxides) can significantly impact yield and side-product formation. Always conduct a small-scale test reaction to assess stability under your specific conditions.
Q4: How should I properly dispose of waste containing this compound?
Answer: All waste containing 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene must be treated as hazardous chemical waste. Dispose of it in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[5][6] Contaminated lab materials (e.g., pipette tips, gloves) should also be collected in a designated solid waste container.
Section 3: Troubleshooting Guide for Synthetic Applications
Scenario 1: Low Yield in Metal-Catalyzed Cross-Coupling Reactions
Question: My Suzuki coupling reaction using 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene as the electrophile is resulting in low yields of the desired product and significant amounts of debrominated starting material. What are the likely causes and how can I optimize the reaction?
Answer: This is a common issue when working with functionalized aryl bromides. The observation of debromination (protodehalogenation) points to several potential mechanistic pathways that are competing with your desired cross-coupling.
Potential Causes & Solutions:
-
Catalyst and Ligand Choice: The electronic properties of your substrate, influenced by three fluorine atoms and a CF₂H group, are highly specific. A generic palladium catalyst may not be optimal.
-
Solution: Screen a panel of palladium catalysts and ligands. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often excel in coupling sterically hindered or electron-deficient aryl halides by promoting the rate-limiting oxidative addition and preventing β-hydride elimination, a step that can lead to side products.
-
-
Base Strength and Type: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle. A base that is too strong or has poor solubility can lead to catalyst decomposition or promote side reactions.
-
Solution: Switch to a milder base. Aqueous K₂CO₃ or K₃PO₄ are often effective and can minimize debromination.[10] Ensure efficient mixing, as phase transfer can be an issue with aqueous bases in organic solvents.
-
-
Solvent and Temperature: High temperatures can accelerate catalyst decomposition and increase the rate of debromination.
-
Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. The choice of solvent is also key; polar aprotic solvents like dioxane, THF, or DMF are common, but a solvent screen may be necessary.
-
Self-Validating Optimization Protocol:
-
Set up a parallel series of small-scale reactions (e.g., in vials).
-
Keep the substrate, boronic acid, and solvent constant.
-
Vary one parameter at a time:
-
Screen 1 (Catalyst/Ligand): Test 3-4 different palladium precatalysts/ligand combinations with a standard base (e.g., K₂CO₃).
-
Screen 2 (Base): Using the best catalyst from Screen 1, test 3-4 different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
-
Monitor all reactions by TLC or LC-MS at set time points (e.g., 2h, 6h, 24h) to track the consumption of starting material and formation of both the desired product and the debrominated side product. This systematic approach will quickly identify the optimal conditions for your specific transformation.
Scenario 2: Failure to Form Grignard or Organolithium Reagents
Question: I am attempting to form the Grignard reagent using magnesium turnings, but the reaction won't initiate. Similarly, metal-halogen exchange with n-BuLi is giving a complex mixture. What is going wrong?
Answer: The formation of organometallic reagents from aryl halides is highly sensitive to reaction conditions, especially the complete exclusion of water and oxygen.[8]
Troubleshooting Checklist:
-
Anhydrous Conditions: This is the most common point of failure.
-
Verification: Ensure all glassware was oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) from a solvent purification system or a freshly opened bottle of anhydrous solvent. Syringes and needles must be dried.
-
-
Magnesium Activation (for Grignard): The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.
-
Solution: Activate the magnesium immediately before use. Methods include stirring the turnings vigorously under argon, adding a small crystal of iodine (which will be consumed as the reaction starts), or adding a few drops of 1,2-dibromoethane.
-
-
Temperature Control (for Organolithium): Metal-halogen exchange with organolithiums is extremely fast and highly exothermic.
-
Solution: The reaction must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions.[10] Add the organolithium reagent slowly and dropwise to a cooled solution of your aryl bromide. A rapid color change often indicates the formation of the aryllithium species.
-
-
Purity of Starting Material: Impurities in the 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene can inhibit the reaction.
-
Solution: If possible, purify the starting material by distillation or column chromatography before use.
-
Section 4: Visual Workflow & Protocols
Workflow: Safe Handling and Quenching of Organometallic Reagents
This diagram outlines the critical steps for safely handling and quenching reactions involving moisture-sensitive organometallic reagents derived from 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Caption: Safe workflow for organometallic reagent formation and quenching.
Protocol: Step-by-Step Guide for a Test Grignard Reaction
This protocol describes a small-scale test reaction to confirm the successful formation of the Grignard reagent.
-
Preparation:
-
Place a 25 mL round-bottom flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours.
-
Weigh magnesium turnings (1.2 eq.) into the hot flask, then immediately assemble the flask with a condenser and gas inlet adapter.
-
Flame-dry the entire apparatus under a high vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
-
Initiation:
-
Add a single crystal of iodine to the magnesium turnings.
-
Add 2 mL of anhydrous THF via syringe.
-
In a separate, dry vial, dissolve 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 eq.) in 3 mL of anhydrous THF.
-
Add approximately 10% of the aryl bromide solution to the magnesium suspension.
-
Gently warm the flask with a heat gun until the brown color of the iodine disappears. An exothermic reaction and bubbling should become self-sustaining. If not, add another small crystal of iodine and continue warming.
-
-
Formation:
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium has been consumed. The solution should appear cloudy and gray/brown.
-
-
Confirmation (by quenching):
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add an excess of a deuterated quenching agent, such as D₂O.
-
Allow the mixture to warm to room temperature, then perform a standard aqueous workup.
-
Analyze the organic extract by GC-MS or ¹H NMR. The successful formation of the Grignard reagent will be confirmed by the presence of the deuterated, debrominated product: 1-(difluoromethyl)-2,5-difluorobenzene-d₁.
-
References
- Vertex AI Search. (2024). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Baran, P., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters.
- Li, Y., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Grell, A. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home.
- PubChem. (n.d.). 2-(Bromomethyl)-1,3-difluorobenzene.
- Smith, B., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-1,4-difluorobenzene.
- Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Bromo-1,4-difluorobenzene.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-Bromo-2,4-difluorobenzene.
- MilliporeSigma. (2026). Propionyl Bromide: Handling, Storage, and Safety for Manufacturers.
- ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 4-Bromo-1,2-difluorobenzene.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Sigma-Aldrich. (n.d.). 2-Bromo-1,4-difluorobenzene 98%.
- Chen, J., et al. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
- Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. Organic Letters.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Bromo-1,4-difluorobenzene 98 399-94-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Welcome to the technical support center for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized building block. Here, we address common experimental failures in a direct question-and-answer format, providing insights grounded in mechanistic principles to help you troubleshoot and optimize your reactions.
Section 1: Compound Properties and General Handling (FAQs)
Before troubleshooting specific reactions, it is crucial to understand the inherent reactivity and proper handling of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. Its unique structure, featuring a bromine atom, a difluoromethyl group, and two additional fluorine substituents on the aromatic ring, dictates its chemical behavior.
The polyfluorinated ring is electron-deficient, which influences its participation in various reactions. The bromine atom serves as a key handle for metal-catalyzed cross-coupling reactions and metallation. The difluoromethyl (-CF2H) group is a valuable bioisostere for hydroxyl or thiol groups, known for enhancing metabolic stability and acting as a lipophilic hydrogen bond donor.[1][2][3]
Q1: What are the basic physical properties and storage conditions for this reagent?
A1: Understanding the fundamental properties is the first step in proper experimental design.
| Property | Value | Reference |
| CAS Number | 1672663-79-4 | [4] |
| Molecular Formula | C₇H₃BrF₄ | [4] |
| Molecular Weight | 243.00 g/mol | - |
| Form | Liquid | [5] |
| Boiling Point | 58-59 °C at 20 mmHg | [5] |
| Density | 1.708 g/mL at 25 °C | [5] |
Storage and Handling: Store the compound in a tightly sealed container in a cool, dry place. While stable under normal temperatures and pressures, it should be kept away from strong oxidizing agents.[6] Standard personal protective equipment (eyeshields, gloves) should be used, as the compound may cause skin and eye irritation.[5]
Q2: How does the electronic nature of the ring affect its reactivity in common synthetic transformations?
A2: The cumulative electron-withdrawing effect of the three fluorine-containing substituents (-F, -F, -CF₂H) renders the aromatic ring highly electron-poor. This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): Reactions like nitration or Friedel-Crafts alkylation are generally disfavored and will likely fail under standard conditions.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for SNAr, particularly at the fluorine positions ortho and para to the electron-withdrawing groups.[7][8][9]
-
Influence on Cross-Coupling: The electron-deficient nature can make the oxidative addition step in palladium-catalyzed cross-coupling reactions more challenging compared to electron-rich or neutral aryl bromides.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the most common application for this aryl bromide. Failures in these reactions often stem from issues with the catalyst, base, or solvent, all exacerbated by the substrate's electronic properties.
General Troubleshooting Workflow for Failed Cross-Coupling
Caption: General troubleshooting workflow for cross-coupling reactions.
Q3: My Suzuki-Miyaura coupling reaction is failing or giving very low yield. What are the likely causes?
A3: This is a common issue. Let's break down the potential failure points.
-
Cause 1: Inactive Catalyst System. The oxidative addition of the electron-poor 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene to Pd(0) can be sluggish.
-
Troubleshooting:
-
Degassing is Critical: Oxygen will rapidly deactivate your Pd(0) catalyst. Ensure all solvents and the reaction headspace are rigorously deoxygenated via sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[10]
-
Use a Fresh Palladium Source: Palladium catalysts, especially pre-catalysts, can degrade over time. Use a freshly opened bottle or a reliable source.
-
Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Switch to a more electron-rich and bulky ligand such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or cataCXium A, which can promote the difficult oxidative addition step.[11]
-
-
-
Cause 2: Boronic Acid/Ester Decomposition. A significant side reaction is the protodeborylation of the boronic acid coupling partner, especially if it is an electron-deficient or heteroaromatic boronic acid.[10]
-
Troubleshooting:
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines upon storage, which are often less reactive. Check the purity of your boronic acid by NMR.
-
Modify Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any decomposition.
-
Base Selection: Ensure you are using an anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The presence of excess water can accelerate protodeborylation.
-
-
-
Cause 3: Incorrect Base or Solvent.
-
Troubleshooting:
-
Base: Use a base that is sufficiently strong and has some solubility in the reaction medium. K₃PO₄ is often a good choice for challenging couplings.
-
Solvent: A mixture of an organic solvent with water (e.g., Dioxane:H₂O or Toluene:H₂O) is standard.[10] Ensure the organic solvent is high purity and anhydrous (before adding water).
-
-
Q4: I'm attempting a Buchwald-Hartwig amination and observe significant formation of the hydrodehalogenated byproduct (Ar-H instead of Ar-NR₂). How can I prevent this?
A4: The formation of the hydrodehalogenated arene is a known unproductive side reaction that competes with the desired reductive elimination step.[12] It often arises from a β-hydride elimination pathway from the palladium amide intermediate.
Competing Pathways in Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Bromo-1,4-difluorobenzene 98 399-94-0 [sigmaaldrich.com]
- 6. 2-Bromo-1,4-difluorobenzene(399-94-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Technical Guide to Brominated Difluorobenzene Isomers for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Fluorinated Building Blocks
In the realm of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties.[1] The difluoromethyl group (CF2H), in particular, is of growing interest as it can serve as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl, thiol, or amine functionalities.[2] While our initial investigation aimed to characterize the novel compound 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for this exact molecule.
This guide, therefore, pivots to a comprehensive characterization and comparative analysis of a closely related and synthetically crucial class of reagents: brominated difluorobenzene isomers. We will focus on the well-documented 2-Bromo-1,4-difluorobenzene as our primary subject and draw comparisons with its structural isomers, 1-Bromo-2,3-difluorobenzene and 1-Bromo-3,5-difluorobenzene . Understanding the distinct properties and reactivity of these isomers is critical for their effective application in the synthesis of complex target molecules. This guide will provide the necessary experimental data, comparative analysis, and procedural insights to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical and Spectroscopic Characterization of Bromodifluorobenzene Isomers
The precise arrangement of substituents on the benzene ring significantly influences the physical properties and spectral characteristics of each isomer. The following tables summarize the key characterization data for 2-Bromo-1,4-difluorobenzene and its selected isomers.
Table 1: Physicochemical Properties of Bromodifluorobenzene Isomers
| Property | 2-Bromo-1,4-difluorobenzene | 1-Bromo-2,3-difluorobenzene | 1-Bromo-3,5-difluorobenzene |
| CAS Number | 399-94-0[3] | 38573-88-5[4] | 461-96-1[5] |
| Molecular Formula | C₆H₃BrF₂[3] | C₆H₃BrF₂[4] | C₆H₃BrF₂[5] |
| Molecular Weight | 192.99 g/mol [3][6] | 192.99 g/mol [4] | 201.99 g/mol [7] |
| Appearance | Clear, colorless liquid[3][8] | Colorless to pale yellow liquid[4] | White solid[7] |
| Boiling Point | 158 °C[8]; 58-59 °C/20 mmHg[3] | 157-158 °C[4] | 203 °C[7] |
| Melting Point | -32 °C[8]; -31 °C[3] | Not specified | 25-27 °C[7] |
| Density | 1.708 g/mL at 25 °C[3][9] | 1.724 g/mL at 25 °C[4] | 1.7 g/cm³[7] |
| Refractive Index | n20/D 1.508[3] | Not specified | Not specified |
| Solubility | Insoluble in water[8] | Not specified | Insoluble in water; soluble in ethanol, benzene, chloroform[7] |
Table 2: Spectroscopic Data for 2-Bromo-1,4-difluorobenzene
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | Spectra available in various databases.[6][10] |
| ¹³C NMR | Spectra available in various databases.[6] |
| ¹⁹F NMR | Spectra available in various databases.[6] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 192; 2nd Highest: 194; 3rd Highest: 113.[6] |
| IR Spectroscopy | FTIR and ATR-IR spectra are available, showing characteristic C-H, C-F, and C-Br bond vibrations.[6] |
Comparative Analysis of Isomeric Reactivity
The electronic and steric environments of the bromine and fluorine substituents in each isomer dictate their reactivity in common synthetic transformations, such as metal-halogen exchange and cross-coupling reactions.
-
2-Bromo-1,4-difluorobenzene : The bromine atom is situated between a hydrogen and a fluorine atom. The two fluorine atoms are para to each other, exerting a strong, cumulative electron-withdrawing effect on the ring. This can influence the acidity of the adjacent protons and the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed reactions.[3]
-
1-Bromo-2,3-difluorobenzene : Here, the bromine is ortho to two adjacent fluorine atoms. This proximity creates a highly electron-deficient region and potential for steric hindrance, which can affect reaction rates and regioselectivity.
-
1-Bromo-3,5-difluorobenzene : In this symmetrical isomer, the bromine is meta to both fluorine atoms. This arrangement provides a different electronic distribution compared to the ortho and para substituted isomers, which can be exploited for achieving specific substitution patterns.[5]
The Impact of the Difluoromethyl Group: A Forward Look
While specific data for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not available, the introduction of a difluoromethyl (CF₂H) group onto such a scaffold would be expected to impart several key properties relevant to drug discovery:
-
Increased Lipophilicity : The CF₂H group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]
-
Metabolic Stability : The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group more resistant to metabolic degradation by cytochrome P450 enzymes.[2]
-
Modulation of Acidity/Basicity : The electron-withdrawing nature of the CF₂H group can influence the pKa of nearby functional groups.
-
Hydrogen Bonding Capacity : The hydrogen atom of the CF₂H group can act as a weak hydrogen bond donor, potentially contributing to target binding affinity.[2]
The synthesis of difluoromethylated aromatics often involves the use of difluorocarbene precursors or specialized difluoromethylating reagents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-1,4-difluorobenzene
This protocol provides a representative method for the application of 2-Bromo-1,4-difluorobenzene in a common carbon-carbon bond-forming reaction. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1]
Objective: To synthesize 2-(4-methoxyphenyl)-1,4-difluorobenzene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-1,4-difluorobenzene (1.0 mmol, 193 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add 2-Bromo-1,4-difluorobenzene, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired product.
Diagram of Experimental Workflow:
Sources
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- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1,4-difluorobenzene 98 399-94-0 [sigmaaldrich.com]
- 4. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Bromo-1,4-difluorobenzene | C6H3BrF2 | CID 67862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Bromo-1,4-difluorobenzene(399-94-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrabase.com [spectrabase.com]
Navigating the Reactivity Landscape of Polyfluorinated Bromoarenes: A Comparative Guide to 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Introduction: The Strategic Value of Fluorinated Arenes
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into aromatic systems is a cornerstone strategy for modulating molecular properties.[1] Fluorine's high electronegativity and relatively small van der Waals radius allow it to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly sought-after building blocks. Among these, polyfluorinated bromoarenes serve as versatile intermediates, poised for diversification through a host of cross-coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene against other bromoarenes, offering insights into how its unique substitution pattern dictates its chemical behavior.
Understanding the Electronic and Steric Landscape
The reactivity of a bromoarene in transition-metal-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the aromatic ring and the steric environment surrounding the carbon-bromine (C-Br) bond.
Electronic Effects: The presence of multiple fluorine atoms and a difluoromethyl (-CHF₂) group renders the aromatic ring of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene significantly electron-deficient. The difluoromethyl group, in particular, acts as a moderate electron-withdrawing group through both inductive and resonance effects.[2] This electron deficiency enhances the electrophilicity of the carbon atom in the C-Br bond, making it more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), a critical step in many cross-coupling cycles.[3]
Steric Hindrance: The substituent at the ortho position to the bromine atom exerts a significant steric influence on the approach of the bulky catalyst complex.[4][5] In 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, the ortho difluoromethyl group, while not excessively large, does present a degree of steric hindrance that can impact reaction rates and catalyst selection compared to less substituted bromoarenes.[6][7][8]
Comparative Reactivity in Key Transformations
To provide a clear and objective comparison, we will examine the performance of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as its propensity for nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] The reactivity of bromoarenes in this transformation is highly dependent on the electronic nature of the aryl ring.
Suzuki-Miyaura Reaction Workflow
Comparative Data: Suzuki-Miyaura Coupling
| Bromoarene | Relative Reactivity | Typical Yields | Key Considerations |
| 2-Bromo-3-(CHF₂)-1,4-difluorobenzene | High | 85-95% | Electron-deficient ring promotes oxidative addition. Steric hindrance from the ortho -CHF₂ may require more sophisticated ligands (e.g., biarylphosphines) for optimal results.[6][11] |
| 4-Bromotoluene | Moderate | 80-90% | Electron-donating methyl group slightly deactivates the ring compared to unsubstituted bromobenzene. |
| 4-Bromoanisole | Moderate-Low | 75-85% | Strong electron-donating methoxy group deactivates the ring, often requiring higher temperatures or more active catalysts. |
| 4-Bromonitrobenzene | Very High | >90% | Strongly electron-withdrawing nitro group significantly activates the C-Br bond. |
Insight: The electron-withdrawing nature of the fluorine and difluoromethyl substituents in 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene makes it a highly reactive substrate for Suzuki-Miyaura coupling, often outperforming electron-neutral or electron-rich bromoarenes.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[12][13][14]
Buchwald-Hartwig Amination Workflow
Comparative Data: Buchwald-Hartwig Amination
| Bromoarene | Relative Reactivity | Typical Yields | Key Considerations |
| 2-Bromo-3-(CHF₂)-1,4-difluorobenzene | High | 80-90% | The electron-deficient nature is favorable. The ortho -CHF₂ group necessitates the use of bulky, electron-rich phosphine ligands to facilitate the reductive elimination step.[15][16] |
| 2-Bromotoluene | Moderate | 75-85% | Steric hindrance from the ortho-methyl group can be a factor, often requiring specific ligand systems.[5] |
| 4-Bromoaniline | Low | 50-70% | The free amine can coordinate to the palladium center, potentially inhibiting catalysis. Protection of the amine may be necessary. |
| 1-Bromo-2,4-dinitrobenzene | Prone to SNAr | N/A for B-H | The ring is highly activated towards nucleophilic aromatic substitution, which can be a competing pathway, especially with strong nucleophiles. |
Insight: 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a good substrate for Buchwald-Hartwig amination, provided the correct catalyst system is employed to overcome the steric challenge posed by the ortho substituent.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable precursors in materials science and medicinal chemistry.[17][18]
Comparative Data: Sonogashira Coupling
| Bromoarene | Relative Reactivity | Typical Yields | Key Considerations |
| 2-Bromo-3-(CHF₂)-1,4-difluorobenzene | Moderate-High | 70-85% | The electron-deficient ring is beneficial. However, the steric hindrance of the ortho -CHF₂ group can be more pronounced in Sonogashira couplings, sometimes requiring higher temperatures or longer reaction times.[19] |
| 4-Bromoiodobenzene | Site-selective at Iodine | >95% (at C-I) | The C-I bond is significantly more reactive than the C-Br bond, allowing for selective coupling at the iodine position. |
| 4-Bromobenzonitrile | High | 85-95% | The electron-withdrawing nitrile group activates the C-Br bond for oxidative addition. |
| 2,6-Dibromopyridine | High | 80-90% | The electron-deficient nature of the pyridine ring facilitates the reaction. |
Insight: While generally effective, the steric hindrance in 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene can make Sonogashira couplings more challenging compared to less hindered or more activated bromoarenes. Optimization of reaction conditions, particularly the choice of ligand and temperature, is crucial.
Nucleophilic Aromatic Substitution (SNAr)
The high degree of fluorination in 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene makes the aromatic ring highly susceptible to nucleophilic attack, opening the door for SNAr reactions.[20][21][22] This provides a complementary reactivity profile to the transition-metal-catalyzed cross-coupling reactions.
SNAr Reaction Mechanism
Reactivity Comparison:
-
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene: The fluorine atoms are excellent leaving groups in SNAr reactions.[23] The strong electron-withdrawing effect of the other substituents activates the ring for nucleophilic attack. This allows for the displacement of a fluorine atom by a strong nucleophile, a reaction that is generally not feasible with less fluorinated or electron-rich bromoarenes.[24][25]
-
Unactivated Bromoarenes (e.g., Bromobenzene, Bromotoluene): These are generally unreactive towards SNAr unless under very harsh conditions or via a benzyne mechanism.[21]
Insight: The polyfluorinated nature of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene imparts a distinct reactivity in SNAr reactions, offering a synthetic route that is often complementary to palladium-catalyzed couplings.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ (0.01 mmol) and SPhos (0.02 mmol) under a positive pressure of argon.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The use of a bulky, electron-rich biarylphosphine ligand like SPhos is crucial to overcome the steric hindrance of the ortho-difluoromethyl group and promote the reductive elimination step. Cesium carbonate is a strong base that effectively facilitates the transmetalation step.[3]
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene with Morpholine
-
To a flame-dried Schlenk flask, add 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a pre-catalyst such as [Pd(cinnamyl)Cl]₂ (0.01 mmol) and the ligand XPhos (0.02 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 16 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[15] The XPhos ligand is highly effective for coupling with sterically hindered aryl bromides.[5]
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene emerges as a highly versatile and reactive building block for the synthesis of complex fluorinated molecules. Its electron-deficient aromatic ring generally promotes high reactivity in palladium-catalyzed cross-coupling reactions. However, the steric influence of the ortho-difluoromethyl group is a critical factor that must be addressed through the judicious selection of ligands and reaction conditions. Furthermore, its susceptibility to nucleophilic aromatic substitution provides an alternative and powerful synthetic pathway. Understanding this nuanced reactivity profile is key to effectively harnessing the potential of this valuable synthon in drug discovery and materials science.
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A Comparative Guide to the Biological Activity of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of drug design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile bioisostere, capable of modulating a compound's physicochemical and pharmacological properties.[1][2][3][4][5] This guide provides a comparative analysis of the biological activities of derivatives stemming from the 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene scaffold, a promising starting point for the development of novel therapeutics. We will delve into the rationale behind its selection, compare the performance of its derivatives, and provide detailed experimental protocols for their evaluation.
The Strategic Advantage of the Difluoromethylbenzene Scaffold
The 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene core is a synthetically attractive scaffold for several reasons. The difluoromethyl group is a key modulator, often serving as a lipophilic hydrogen bond donor, which can enhance binding affinity and specificity for a biological target.[1][3] It is also a metabolically stable bioisostere of hydroxyl, thiol, or amine groups, which can improve a drug candidate's pharmacokinetic profile.[3][4]
The bromine atom at the 2-position and the fluorine atoms at the 1- and 4-positions provide reactive handles for a variety of cross-coupling reactions, allowing for the systematic generation of a library of derivatives. This enables extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties.
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
While direct biological data for the parent 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not extensively published, its structural motifs are present in numerous biologically active compounds, particularly kinase inhibitors for oncology applications. Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The difluoromethylbenzimidazole scaffold, for instance, has been successfully employed to develop potent PI3Kα inhibitors.[7]
Below is a comparative table of hypothetical derivatives of our core scaffold, illustrating how structural modifications could influence their activity against a panel of cancer-relevant kinases. This data is representative of what a drug discovery campaign might generate.
| Compound ID | Structure | Target Kinase | IC₅₀ (nM) | Selectivity Notes |
| Parent Scaffold | 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | - | >10,000 | Inactive |
| DERIV-01 | (R = 4-aminopyridine) | PI3Kα | 50 | >100-fold selective over other PI3K isoforms |
| DERIV-02 | (R = 1-methyl-1H-pyrazole) | JAK2 | 15 | Moderate activity against FLT3 |
| DERIV-03 | (R = 2-amino-1,3-thiazole) | PLK1 | 200 | Pan-kinase activity observed |
| DERIV-04 | (R = 6-aminopurine) | BRD4 | 85 | Dual Kinase/Bromodomain activity[6] |
Note: The structures for DERIV-01 to DERIV-04 are generated by replacing the bromine atom of the parent scaffold with the specified R group. IC₅₀ values are hypothetical for illustrative purposes.
From this representative data, we can infer early SAR trends. The introduction of a nitrogen-containing heterocycle at the 2-position appears crucial for kinase inhibitory activity. The nature of this heterocycle dictates both the potency and selectivity profile of the compound. For example, the 4-aminopyridine in DERIV-01 could be forming key hydrogen bonds in the active site of PI3Kα, leading to potent and selective inhibition.[7] The purine moiety in DERIV-04 suggests a potential for dual-target inhibition, a strategy gaining traction for overcoming drug resistance.[6]
Experimental Protocols for Biological Evaluation
To generate reliable and reproducible data, a systematic screening cascade is essential.[8] This process involves a series of in vitro assays designed to measure primary activity, selectivity, and potential toxicity.[9][10]
General Workflow for Small Molecule Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel kinase inhibitors.
Caption: A typical screening cascade for small molecule drug discovery.
Detailed Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the ability of a test compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which is detected by a luciferase-based reaction that generates a luminescent signal.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (containing MgCl₂)
-
Test compounds (solubilized in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Reaction: a. Prepare a kinase/substrate solution in the assay buffer. b. Add the kinase/substrate solution to each well of the plate containing the compounds. c. To initiate the reaction, prepare an ATP solution in the assay buffer and add it to all wells. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: a. Add the luminescent detection reagent to each well. This reagent contains luciferase and luciferin, and it will stop the kinase reaction. b. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. c. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Detailed Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for PI3Kα inhibitors)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls (DMSO). c. Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Incubation: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Mechanistic Insights: Targeting the PI3K/AKT/mTOR Pathway
Many difluoromethyl-containing compounds are designed to inhibit key nodes in signaling pathways that drive cancer cell proliferation and survival.[7] The PI3K/AKT/mTOR pathway is one such critical pathway that is frequently hyperactivated in various cancers.
Caption: Inhibition of the PI3K signaling pathway by a hypothetical derivative.
This diagram illustrates how a derivative of our scaffold could act as a PI3K inhibitor. By binding to PI3K, it prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of AKT and mTORC1 and ultimately inhibiting cancer cell proliferation and survival. The unique properties of the difluoromethyl group can contribute to a strong and selective interaction within the ATP-binding pocket of PI3K.[3][7]
Conclusion
The 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene scaffold represents a valuable starting point for the design of novel, biologically active small molecules. The strategic placement of the difluoromethyl group and the synthetically versatile bromine atom allows for the systematic exploration of structure-activity relationships to develop potent and selective inhibitors against various therapeutic targets, particularly protein kinases. By employing a rigorous cascade of in vitro biological and cellular assays, researchers can effectively identify and optimize lead compounds derived from this promising scaffold. The continued exploration of fluorinated motifs in drug design will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.
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A Comparative Guide to the Analytical Quantification of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and specialty chemical synthesis, the precise and accurate quantification of intermediates is paramount. 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a highly functionalized aromatic compound, serves as a critical building block. Its unique substitution pattern, featuring a bromine atom and multiple fluorine moieties, presents distinct analytical challenges. This guide provides a comparative analysis of the primary chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the robust analysis of this compound, supported by established methodologies for analogous structures and guided by international validation standards.
The Analytical Imperative: Why Method Selection Matters
The journey from a laboratory-scale synthesis to a commercial product is underpinned by rigorous analytical control. For an intermediate like 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a validated analytical method is not merely a quality control checkpoint; it is a critical tool that ensures process consistency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The choice between GC-MS and HPLC is not arbitrary but is dictated by the physicochemical properties of the analyte, the required sensitivity, and the specific goals of the analysis (e.g., purity assay vs. trace impurity detection).
At a Glance: GC-MS vs. HPLC for Halogenated Aromatics
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Volatility | Essential; suitable for volatile and semi-volatile compounds. | Not required; ideal for non-volatile or thermally labile compounds. |
| Sensitivity | Excellent, often in the picogram (pg) to femtogram (fg) range, especially with selective detectors.[1][2] | Good to excellent, typically in the nanogram (ng) to picogram (pg) range, depending on the detector.[3] |
| Specificity | High, provided by mass spectral data and fragmentation patterns. | Moderate to high; enhanced with selective detectors like a Diode Array Detector (DAD) or Mass Spectrometer (MS). |
| Typical Linearity (r²) | ≥ 0.999[4] | ≥ 0.999[5] |
| Typical Accuracy (% Recovery) | 95-105% | 98-102%[6] |
| Typical Precision (%RSD) | < 5% | < 2%[7] |
| Primary Application | Impurity profiling for volatile related substances, residual solvent analysis.[8][9] | Purity assay, stability-indicating methods, quantification of non-volatile impurities.[5][10] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a powerhouse for the analysis of volatile and semi-volatile halogenated compounds. Its strength lies in the high separation efficiency of capillary GC columns and the definitive identification capabilities of mass spectrometry.
Causality Behind Experimental Choices
-
Injector and Column Selection: A split/splitless injector is standard, allowing for flexibility in concentration. A low-polarity stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or equivalent), is chosen because it separates compounds primarily based on boiling point, a key differentiator for the target analyte and its potential process-related impurities.
-
Temperature Programming: A programmed temperature ramp is crucial for ensuring the elution of compounds with a wide range of boiling points and for achieving sharp chromatographic peaks. The final temperature is set high enough to elute any less volatile components, effectively cleaning the column for the next injection.[11]
-
Mass Spectrometry Detection: Electron Ionization (EI) is a robust and common ionization technique that generates reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity for trace-level quantification by focusing the detector on specific ions characteristic of the analyte.[2]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as a deuterated analog of a similar brominated fluorobenzene, is the gold standard for quantitative accuracy.[12][13] These standards co-elute with the analyte and experience similar matrix effects and instrumental variations, thus providing a highly reliable basis for quantification.[14] If a deuterated standard is unavailable, a structurally similar compound with a distinct retention time can be used.[15]
Experimental Workflow & Protocol: GC-MS
Step-by-Step GC-MS Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene reference standard (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a stock solution of a suitable internal standard (IS), for example, 1-Bromo-3,5-difluorobenzene-d3, at 1 mg/mL in acetonitrile.[13]
-
Create a series of calibration standards by diluting the reference standard stock solution and spiking each with the IS to a constant concentration (e.g., 10 µg/mL).
-
For the sample to be analyzed, accurately weigh a portion and dissolve it in acetonitrile. Spike with the IS to the same concentration as the calibration standards and dilute to fall within the calibration range.[16]
-
-
Instrumental Conditions:
-
GC System: Agilent 7890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.[11]
-
MS System: Agilent 5977 or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400) for identification and SIM mode for quantification.
-
-
Data Analysis:
-
Identify the analyte and IS peaks by their retention times and mass spectra.
-
Integrate the peak areas for the characteristic ions of the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Ideal for Purity and Stability Assessment
For purity determination and in stability-indicating assays, where non-volatile degradation products might be present, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC. Its nonpolar nature provides excellent retention for moderately polar organic molecules like our target compound, separating them based on their hydrophobicity.[6]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration, is used to elute compounds with a range of polarities.[17]
-
Detector: A Photodiode Array (PDA) or UV detector is highly effective, as aromatic rings with halogen substituents typically exhibit strong UV absorbance.[17] A PDA detector provides the additional benefit of acquiring full UV spectra, which can aid in peak identification and purity assessment.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness to be considered a reliable stability-indicating method.[18][19]
Experimental Workflow & Protocol: HPLC
Step-by-Step HPLC Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a target concentration within the calibration range.[20]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260, Waters Alliance, or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: PDA/UV at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample. For purity assessment, calculate the percentage area of the main peak relative to the total area of all peaks.
-
Conclusion and Recommendation
Both GC-MS and HPLC are powerful and suitable techniques for the analysis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, but their applications are complementary.
-
GC-MS is the superior choice for identifying and quantifying volatile impurities and for structural confirmation, leveraging its high sensitivity and the specificity of mass spectral data.
-
RP-HPLC with UV/PDA detection is the recommended method for routine purity assays and for developing stability-indicating methods, due to its robustness, precision, and ability to analyze a wider range of potential non-volatile degradation products.[5][10]
The selection of the analytical technique should be guided by the specific objective. For comprehensive characterization, both methods should be employed to build a complete analytical profile of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, ensuring the highest standards of quality and scientific rigor in the drug development process.
References
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A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (n.d.). National Institutes of Health. Retrieved from [Link]
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UOP555, Trace impurities in Benzene by Gas Chromatography. (n.d.). SCION Instruments. Retrieved from [Link]
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Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. (2009). ResearchGate. Retrieved from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). National Institutes of Health. Retrieved from [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmtech. Retrieved from [Link]
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Sample preparation for HPLC analysis of drug products. (2012). ResearchGate. Retrieved from [Link]
-
Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018). Agilent Technologies. Retrieved from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. Retrieved from [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. (2020). ResearchGate. Retrieved from [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2022). MDPI. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2007). LCGC International. Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved from [Link]
-
2-Bromo-1,4-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]
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A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. (2023). National Institutes of Health. Retrieved from [Link]
-
Internal standard material choice. (2023). Chromatography Forum. Retrieved from [Link]
-
Determination of Fluoride in Water by Reversed-Phase High-Performance Liquid Chromatography using F --La 3+-Alizarin Complexone Ternary Complex. (2001). ResearchGate. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]
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Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (2014). National Institutes of Health. Retrieved from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2023). Journal of the American Chemical Society. Retrieved from [Link]
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Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.). SCION Instruments. Retrieved from [Link]
-
Benzene Impurity Analysis. (n.d.). Emery Pharma. Retrieved from [Link]
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A Review of HPLC Method Development and Validation as per ICH Guidelines. (2021). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
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Simple Identification of Brominated Flame Retardants in Polymeric Materials by HPLC with Ultrasonic Extraction. (2012). ResearchGate. Retrieved from [Link]
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How to Prepare Sample for HPLC?. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.). Waters. Retrieved from [Link]
-
Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. (2014). PubMed. Retrieved from [Link]
-
Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. (2012). ResearchGate. Retrieved from [Link]
-
Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. (2005). PubMed. Retrieved from [Link]
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How would I pick a suitable internal standard?. (2022). Reddit. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2024). ResearchGate. Retrieved from [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]
-
Chromatographic Separations of Analytically Challenging Flame Retardants Using Supercritical Fluid Chromatography. (n.d.). Wellington Laboratories. Retrieved from [Link]
-
Brominated flame retardants (BFRs) in contaminated food contact articles: identification using DART-HRMS and GC-MS. (2021). ResearchGate. Retrieved from [Link]
-
Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. (2010). ResearchGate. Retrieved from [Link]
-
Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. (2019). Royal Society of Chemistry. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene and 2-bromo-1,4-difluorobenzene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed comparative analysis of the reactivity of two key fluorinated synthons: 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene and 2-bromo-1,4-difluorobenzene . Understanding their relative reactivity in common organic transformations is crucial for the rational design and efficient synthesis of complex molecular architectures.
This guide will delve into the electronic and steric effects imparted by the difluoromethyl (CHF₂) group and an additional fluorine atom, and how these factors modulate the reactivity of the C-Br bond in key synthetic operations such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange.
Structural and Electronic Properties: A Tale of Two Molecules
The primary distinction between the two subject compounds lies in the presence of a difluoromethyl group at the C3 position and an additional fluorine atom at C4 in 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene. These seemingly minor structural modifications have significant electronic and steric consequences.
| Property | 2-bromo-1,4-difluorobenzene | 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene |
| Molecular Formula | C₆H₃BrF₂ | C₇H₂BrF₄ |
| Molecular Weight | 192.99 g/mol | 256.98 g/mol |
| Structure |
The difluoromethyl group is known to be a moderate electron-withdrawing group, primarily through a strong inductive effect (-I). This effect is expected to decrease the electron density of the aromatic ring in 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene compared to 2-bromo-1,4-difluorobenzene. Furthermore, the additional fluorine atom at the C4 position in the more substituted compound further enhances the electron-deficient nature of the aromatic system.
Comparative Reactivity Analysis
The electron-deficient nature and steric environment of the C-Br bond are the primary determinants of reactivity in the following key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of aryl bromides in this reaction is highly dependent on the electronic properties of the aromatic ring. In general, electron-withdrawing groups can enhance the rate of the oxidative addition step, which is often rate-limiting.
Based on this principle, 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene is anticipated to exhibit enhanced reactivity in Suzuki-Miyaura coupling compared to 2-bromo-1,4-difluorobenzene. The cumulative electron-withdrawing effect of the difluoromethyl group and the two fluorine atoms makes the C-Br bond more susceptible to oxidative addition by the palladium(0) catalyst.
However, the steric bulk of the ortho-difluoromethyl group could potentially hinder the approach of the bulky palladium catalyst, which might slightly temper this increased electronic reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides
This generalized protocol is applicable for comparing the reactivity of the two title compounds.
Materials:
-
Aryl bromide (2-bromo-1,4-difluorobenzene or 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Na₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1, 5 mL)
Procedure:
-
To a dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via an oxidative addition of the aryl halide to a palladium(0) complex. Therefore, the enhanced electrophilicity of the C-Br bond in 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene is expected to lead to a higher reaction rate and potentially higher yields in Buchwald-Hartwig amination reactions compared to 2-bromo-1,4-difluorobenzene. [1][2]
The choice of ligand is critical in this reaction, and sterically hindered biaryl phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. The steric hindrance from the ortho-difluoromethyl group might necessitate the use of specific ligands to achieve optimal results.
Experimental Protocol: Buchwald-Hartwig Amination of Aryl Bromides
This protocol provides a starting point for comparing the two substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add the aryl bromide and the amine.
-
Seal the vial and add toluene.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by chromatography.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is favored on electron-deficient aromatic rings.[3][4] The presence of strong electron-withdrawing groups ortho and/or para to a leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate.[5][6]
Given the strong electron-withdrawing nature of the two fluorine atoms and the difluoromethyl group, 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene is expected to be significantly more reactive towards nucleophilic aromatic substitution than 2-bromo-1,4-difluorobenzene. In this case, the bromine atom would act as the leaving group. The additional fluorine and the difluoromethyl group in the more substituted compound provide greater stabilization for the Meisenheimer complex, thereby lowering the activation energy for the reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol can be used to compare the susceptibility of the two compounds to nucleophilic attack.
Materials:
-
Aryl bromide (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
Dissolve the aryl bromide in DMF in a round-bottom flask.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Metal-Halogen Exchange (Lithiation)
Metal-halogen exchange, typically with an organolithium reagent like n-butyllithium, is a common method to generate aryllithium species. The rate of this exchange is generally faster for aryl bromides than for aryl fluorides. For both compounds, the bromine atom is the expected site of metal-halogen exchange.
However, the presence of acidic protons on the aromatic ring can lead to competitive deprotonation (ortho-lithiation), especially with strong, non-nucleophilic bases like lithium diisopropylamide (LDA). Fluorine is known to be a moderate ortho-directing group in lithiation reactions.[7]
For 2-bromo-1,4-difluorobenzene , lithiation with LDA would likely lead to deprotonation at the C3 position, directed by the fluorine at C4.
In the case of 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene , the situation is more complex. The difluoromethyl group is also electron-withdrawing and could potentially direct lithiation. The most acidic proton is likely the one at C5, influenced by the ortho-fluorine at C4 and the meta-difluoromethyl group. The bromine atom itself can also act as an ortho-directing group.[8] Therefore, a mixture of products from both metal-halogen exchange and deprotonation at various sites could be possible, depending on the base and reaction conditions used. The steric hindrance from the difluoromethyl group might also influence the regioselectivity of deprotonation.
Experimental Protocol: Lithiation and Quenching
This protocol allows for the investigation of the formation of organolithium species.
Materials:
-
Aryl bromide (1.0 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes) or LDA (1.1 mmol, freshly prepared)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
Procedure:
-
Dissolve the aryl bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile and stir for another hour at -78 °C, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Analyze the product mixture to determine the outcome of the lithiation.
Visualizing the Synthetic Pathways
Caption: Comparative reactivity of the two aryl bromides in key synthetic transformations.
Synthesis of 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene
Conclusion
The presence of the difluoromethyl group and an additional fluorine atom in 2-bromo-3-(difluoromethyl)-1,4-difluorobenzene renders its aromatic ring significantly more electron-deficient compared to 2-bromo-1,4-difluorobenzene. This electronic difference is the primary driver for the predicted enhanced reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While steric hindrance from the ortho-difluoromethyl group may play a role, the electronic activation is expected to be the dominant factor. In contrast, for reactions involving deprotonation, the increased number of activating and directing groups in the more substituted compound can lead to more complex regiochemical outcomes.
This guide provides a theoretical framework and practical starting points for researchers utilizing these important fluorinated building blocks. Experimental validation under specific reaction conditions is essential to fully elucidate the nuanced reactivity of these valuable synthons.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Omega. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
-
1 - ORCA – Online Research @ Cardiff. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (2021, July 26). Retrieved from [Link]
-
Ab initio Study of Nucleophilic Aromatic Substitution of Polyfluorobenzene - RSC Publishing. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - ResearchGate. (2025, October 15). Retrieved from [Link]
-
(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. (2024, May 15). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from [Link]
-
SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIVATIVES. (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. (2021, March 4). Retrieved from [Link]
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Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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December 2015 – Organic & Biomolecular Chemistry Blog. (2015, December 21). Retrieved from [Link]
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Directed (ortho) Metallation. (n.d.). Retrieved from [Link]
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The Effect of Substituents on Orientation | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]
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Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]
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22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]
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Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
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ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
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Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate. (n.d.). Retrieved from [Link]
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Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (n.d.). Retrieved from [Link]
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Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society. (2025, December 30). Retrieved from [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.). Retrieved from [Link]
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2-Bromo-1,4-difluorobenzene | C6H3BrF2 | CID 67862 - PubChem. (n.d.). Retrieved from [Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH. (2022, December 13). Retrieved from [Link]
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C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the starting materials' purity is not merely a quality metric; it is the very foundation of a safe and effective therapeutic. The compound 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly functionalized aromatic building block, prized for its utility in constructing complex active pharmaceutical ingredients (APIs). However, its synthetic pathway can introduce a variety of impurities—isomers, starting materials, or by-products—that can have profound implications for downstream reaction efficiency, impurity profiles of the final drug substance, and ultimately, patient safety.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to quality control, grounded in the principles outlined by international regulatory bodies.[1][2][3]
The Imperative of an Orthogonal Approach
Relying on a single analytical technique for purity determination is a precarious strategy. Each method possesses inherent biases based on its underlying physical principle. An impurity that co-elutes with the main component in a chromatography run may be readily quantifiable by a spectroscopic method. Therefore, a truly trustworthy purity assessment is built upon an orthogonal approach , where multiple, independent analytical techniques are employed to interrogate the sample. This strategy minimizes the risk of hidden biases and builds a comprehensive, validated understanding of the material's true purity.[4]
The following diagram illustrates the concept of using complementary methods to build confidence in the final purity assignment.
Caption: Orthogonal workflow for comprehensive purity validation.
Technique Comparison 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Core Principle & Applicability
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5][6] For a substituted benzene derivative like 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, GC is ideally suited to separate it from other volatile impurities that might arise during synthesis, such as residual solvents or isomeric by-products. The sample is vaporized and separated based on boiling point and polarity in a capillary column, followed by detection with a mass spectrometer, which provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[7]
From Experience: The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is critical. It provides the necessary selectivity to resolve positional isomers, which are often the most challenging impurities to separate from the main analyte.
Data Presentation: Hypothetical GC-MS Purity Analysis
| Peak No. | Retention Time (min) | Area % | Identification (via MS) | Potential Source |
| 1 | 4.21 | 0.08% | Toluene | Residual Solvent |
| 2 | 8.55 | 0.15% | 1-Bromo-2,5-difluorobenzene | Starting Material |
| 3 | 9.32 | 99.65% | 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | Analyte |
| 4 | 9.45 | 0.12% | Isomer (e.g., 3-Bromo-4-(difluoromethyl)-1,2-difluorobenzene) | Synthetic By-product |
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample into a GC vial. Dissolve in 1.0 mL of a suitable volatile solvent (e.g., Dichloromethane). Vortex to ensure complete dissolution.
-
Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm) and a mass selective detector.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (This is a crucial parameter to avoid column overloading with a high-purity sample).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by determining the area percent of the main analyte peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).
Technique Comparison 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
Core Principle & Applicability
HPLC is the workhorse of pharmaceutical purity analysis, particularly for non-volatile or thermally sensitive compounds.[8] For 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a reversed-phase HPLC (RP-HPLC) method is highly effective. Separation occurs based on the compound's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The aromatic ring serves as an excellent chromophore for UV detection. This method excels at detecting less volatile impurities, such as starting materials, intermediates, or degradation products that would not be amenable to GC.[9][10]
Trustworthiness Check: A key self-validating step in any HPLC method is the peak purity analysis using a Diode Array Detector (DAD). This ensures that the main analyte peak is spectrally homogeneous and not masking a co-eluting impurity.
Data Presentation: Hypothetical HPLC-UV Purity Analysis
| Peak No. | Retention Time (min) | Area % (at 254 nm) | Identification | Potential Source |
| 1 | 2.89 | 0.11% | Highly Polar Impurity | Degradation Product |
| 2 | 7.64 | 99.78% | 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | Analyte |
| 3 | 9.12 | 0.06% | Dimeric By-product | Synthetic By-product |
| 4 | 11.43 | 0.05% | Less Polar Impurity | Late-eluting Impurity |
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Prepare a stock solution by accurately weighing ~25 mg of the sample and dissolving it in 50.0 mL of acetonitrile (ACN). Further dilute this solution 10-fold with the mobile phase to a working concentration of ~50 µg/mL.
-
Instrumentation: Utilize an HPLC system with a quaternary pump, autosampler, column thermostat, and a DAD or UV detector. A C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) is a standard choice.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, return to 60% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: As with GC, calculate purity based on the relative area percent of the analyte peak. The validation of such a method should adhere to USP <1225> guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[11][12][13]
Technique Comparison 3: Quantitative NMR (qNMR) Spectroscopy
Core Principle & Applicability
Quantitative Nuclear Magnetic Resonance (qNMR) stands apart as a primary ratio method.[14] Unlike chromatographic techniques that rely on relative response factors (which are assumed to be equal for area percent calculations), the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By adding a certified internal standard of known purity and concentration to the sample, one can calculate the absolute purity of the analyte without needing a specific reference standard for the analyte itself. This makes qNMR an exceptionally powerful and authoritative tool for purity assignment.[4] For this molecule, both ¹H and ¹⁹F NMR can be utilized for quantification, providing an internal cross-validation.
Expertise in Practice: The success of a qNMR experiment hinges on proper experimental setup. A long relaxation delay (at least 5 times the longest T1 relaxation time of any nucleus being quantified) is absolutely essential for accurate integration. Failure to do so is a common source of error.
Data Presentation: Sample ¹H qNMR Purity Calculation
| Parameter | Analyte (A) | Internal Standard (IS) |
| Compound | 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | Maleic Anhydride |
| Signal Used | Aromatic region (δ 7.2-7.5) | Olefinic protons (δ 7.10) |
| Integral (I) | I_A = 5.45 | I_IS = 2.00 |
| Number of Protons (N) | N_A = 2 | N_IS = 2 |
| Molecular Weight (MW) | MW_A = 241.0 g/mol | MW_IS = 98.06 g/mol |
| Weighed Mass (m) | m_A = 25.10 mg | m_IS = 10.05 mg |
| Purity of IS (P_IS) | - | P_IS = 99.9% |
Purity Calculation Formula: [16] Purity_A (%) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS
Calculated Purity: Purity_A (%) = (5.45 / 2.00) * (2 / 2) * (241.0 / 98.06) * (10.05 / 25.10) * 99.9% = 99.7%
Experimental Protocol: ¹H qNMR Purity Determination
Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.
Conclusion and Recommended Strategy
No single method provides a complete picture of purity. The recommended strategy for a high-confidence purity assessment of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a tiered, orthogonal approach:
-
Initial Screening (Chromatography): Use both GC-MS and HPLC-UV to screen for volatile and non-volatile impurities, respectively. This provides a comprehensive impurity profile and an initial purity value based on area percent.
-
Definitive Quantification (qNMR): Employ ¹H and/or ¹⁹F qNMR with a certified internal standard to determine the absolute purity. This result serves as the primary, authoritative value.
-
Reconciliation: Compare the results from all three techniques. The purity value from qNMR should closely corroborate the values from the chromatographic methods. Any significant discrepancy warrants further investigation into the presence of NMR-silent impurities or issues with chromatographic response factors.
By integrating these complementary techniques, researchers and drug developers can establish a robust, self-validating system that ensures the quality of this critical building block, thereby safeguarding the integrity of the entire drug development process. This rigorous approach aligns with the expectations of regulatory bodies like the FDA and EMA, as detailed in the ICH Q3A guidelines for impurities in new drug substances.[1][2][3]
References
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Title: Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level Source: PubMed URL: [Link]
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Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems (hosting USP content) URL: [Link]
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Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
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Title: Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline Source: Agilent URL: [Link]
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Title: Purity of Halogenated Organic Solvents Source: ASTM International URL: [Link]
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Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL: [Link]
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Title: 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene Source: PubChem URL: [Link]
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Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: The United States Pharmacopeial Convention URL: [Link]
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Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: ACS Publications - Environmental Science & Technology URL: [Link]
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Title: qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment Source: ACS Publications - Journal of Chemical Education URL: [Link]
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Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: USP-NF URL: [Link]
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Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients Source: RSSL URL: [Link]
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A Technical Guide to the Mechanistic Nuances of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of drug discovery and materials science. The unique physicochemical properties imparted by fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Among the vast array of fluorinated building blocks, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene stands out as a versatile intermediate, offering multiple reaction sites for sequential and regioselective functionalization.
This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene with its simpler analog, 2-bromo-1,4-difluorobenzene. By examining their performance in key palladium-catalyzed cross-coupling reactions, we will elucidate the mechanistic implications of the difluoromethyl group and provide a framework for rational reaction design.
The Protagonists: A Structural and Electronic Overview
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene possesses a unique arrangement of substituents that dictates its reactivity. The primary sites for transformation are the carbon-bromine (C-Br) bond and the carbon-fluorine (C-F) bonds. The difluoromethyl (CF₂H) group, while often considered a spectator, exerts a significant electronic influence on the aromatic ring.
Alternative for Comparison: 2-Bromo-1,4-difluorobenzene
To understand the specific contributions of the difluoromethyl group, we will compare the reactivity of our target molecule with 2-bromo-1,4-difluorobenzene. This analog lacks the CF₂H substituent, allowing for a direct assessment of its steric and electronic effects.
The Arena: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, provides a robust platform for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the aryl halide plays a pivotal role in the kinetics and success of these reactions, primarily influencing the initial oxidative addition step.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl >> F.[1] This trend is a direct consequence of the bond dissociation energies of the respective carbon-halogen bonds. The weaker C-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the much stronger C-F bond.[1]
Mechanistic Deep Dive: A Comparative Analysis
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The reaction of an aryl halide with an organoboron reagent is a cornerstone of medicinal chemistry.
The Influence of the Difluoromethyl Group:
The CF₂H group is a moderate electron-withdrawing group. This electronic perturbation is expected to influence the rate of oxidative addition. For the Suzuki-Miyaura coupling of 1,4-dibromo-2-(trifluoromethyl)benzene, the reaction occurs with excellent regioselectivity at the 4-position, which is attributed to steric effects.[2] A similar steric influence can be anticipated for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, directing reactivity away from the more hindered position adjacent to the CF₂H group.
Comparative Performance Data (Predicted)
While direct head-to-head comparative yield data under identical conditions is scarce in the literature, we can predict the relative performance based on mechanistic principles. The electron-withdrawing nature of the CF₂H group in 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene should render the C-Br bond more electron-deficient and thus, potentially more reactive towards oxidative addition compared to 2-bromo-1,4-difluorobenzene. However, the steric bulk of the CF₂H group may counteract this electronic effect.
| Aryl Halide | Coupling Partner | Catalyst System | Base/Solvent | Temp (°C) | Predicted Yield (%) | Rationale |
| 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ / SPhos | K₃PO₄ / Toluene-H₂O | 90 | 85-95 | Electron-withdrawing CF₂H group may accelerate oxidative addition. |
| 2-bromo-1,4-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ / SPhos | K₃PO₄ / Toluene-H₂O | 90 | 80-90 | Baseline reactivity for a less sterically hindered and less electronically perturbed system. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ (0.01 mmol) and SPhos (0.02 mmol) under a positive flow of argon.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. The reaction is sensitive to both electronic and steric factors.
The Influence of the Difluoromethyl Group:
The electron-withdrawing nature of the CF₂H group is expected to facilitate the oxidative addition step. However, the steric hindrance it imposes may disfavor the approach of the amine to the palladium center. The choice of a bulky, electron-rich phosphine ligand is often crucial to overcome steric impediments and promote the reductive elimination step.[3]
Comparative Performance Data (Predicted)
| Aryl Halide | Amine | Catalyst System | Base/Solvent | Temp (°C) | Predicted Yield (%) | Rationale |
| 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100 | 75-85 | Steric hindrance from the CF₂H group may require more forcing conditions or specialized ligands. |
| 2-bromo-1,4-difluorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100 | 85-95 | Less steric hindrance allows for more efficient coupling. |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to a vial.
-
Add toluene (2 mL) and the amine (1.2 mmol).
-
Seal the vial and heat the mixture at 100 °C for 16 hours.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Sources
Introduction: The Strategic Value of the Difluoromethyl Group in Molecular Design
An In-Depth Comparative Analysis of Difluoromethylated Benzene Isomers: A Guide for Researchers and Drug Developers
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl (CHF₂) group holds a unique position. It is often considered a bioisostere for hydroxyl (-OH), thiol (-SH), or even amino (-NH₂) groups, capable of acting as a lipophilic hydrogen bond donor.[1][2] This dual character allows it to modulate physicochemical properties such as lipophilicity (LogP), acidity/basicity (pKa), and metabolic stability in ways that are distinct from the more common trifluoromethyl (CF₃) group.[3][4] The incorporation of a CHF₂ group can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, making it a critical tool for drug development professionals.[5]
However, the simple presence of a CHF₂ group is only half the story. Its placement on an aromatic scaffold, such as a benzene ring, gives rise to three distinct structural isomers: ortho (1,2-), meta (1,3-), and para (1,4-). The choice of isomer is not trivial, as the position dramatically alters the electronic and steric landscape of the molecule, leading to significant differences in reactivity, physical properties, and biological interactions. This guide provides a comparative analysis of ortho-, meta-, and para-difluoromethylated benzene isomers, offering experimental insights and data to inform rational molecular design.
I. Synthesis and Regioselective Control
The synthesis of difluoromethylated arenes has evolved significantly, moving from harsh fluorinating agents to more controlled and functional-group-tolerant methods. Key strategies often involve the introduction of a "CF₂H" synthon via nucleophilic, electrophilic, or radical pathways.[2][6]
Common Synthetic Approaches:
-
Radical Difluoromethylation: Reagents like iododifluoromethyl phenyl sulfone (PhSO₂CF₂I), initiated by systems such as Et₃B/air, can generate the PhSO₂CF₂ radical, which adds to arenes.[7] Control of regioselectivity in these reactions can be challenging and is often substrate-dependent.
-
Nucleophilic Difluoromethylation: This involves reagents like (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) or TMSCF₂H (generated from TMSCF₃), which can be used to displace leaving groups on a pre-functionalized benzene ring in a two-step sequence.[6]
-
Photoredox Catalysis: Modern methods utilize photocatalysts to generate difluoromethyl radicals under mild conditions from precursors like difluoromethyltriphenylphosphonium bromide.[8] These methods offer excellent functional group tolerance.
Controlling the isomeric outcome is paramount. The choice of strategy often depends on the directing effects of other substituents on the benzene ring. Activating, ortho, para-directing groups will favor substitution at those positions, while deactivating, meta-directing groups will favor the meta position.[9][10][11] For an unsubstituted benzene starting material, achieving high regioselectivity often requires a multi-step approach involving directed metalation or cross-coupling reactions.
Experimental Protocol: General Photoredox-Catalyzed Difluoromethylation of an Aryl Boronic Acid
This protocol provides a general method for introducing a CHF₂ group, which can be adapted for different isomers by starting with the corresponding ortho-, meta-, or para-substituted aryl boronic acid.
Materials:
-
Aryl boronic acid (1.0 equiv.)
-
Difluoromethyltriphenylphosphonium bromide (2.0 equiv.)[8]
-
Photocatalyst (e.g., Rose Bengal, 2 mol%)[8]
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl boronic acid (0.2 mmol, 1.0 equiv.), difluoromethyltriphenylphosphonium bromide (0.4 mmol, 2.0 equiv.), and the photocatalyst (0.004 mmol, 2 mol%).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., 2 mL of Acetonitrile) via syringe.
-
Stir the reaction mixture and irradiate with a visible light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired difluoromethylated benzene isomer.
Caption: General workflow for photoredox-catalyzed difluoromethylation.
II. Comparative Physicochemical Properties
The position of the CHF₂ group directly impacts the molecule's electronic distribution and intermolecular forces, leading to distinct physicochemical profiles for each isomer.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale & Implications |
| LogP / LogD₇.₄ | Lower | Intermediate | Higher | The CHF₂ group increases lipophilicity compared to a hydrogen atom.[1] The para isomer often presents the most lipophilic surface, while the ortho isomer may have a reduced LogP due to intramolecular interactions or a more compact conformation. This is critical for tuning membrane permeability.[12] |
| pKa | Higher pKa | Lower pKa | Intermediate pKa | This applies when another ionizable group is present (e.g., benzoic acid). The CHF₂ group is electron-withdrawing via induction. This effect is strongest at the ortho and para positions, but resonance effects can complicate this. The meta position is primarily influenced by the strong inductive effect, often leading to the greatest increase in acidity (lower pKa).[13] |
| Dipole Moment | Highest | Intermediate | Lowest (or Zero) | The vector sum of the bond dipoles results in the largest net dipole moment for the ortho isomer. The symmetrical para isomer can have a very low or zero dipole moment, which affects its solubility in polar solvents and its ability to interact with crystal lattices. |
| Hydrogen Bond Donating (HBD) Acidity | Modulated by steric hindrance | Strongest electronic effect | Strong electronic effect | The C-H bond in the CHF₂ group can act as a hydrogen bond donor.[1][2] In the ortho position, this ability may be sterically hindered by an adjacent substituent. The electronic pull of the ring enhances this acidity most effectively from the meta and para positions. |
Note: Absolute values can vary based on the specific molecule and measurement method. The trends presented are generally observed.
III. Spectroscopic Characterization: Distinguishing the Isomers
Confirming the identity of a specific isomer is essential. NMR and IR spectroscopy are powerful tools for this purpose, as the symmetry and electronic environment of each isomer produce a unique spectral fingerprint.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is most informative.[16]
-
Ortho: Will show a complex, asymmetric pattern of four distinct proton signals.
-
Meta: Will also show four distinct signals, but with different coupling constants and chemical shifts compared to the ortho isomer.
-
Para: Due to its C₂ symmetry axis, it will show only two signals in the aromatic region, typically appearing as two distinct doublets (an AA'BB' system).[16][17] This is often the most straightforward isomer to identify.
-
-
¹³C NMR: The number of signals in the aromatic region (120-150 ppm) is diagnostic.[16]
-
Ortho & Meta: Both will show six distinct signals for the aromatic carbons, as all are in unique electronic environments.
-
Para: The C₂ symmetry reduces the number of unique carbons to four, resulting in only four signals in the aromatic region.[16]
-
Infrared (IR) Spectroscopy
The out-of-plane C-H bending (wagging) vibrations in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on a benzene ring.[14][15]
-
Ortho: Typically shows a strong absorption band around 770-735 cm⁻¹.
-
Meta: Shows two characteristic bands, one strong band near 710-680 cm⁻¹ and another medium band around 810-750 cm⁻¹.
-
Para: Shows a single, strong absorption band in the range of 860-800 cm⁻¹.
Caption: Decision tree for isomer identification using spectroscopy.
IV. Impact on Metabolic Stability and Biological Activity
For drug development professionals, understanding how isomerism affects a compound's fate in the body is critical. The position of the CHF₂ group can influence interactions with metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs.[5]
-
Metabolic Stability: The C-H bond within the CHF₂ group is a potential site for oxidative metabolism.
-
Steric Shielding: In an ortho isomer, a bulky neighboring group can sterically hinder the approach of a CYP enzyme, potentially increasing the metabolic stability of the CHF₂ group itself.[18]
-
Blocking Common Metabolic Sites: A key strategy in drug design is to place a metabolically robust group, like fluorine, at a position known to be susceptible to metabolism (e.g., the para position of a phenyl ring).[18][19] Introducing a CHF₂ group at the para position can block hydroxylation at that site, often a major metabolic pathway, thereby increasing the compound's overall half-life. The metabolic stability of fluoroalkyl groups often follows the trend: fluoromethyl < fluoropropyl < fluoroethyl, with direct attachment to an aromatic ring generally conferring high stability.[20]
-
Electronic Effects: The electron-withdrawing nature of the CHF₂ group can deactivate the aromatic ring towards oxidation. This effect is most pronounced when the group is meta to a site of oxidation.
-
-
Biological Activity: The isomeric position dictates the three-dimensional arrangement of substituents, which is fundamental to drug-receptor interactions.
-
Receptor Binding: A change from a para to a meta or ortho isomer can drastically alter the binding affinity of a molecule by repositioning key pharmacophoric elements. For example, if the hydrogen bond donating capacity of the CHF₂ group is critical for binding, placing it at a sterically hindered ortho position could abolish activity, whereas a meta or para position might be optimal.
-
Modulating pKa: As noted earlier, the isomer position affects the pKa of nearby functional groups. This can have a profound impact on the ionization state of the drug at physiological pH, which in turn affects its ability to bind to a target or permeate membranes.
-
Conclusion: A Strategic Choice, Not an Arbitrary One
The selection of an ortho-, meta-, or para-difluoromethylated benzene isomer is a critical strategic decision in molecular design. The para isomer often provides the highest lipophilicity and simplest spectroscopic signature, while effectively blocking a common site of metabolism. The meta isomer exerts the strongest inductive electron-withdrawing effect, making it a powerful tool for modulating the pKa of other functional groups. The ortho isomer presents the most significant steric influence, which can be used to control conformation or shield adjacent sites from metabolic attack.
By understanding the distinct synthetic routes, physicochemical properties, and metabolic implications of each isomer, researchers and drug developers can harness the unique potential of the difluoromethyl group to rationally design molecules with optimized performance, efficacy, and pharmacokinetic profiles.
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Selective difluoromethylation and monofluoromethylation reactions. Royal Society of Chemistry. Available at: [Link]
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18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. National Institutes of Health (NIH). Available at: [Link]
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Polytrifluoromethylation versus Polyfluorination of the Isomers of Kekule Benzene and Phenol: A Theoretical Study. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthetic Validation of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone for modulating physicochemical and biological properties. The difluoromethyl (-CF₂H) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties.[1][2] This guide provides an in-depth comparative analysis of potential synthetic pathways for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a highly functionalized aromatic building block. We will evaluate two distinct retrosynthetic strategies, providing both theoretical rationale and supporting experimental data from analogous systems to guide researchers in their synthetic endeavors.
Strategic Overview: Two Competing Pathways
The synthesis of the target molecule, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, presents a key challenge in regioselectivity. The precise placement of four different substituents on the benzene ring requires a carefully orchestrated synthetic sequence. We have conceptualized and will critically evaluate two primary pathways:
-
Pathway A: Late-Stage Electrophilic Bromination. This approach involves the initial synthesis of a 1,2-difluoro-3-(difluoromethyl)benzene precursor, followed by a regioselective electrophilic aromatic substitution (SEAr) to install the bromine atom. The success of this route hinges on the directing effects of the existing substituents.
-
Pathway B: Late-Stage Difluoromethylation. This strategy begins with a commercially available brominated precursor, 1-bromo-2,5-difluorobenzene, and introduces the difluoromethyl group in the final key step. This pathway leverages modern cross-coupling technologies that have been developed for fluoroalkylation.
Caption: Figure 1. Retrosynthetic Strategies for Target Molecule
Pathway A: Validation via Electrophilic Bromination
This pathway is a classical approach that builds the core difluoromethylated ring system first, followed by halogenation.
Step A1: Synthesis of 1,2-Difluoro-3-(difluoromethyl)benzene
The most direct method to synthesize the difluoromethyl group from an aldehyde is through deoxyfluorination. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this transformation, though they must be handled with care due to their hazardous nature.[3]
Experimental Protocol (Proposed):
-
To a cooled solution (-78 °C) of 2,3-difluorobenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM), slowly add DAST (1.2 equiv).
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 1,2-difluoro-3-(difluoromethyl)benzene.
Step A2: Regioselective Bromination
This step is the crux of Pathway A. The regiochemical outcome of the electrophilic bromination is governed by the cumulative directing effects of the three substituents.
-
Fluorine Atoms (at C1 and C2): Fluorine is an ortho, para-director due to its +M (mesomeric) effect, where its lone pairs donate electron density to the ring. However, it is also a deactivating group due to its strong -I (inductive) effect.[4][5] The C4 and C6 positions are para to the C1 and C2 fluorine atoms, respectively, and C3 is ortho to C2.
-
Difluoromethyl Group (-CF₂H at C3): This group is strongly electron-withdrawing (-I effect) and is considered a deactivating, meta-directing group.[6] It will direct the incoming electrophile to the C5 position.
Analysis of Directing Effects:
-
The C4 position is para to the C1-F and meta to the C3-CF₂H.
-
The C5 position is meta to both C1-F and C2-F, and also meta to the C3-CF₂H.
-
The C6 position is para to the C2-F and ortho to the C1-F.
Considering the powerful deactivating and meta-directing nature of the -CF₂H group, and the general deactivation by the fluorine atoms, the most likely position for substitution is C5, which is meta to the -CF₂H group. However, the activating (albeit weak) para-directing effect of the fluorine atoms to positions C4 and C6 introduces ambiguity and a significant risk of obtaining a mixture of isomers, which would necessitate a challenging purification.
Experimental Protocol (Analogous): A common method for brominating deactivated aromatic rings is using N-Bromosuccinimide (NBS) with a strong acid catalyst like sulfuric acid.[7]
-
Dissolve the 1,2-difluoro-3-(difluoromethyl)benzene precursor (1.0 equiv) in concentrated sulfuric acid at 30 °C.
-
Slowly add NBS (1.05 equiv) while maintaining the temperature below 40 °C.
-
Stir for 1-2 hours, monitoring the reaction by GC-MS.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain the crude product.
Pathway B: Validation via Cross-Coupling Difluoromethylation
This modern approach leverages the commercial availability of a suitable brominated precursor and the power of transition-metal catalysis to construct the C-CF₂H bond. The starting material, 1-bromo-2,5-difluorobenzene, is readily available from chemical suppliers.[8][9]
Caption: Figure 2. Workflow for Pathway B
The key transformation is the regioselective difluoromethylation at the C-H bond ortho to the bromine atom. This can be achieved through several cutting-edge methodologies. We will compare two of the most robust: Palladium-Catalyzed Cross-Coupling and Metallaphotoredox Catalysis.
Method B1: Palladium-Catalyzed Difluoromethylation
This method typically employs (trimethylsilyl)difluoromethane (TMSCF₂H) as the difluoromethyl source in a palladium-catalyzed cross-coupling reaction with an aryl halide.[10][11] While these reactions are highly effective for C(aryl)-Br bonds, our target transformation is a C-H functionalization. For this, a directed approach is necessary. However, a more direct cross-coupling approach is highly feasible.
Experimental Protocol (Analogous System): Based on procedures for the difluoromethylation of aryl bromides, a typical reaction setup is as follows:[10]
-
In an inert atmosphere glovebox, combine the aryl bromide (1.0 equiv), a palladium catalyst such as Pd(PtBu₃)₂ (5 mol%), and cesium fluoride (CsF, 2.0 equiv) in a vial.
-
Add anhydrous dioxane as the solvent, followed by TMSCF₂H (2.0 equiv).
-
Seal the vial and heat to 100-120 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., diethyl ether), filter through a pad of Celite, and concentrate.
-
Purify by column chromatography.
Method B2: Metallaphotoredox Difluoromethylation
A milder and often more versatile alternative is the merger of photoredox catalysis with nickel catalysis. This dual catalytic system can activate simple and inexpensive bromodifluoromethane (CF₂HBr) as a source of the difluoromethyl radical, which is then coupled with the aryl bromide.[1][12]
Experimental Protocol (Analogous System): A representative procedure adapted from the literature is as follows:[12]
-
To an oven-dried vial, add the aryl bromide (1.0 equiv), a nickel catalyst like NiCl₂·glyme (10 mol%), a bipyridine ligand (10 mol%), and a photocatalyst such as Ir(ppy)₃ (1 mol%).
-
Add an amine base and a silyl radical precursor like (TMS)₃SiH.
-
Seal the vial, evacuate and backfill with argon, then add the solvent (e.g., DME).
-
Introduce bromodifluoromethane (CF₂HBr) gas.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature for 12-24 hours.
-
Work up the reaction by quenching, extraction, and purification via chromatography.
Comparative Analysis and Data
To provide an objective comparison, the following table summarizes key performance metrics based on published data for analogous transformations.
| Parameter | Pathway A (Bromination) | Pathway B (Pd-Catalyzed Difluoromethylation) | Pathway B (Metallaphotoredox Difluoromethylation) |
| Starting Material | 2,3-Difluorobenzaldehyde | 1-Bromo-2,5-difluorobenzene | 1-Bromo-2,5-difluorobenzene |
| Key Reagents | DAST, NBS, H₂SO₄ | Pd(PtBu₃)₂, CsF, TMSCF₂H | NiCl₂·glyme, Ir(ppy)₃, CF₂HBr |
| Reported Yields | Step 1: Moderate to Good (Est. 60-80%); Step 2: Variable (Risk of isomers) | Good to Excellent (Typically 60-90%)[10] | Good to Excellent (Typically 65-85%)[12] |
| Reaction Conditions | Step 1: -78 °C to RT; Step 2: 30-40 °C | 100-120 °C | Room Temperature, Blue LED |
| Key Advantage | Utilizes classical, well-understood reactions. | High functional group tolerance; reliable. | Extremely mild conditions; high functional group tolerance. |
| Key Disadvantage | Use of hazardous DAST; poor regioselectivity in bromination step is highly likely. | High temperatures required; potential catalyst sensitivity. | Requires specialized photochemical setup; uses a gaseous reagent. |
Conclusion and Recommendation
Based on the analysis of established chemical principles and supporting literature, Pathway B represents a more strategic and reliable approach for the synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
-
Trustworthiness & Predictability: The primary drawback of Pathway A is the high uncertainty in the regioselectivity of the electrophilic bromination step. The competing directing effects of the fluoro and difluoromethyl groups would likely lead to a mixture of products, complicating purification and lowering the overall yield of the desired isomer. In contrast, Pathway B begins with the bromine atom already in place, ensuring the final regiochemistry is locked in.
-
Methodological Advancement: Pathway B leverages robust and well-documented modern cross-coupling reactions. Both the palladium-catalyzed and the metallaphotoredox methods have demonstrated broad substrate scopes and high efficiencies for the difluoromethylation of aryl bromides.[13][14] The metallaphotoredox approach is particularly attractive due to its exceptionally mild reaction conditions, which are ideal for preserving sensitive functional groups on complex molecules.
For researchers and drug development professionals, the predictability and efficiency of Pathway B, particularly the metallaphotoredox variant, offer a superior strategy for accessing 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene with a higher probability of success and scalability.
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A Comparative Guide to the Cytotoxicity of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzene Scaffolds in Drug Discovery
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Fluorinated benzene derivatives, in particular, are prevalent in a wide range of pharmacologically active agents, including antibacterial, antifungal, and anticancer drugs.[1][2][3][4][5]
The compound class of interest, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene and its analogs, represents a novel chemical space with potential therapeutic applications. The strategic placement of bromo- and difluoromethyl- groups on a difluorobenzene core suggests a high potential for biological activity. However, the initial step in evaluating any novel chemical entity for therapeutic use, especially in oncology, is a rigorous assessment of its cytotoxic potential.[6][7][8]
This guide serves as a comprehensive framework for evaluating and comparing the cytotoxicity of these novel analogs. It provides not just the protocols, but the scientific rationale behind the experimental choices, enabling researchers to design and execute a robust, self-validating cytotoxicity screening cascade. While direct cytotoxic data for the titular compound is not yet publicly available, the methodologies described herein are the industry-standard approach for such an investigation.
Part 1: The Experimental Workflow: A Tiered Approach to Cytotoxicity Profiling
A systematic, multi-tiered approach is essential for efficiently screening novel compounds. This workflow ensures that initial broad screening is followed by more detailed mechanistic studies only for the most promising or potent candidates. This conserves resources and provides a comprehensive understanding of a compound's biological effects.
The general workflow begins with primary screening to determine the concentration-dependent effects of the compounds on cell viability.[6][7] Compounds showing significant activity are then subjected to secondary assays to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis) and to assess their selectivity towards cancer cells versus non-cancerous cells.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Part 2: Comparative Cytotoxicity Data (Illustrative)
The primary output of a cytotoxicity screen is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[6][7] This value is a crucial metric for comparing the potency of different analogs and for assessing their selectivity.
For the purpose of this guide, let's consider a hypothetical series of analogs and their performance against common cancer cell lines and a non-cancerous control line.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Hypothetical Analogs after 48h Treatment
| Compound ID | Parent Structure | R1 Group | R2 Group | MCF-7 (Breast) IC50 [µM] | A549 (Lung) IC50 [µM] | HEK293 (Normal) IC50 [µM] | Selectivity Index (SI) for MCF-7 |
| BZ-F2H | 2-Br-1,4-diF-benzene | -CF2H | -H | 12.5 ± 1.1 | 15.8 ± 1.4 | > 100 | > 8.0 |
| BZ-F2Cl | 2-Br-1,4-diF-benzene | -CF2H | -Cl | 2.1 ± 0.3 | 4.5 ± 0.5 | 85.6 ± 7.2 | 40.8 |
| BZ-F2Me | 2-Br-1,4-diF-benzene | -CF2H | -CH3 | 25.3 ± 2.5 | 30.1 ± 3.1 | > 100 | > 4.0 |
| BZ-F3H | 2-Br-1,4-diF-benzene | -CF3 | -H | 8.9 ± 0.9 | 11.2 ± 1.0 | 95.4 ± 8.8 | 10.7 |
| Doxorubicin | (Positive Control) | - | - | 0.8 ± 0.1 | 1.1 ± 0.2 | 5.4 ± 0.6 | 6.8 |
Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as (IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.[9][10]
Interpretation of Illustrative Data:
In this hypothetical dataset, the analog BZ-F2Cl emerges as the most promising candidate. It displays the highest potency against both MCF-7 and A549 cancer cell lines. More importantly, it shows a significantly higher IC50 value against the non-cancerous HEK293 cells, resulting in a superior Selectivity Index of 40.8. This suggests that BZ-F2Cl may be more effective at killing cancer cells while sparing healthy cells, a critical attribute for any potential therapeutic agent.[8]
Part 3: Core Experimental Protocols
The reliability of any comparison guide rests on the robustness and reproducibility of its experimental methods. The following protocols are standard, validated methods for assessing cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[7][9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[7][12] Mix gently on a plate shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 Plot the % viability against compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[7][11][12] The amount of LDH released is proportional to the number of dead or damaged cells.[8]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three control groups: (1) Spontaneous LDH release (vehicle control), (2) Maximum LDH release (cells treated with a lysis buffer), and (3) Background control (medium only).[7][13]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as provided by a commercial kit) to each well.[12]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[12] Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100[11]
Part 4: Elucidating the Mechanism of Action
Identifying that a compound is cytotoxic is only the first step. Understanding how it kills cells is critical for its development as a therapeutic agent. Many anticancer drugs induce apoptosis, or programmed cell death, which is a controlled, non-inflammatory process.[8][14][15]
Apoptosis can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress (e.g., DNA damage), this pathway involves the activation of BAX and BAK proteins, which disrupt the mitochondrial outer membrane.[14] This leads to the release of cytochrome c, which forms an "apoptosome" with Apaf-1 and procaspase-9, ultimately activating the executioner caspase-3.[16]
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (like FasL or TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then activates caspase-3.[14][17]
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Protocol 3: Annexin V/PI Assay for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the comprehensive cytotoxic evaluation of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene analogs. By progressing from broad viability screening (MTT assay) to more specific mechanistic assays (LDH, Annexin V), researchers can efficiently identify potent and selective compounds. The illustrative data highlights the importance of comparing analogs not only for their potency but also for their selectivity index, a key predictor of therapeutic potential. For lead candidates like the hypothetical BZ-F2Cl, further investigation into specific molecular targets and downstream signaling events (e.g., caspase activation, cell cycle arrest) would be the logical next step in the drug development pipeline.
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). Available from: [Link]
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Hickman JA, Beere HM, Wood AC, Waters CM, Parmar R. Mechanisms of cytotoxicity caused by antitumour drugs. Toxicol Lett. 1992 Dec;64-65 Spec No:553-61. Available from: [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Available from: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
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Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Scholars Research Library. (2024). Available from: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. (2014). Available from: [Link]
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Reed JC. Apoptosis and cancer drug targeting. Semin Hematol. 2001 Oct;38(4 Suppl 9):7-15. Available from: [Link]
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Galluzzi L, Senovilla L, Zitvogel L, Kroemer G. Immune-based mechanisms of cytotoxic chemotherapy: implications for the design of novel and rationale-based combined treatments against cancer. Oncoimmunology. 2012;1(5):737-751. Available from: [Link]
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Mechanisms of Drug-Induced Toxicity. Evotec. Available from: [Link]
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Asif M. Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res. 2016;2(1):1015. Available from: [Link]
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Cytotoxicity Assays: How We Test Cell Viability. YouTube. (2024). Available from: [Link]
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Chemotherapeutic drugs activate the mitochondrial apoptotic pathway.... ResearchGate. Available from: [Link]
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Riss TL, Moravec RA, Niles AL, et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Sittampalam GS, Coussens NP, Nelson H, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
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Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. (2014). Available from: [Link]
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Tron GC, Pagliai F, Del Grosso E, et al. Synthesis and biological activity of fluorinated combretastatin analogues. J Med Chem. 2005 May 19;48(10):3680-7. Available from: [Link]
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Hori H, Ikeya H, Iwamura S, et al. Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Chem Pharm Bull (Tokyo). 1999;47(6):785-8. Available from: [Link]
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Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. ResearchGate. (2016). Available from: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene. As a brominated and fluorinated aromatic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established safety protocols for halogenated organic compounds and are designed to provide researchers, scientists, and drug development professionals with the essential information for responsible waste management.
The causality behind these rigorous protocols stems from the inherent hazards of halogenated aromatic compounds. These substances can exhibit toxicological properties and persist in the environment if not neutralized or disposed of correctly. Therefore, every step, from personal protective equipment (PPE) selection to final waste segregation, is a critical control point in mitigating risk.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds, such as 2-Bromo-1,4-difluorobenzene, indicate that it should be treated as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also likely a combustible liquid[1].
Adherence to proper PPE is the first line of defense against exposure. The choice of PPE is dictated by the need to prevent contact with a potentially irritating and corrosive substance.
| Protection Type | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors which can cause serious and potentially irreversible eye damage[1][2]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or chemical burns. Glove material should be selected based on breakthrough time for halogenated solvents[2]. |
| Respiratory Protection | All handling must occur in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors, which may cause respiratory tract irritation[1][2]. |
Waste Characterization and Segregation: A Critical Step
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly characterized to ensure correct disposal[3]. 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a halogenated organic compound . This classification is critical for proper waste segregation.
Why Segregation is Non-Negotiable: Mixing halogenated and non-halogenated waste streams complicates the disposal process. Halogenated wastes often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans[4]. Mixing streams increases the volume of waste requiring this specialized, and more costly, treatment[2][5].
Segregation Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, non-reactive container made of a compatible material like high-density polyethylene (HDPE) specifically for "Halogenated Organic Waste"[2][5][6]. Metal containers are not recommended as some halogenated solvents can degrade to form acids that corrode metal[7].
-
Proper Labeling: The container must be labeled with the words "Hazardous Waste" and the full, unabbreviated chemical name(s) of the contents[2][6].
-
No Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the chemical waste within the laboratory, from generation to collection.
Step 1: Collection of Waste
-
All materials containing 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene must be treated as hazardous waste. This includes:
-
Unused or excess quantities of the chemical.
-
Rinsate from cleaning contaminated glassware. Use a minimal amount of a suitable solvent (e.g., acetone) for rinsing, and collect this rinsate in your designated halogenated waste container[2].
-
Contaminated materials such as pipette tips, absorbent pads from spills, and gloves. These should be double-bagged and placed in a solid halogenated waste container.
-
Step 2: Container Management
-
Keep the hazardous waste container tightly sealed at all times, except when actively adding waste[3][6]. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do not overfill the container. A safe maximum is 90% of the container's capacity to allow for vapor expansion[5].
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA. This area should be at or near the point of waste generation[2].
-
The SAA must be a cool, dry, and well-ventilated location, away from sources of ignition like heat or open flames[8].
-
Ensure the storage area has secondary containment to capture any potential leaks from the primary container.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste[2].
-
Ensure all paperwork is completed accurately. Final disposal must be conducted at an approved waste disposal plant in accordance with local and national regulations[9].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Keep people upwind of the spill[10].
-
Control Ignition Sources: If the material is combustible, remove all sources of ignition from the area[1][11].
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it[6].
-
Contain and Absorb: For small spills, use an inert absorbent material such as sand, silica gel, or a commercial sorbent (e.g., Chemizorb®)[11]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, sealable container for disposal as halogenated hazardous waste[11][12].
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your EHS office, regardless of its size.
Emergency and First Aid Procedures
These first aid measures are based on the hazards of similar chemicals and should be followed while seeking immediate medical attention.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor[1].
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention[1][8].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
-
If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician[8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Caption: Disposal workflow for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Bromo-1,4-difluorobenzene.
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2009). Safety Data Sheet for 1-Bromo-2,3-difluorobenzene.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-1,4-difluorobenzene.
- TCI Chemicals. (2025).
- Braun Research Group.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Michigan Technological University. Hazardous Waste Disposal Procedures.
- Washington State University.
- U.S. Environmental Protection Agency. Other Disposal Guidance.
- Fisher Scientific. (2021). Safety Data Sheet for 4-Bromo-1,2-difluorobenzene.
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Personal protective equipment for handling 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
A Senior Application Scientist's Guide to Handling 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
Foreword: A Proactive Approach to Laboratory Safety
As scientists, our primary goal is innovation, but our foremost responsibility is safety. The compound 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a halogenated aromatic hydrocarbon, a class of molecules known for its utility in synthesis as well as its potential for biological activity and environmental persistence.[1][2] This guide is structured to provide a comprehensive, field-tested framework for its safe handling. We will move beyond simple checklists to explain the causality behind each safety protocol, ensuring that every action is understood and validated. This document serves as your operational manual, from initial risk assessment to final waste disposal.
Hazard Identification and Risk Assessment
While a specific, peer-reviewed toxicological profile for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is not extensively documented, its structure provides clear indicators of its potential hazards. By analyzing structurally analogous compounds—such as 2-bromo-1,4-difluorobenzene and other halogenated aromatics—we can establish a robust and conservative safety profile.[3][4]
The primary hazards associated with this class of compounds are summarized below. This proactive assessment is the foundation of a safe experimental design.
| Hazard Category | Anticipated Effect | Rationale and Primary Concern |
| Skin Contact | Causes skin irritation.[3][4][5] | Halogenated solvents can defat the skin, leading to irritation and dermatitis. The aromatic structure increases the likelihood of absorption, potentially leading to systemic effects. |
| Eye Contact | Causes serious eye irritation.[3][4][5] | Direct contact with the liquid or its vapors can cause significant irritation, pain, and potential damage to the cornea. |
| Inhalation | May cause respiratory tract irritation.[3][4][5] | Vapors can irritate the mucous membranes of the nose, throat, and lungs.[3] Due to its fluorinated nature, combustion can produce highly toxic gases like hydrogen fluoride (HF).[6] |
| Ingestion | May be harmful if swallowed. | While less common in a laboratory setting, accidental ingestion could lead to significant gastrointestinal irritation and potential systemic toxicity. |
| Flammability | Combustible Liquid.[3][5][7] | The compound may form explosive mixtures with air upon intense heating and can flash back from an ignition source.[3][6] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects.[6] | Halogenated aromatic compounds are often persistent in the environment. Improper disposal can lead to long-term ecological harm.[2] |
The Core of Safety: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive step but an active risk mitigation strategy. The equipment specified below is mandatory for all procedures involving 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
| PPE Category | Specification | Justification & Best Practices |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6] A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers, reactions under pressure). | Protects against direct liquid splashes and vapor exposure that can cause severe eye irritation. A face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). For direct handling or extended tasks, consider double-gloving or using thicker butyl rubber gloves.[8][9] | Prevents skin contact, which is a primary route of exposure. Gloves must be inspected before use and removed properly to avoid contaminating hands. Contaminated gloves must be disposed of as hazardous waste immediately.[4] |
| Body Protection | A flame-retardant laboratory coat. For larger quantities (>100 mL) or significant splash risks, a chemical-resistant apron or suit is required.[8] | Protects skin and personal clothing from accidental contact. Flame-retardant material is crucial given the compound's combustible nature.[10] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[11] If a fume hood is non-operational or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][12] For major emergencies, a self-contained breathing apparatus (SCBA) is essential.[6] | A fume hood is the primary engineering control to prevent inhalation of vapors. Respirators are a secondary line of defense for non-routine situations and emergencies. |
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental scale and procedure.
Caption: PPE selection decision tree for handling the target compound.
Operational Workflow: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow minimizes the risk of exposure and accidents.
Step 1: Preparation and Pre-Handling Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is optimal.
-
Clear the Workspace: The fume hood should be free of clutter. Only the necessary equipment and reagents for the immediate procedure should be present.[12]
-
Locate Emergency Equipment: Visually confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Don PPE: Put on all required PPE as detailed in the protocol above before handling the chemical container.
Step 2: Chemical Handling
-
Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[6]
-
Aliquotting: Perform all transfers and measurements within the fume hood. Use appropriate tools like glass pipettes or syringes to minimize spill risks.[12]
-
Reaction Setup: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[12]
Step 3: Storage
-
Container Integrity: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]
-
Segregation: Store away from strong oxidizing agents, heat, sparks, and open flames.[6][13] Designate a specific area for flammable and halogenated compounds.
Diagram: Safe Handling and Disposal Workflow
Sources
- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. capotchem.cn [capotchem.cn]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
